Flunarizine
Description
Properties
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMANXXCATUTDDT-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30484-77-6 (di-hydrochloride) | |
| Record name | Flunarizine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052468607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045616 | |
| Record name | Flunarizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Flunarizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015589 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.68e-03 g/L | |
| Record name | Flunarizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015589 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52468-60-7, 40218-96-0 | |
| Record name | Flunarizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52468-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bis(4-fluorophenyl)methyl)-4-cinnamylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040218960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flunarizine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052468607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flunarizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04841 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flunarizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flunarizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUNARIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7PLA2DM0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Flunarizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015589 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Flunarizine's Mechanism of Action in Neuronal Hypoxia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuronal hypoxia, a condition of inadequate oxygen supply to the brain, triggers a cascade of deleterious events culminating in excitotoxicity, mitochondrial dysfunction, and ultimately, cell death. A critical mediator in this pathway is the dysregulation of intracellular calcium homeostasis. Flunarizine, a diphenylpiperazine derivative classified as a non-selective calcium channel antagonist, has demonstrated significant neuroprotective properties in various preclinical models of cerebral hypoxia and ischemia. This technical guide provides an in-depth exploration of the core mechanisms by which this compound confers this protection, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. The primary mechanism of this compound involves the blockade of voltage-gated calcium and sodium channels, which mitigates cytotoxic ion influx. Furthermore, this compound exerts protective effects on mitochondria, preserving their function under hypoxic stress and inhibiting the downstream apoptotic cascade involving calpain and caspase-3 activation. This document aims to serve as a comprehensive resource for researchers and professionals in the field of neuroprotection and drug development.
Core Mechanisms of this compound in Neuronal Hypoxia
This compound's neuroprotective effects in the context of neuronal hypoxia are multifactorial, primarily revolving around its ability to restore ion homeostasis, protect mitochondrial integrity, and modulate pathological neuronal activity.
Blockade of Voltage-Gated Ion Channels
A key initiating event in hypoxic neuronal injury is the massive influx of calcium (Ca2+) and sodium (Na+) ions into the neuron. This compound directly counteracts this by blocking multiple types of voltage-gated ion channels.
-
Calcium Channel Blockade : this compound is a non-selective calcium channel blocker, with activity against T-type, L-type, and N-type channels.[1][2] By inhibiting these channels, this compound directly reduces the influx of extracellular calcium, a primary trigger for excitotoxic cell death.[3][4]
-
Sodium Channel Blockade : this compound also demonstrates potent blockade of voltage-gated sodium channels.[5] This action is crucial as the influx of Na+ contributes to cytotoxic edema and can lead to the reversal of the Na+/Ca2+ exchanger, further exacerbating intracellular calcium overload.[6]
The inhibition of these channels is concentration-dependent, with IC50 values in the low micromolar range, as detailed in the table below.
Mitochondrial Protection
Mitochondria are central to both cell survival and death pathways. During hypoxia, mitochondrial function is severely compromised, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the release of pro-apoptotic factors. This compound has been shown to alleviate cerebral mitochondrial injury under hypoxic conditions.[7][8] Its protective effects include the preservation of the mitochondrial membrane potential (MMP) and the maintenance of oxidative respiratory function.[7][8] By stabilizing mitochondria, this compound may prevent the opening of the mitochondrial permeability transition pore (mPTP) and the subsequent release of cytochrome c, a key step in the intrinsic apoptotic pathway.[9]
Attenuation of the Calpain-Caspase Apoptotic Pathway
The excessive intracellular calcium resulting from hypoxia activates calcium-dependent proteases such as calpain.[10] Activated calpain can then cleave and activate pro-caspase-3, a critical executioner caspase in the apoptotic cascade.[11] This represents a direct link between excitotoxicity and apoptosis. While direct studies on this compound's effect on this pathway in hypoxia are limited, its established role in reducing intracellular calcium strongly suggests an inhibitory effect on calpain activation and subsequent caspase-3-mediated apoptosis.
Quantitative Data
The following tables summarize key quantitative data from preclinical studies on this compound.
| Parameter | Cell Type | Value | Reference |
| IC50 for ICa Blockade | Cultured Rat Cortical Neurons | 1.77 µM | [5] |
| IC50 for INa Blockade | Cultured Rat Cortical Neurons | 0.94 µM | [5] |
| IC50 for HVA Ca2+ Current Block | Mouse Trigeminal Ganglion Neurons | 2.73 µmol/L | [12] |
| IC50 for TTX-r Na+ Current Block | Mouse Trigeminal Ganglion Neurons | 2.89 µmol/L | [12] |
Table 1: In Vitro Efficacy of this compound on Ion Channels
| Animal Model | This compound Dose | Outcome | Reference |
| Infant Rat Hypoxia-Ischemia | 30 mg/kg (pre-treatment) | Reduced full-thickness cortical infarction from 56% to 4% | [13] |
| Fetal Sheep Cerebral Ischemia | "Low-dose" (1 mg/kg) | Significant reduction in overall cerebral damage | [14] |
| Rabbit Spinal Cord Ischemia | 0.4 mg/kg (pre-treatment) | Significantly improved neurological recovery scores at 18 hours | [4] |
Table 2: In Vivo Neuroprotective Effects of this compound
Signaling Pathways and Experimental Workflows
Signaling Pathway of Hypoxic Neuronal Injury and this compound Intervention
The following diagram illustrates the cascade of events in neuronal hypoxia and the key points of intervention by this compound.
Experimental Workflow: In Vivo Hypoxia-Ischemia Model
The diagram below outlines a typical workflow for inducing hypoxia-ischemia in a rat model and assessing the neuroprotective effects of this compound.
Experimental Workflow: In Vitro Oxygen-Glucose Deprivation (OGD) Model
This diagram illustrates the process of inducing OGD in neuronal cultures to study the direct neuroprotective effects of this compound.
Detailed Experimental Protocols
In Vivo Model: Unilateral Carotid Artery Ligation in Infant Rats
This model, often referred to as the Rice-Vannucci model, induces focal cerebral ischemia and hypoxia.
-
Animal Preparation : 21-day-old rats are anesthetized (e.g., with chloral (B1216628) hydrate, 300 mg/kg, IP).[15]
-
Treatment : this compound (e.g., 30 mg/kg) or a vehicle solution is administered intraperitoneally prior to surgery.[13]
-
Surgical Procedure : A ventral midline incision is made in the neck. The right common carotid artery is isolated and permanently ligated with a silk suture. The incision is then closed.[13][15]
-
Hypoxic Exposure : After a recovery period (e.g., 2 hours), the animals are placed in a hypoxic chamber with a controlled atmosphere (e.g., 8% oxygen) for a specified duration (e.g., 2 hours).[13][16]
-
Post-Hypoxia Recovery : The rats are returned to their dams and allowed to recover for a period of days (e.g., 5 days).[13]
-
Outcome Assessment :
-
Behavioral Analysis : Neurological reflexes and motor activity are assessed.
-
Histological Analysis : Animals are euthanized, and their brains are perfusion-fixed. Brain sections are stained (e.g., with cresyl violet) to assess the extent of neuronal damage and infarction, particularly in the cortex, hippocampus, and striatum.[13][14]
-
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This model allows for the investigation of the direct effects of hypoxia and this compound on neurons.
-
Cell Culture : Primary cortical or hippocampal neurons are isolated from embryonic or neonatal rodents and cultured under standard conditions until mature.[17]
-
Treatment : The culture medium is replaced with a medium containing this compound at the desired concentration or a vehicle control for a pre-incubation period.
-
OGD Induction :
-
The culture medium is replaced with a glucose-free balanced salt solution (e.g., OGD medium containing (in mM): 116 NaCl, 5.4 KCl, 0.8 MgSO4, 1 NaH2PO4, 26.2 NaHCO3, and 1.8 CaCl2).[17]
-
The cultures are then placed in a hypoxic chamber (e.g., with an atmosphere of 95% N2 and 5% CO2) at 37°C for a specified duration (e.g., 90 minutes).[17]
-
-
Reoxygenation : The OGD medium is replaced with the original, glucose-containing culture medium, and the cultures are returned to a normoxic incubator (5% CO2, 95% air).[17]
-
Analysis :
-
Intracellular Calcium Measurement : Cells are loaded with a calcium-sensitive dye such as Fura-2 AM. The ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is used to determine the intracellular calcium concentration.[18][19]
-
Mitochondrial Membrane Potential (MMP) Assay : Cells are incubated with a dye like JC-1. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[20]
-
Apoptosis Assays : Caspase-3 activity can be measured using a fluorogenic substrate. Cleavage of the substrate results in a fluorescent signal that is proportional to caspase-3 activity.[21]
-
Conclusion
This compound demonstrates a robust neuroprotective profile against hypoxic-ischemic neuronal injury through a multi-targeted mechanism of action. Its ability to block both voltage-gated calcium and sodium channels is fundamental to preventing the excitotoxic cascade initiated by oxygen and glucose deprivation. Furthermore, its capacity to preserve mitochondrial function and potentially inhibit the downstream calpain-caspase apoptotic pathway highlights its comprehensive protective effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into this compound and the development of novel neuroprotective strategies. For drug development professionals, this compound serves as an important pharmacological tool and a benchmark for compounds targeting ion dysregulation and mitochondrial dysfunction in the context of neuronal hypoxia.
References
- 1. This compound is a highly potent inhibitor of cardiac hERG potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound selectively blocks transient calcium channel currents in N1E-115 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a calcium channel antagonist, is partially prophylactically neuroprotective in hypoxic-ischemic encephalopathy in the fetal sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on neurological recovery and spinal cord blood flow in experimental spinal cord ischemia in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound blocks voltage-gated Na(+) and Ca(2+) currents in cultured rat cortical neurons: A possible locus of action in the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ca++ and Na+ channels involved in neuronal cell death. Protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protection of this compound on cerebral mitochondria injury induced by cortical spreading depression under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protection of this compound on cerebral mitochondria injury induced by cortical spreading depression under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial dependent apoptosis: ameliorative effect of this compound on ischemia-reperfusion of celiac artery-induced gastric lesions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calpain is activated during hypoxic myocardial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of hypoxia on caspase-3, -8, and -9 activity and expression in the cerebral cortex of newborn piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The neuroprotective actions of a calcium channel antagonist, this compound, in the infant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Low dose this compound protects the fetal brain from ischemic injury in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Common Carotid Arteries Occlusion Surgery in Adult Rats as a Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a calcium channel antagonist, is not neuroprotective when given after hypoxia-ischemia in the infant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxygen–Glucose‐Deprived Rat Primary Neural Cells Exhibit DJ‐1 Translocation into Healthy Mitochondria: A Potent Stroke Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 20. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. innoprot.com [innoprot.com]
Flunarizine's Molecular Landscape Beyond Calcium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunarizine, a diphenylpiperazine derivative, is a widely prescribed medication for the prophylaxis of migraine and the management of vertigo.[1] Its primary and most well-characterized mechanism of action is the blockade of voltage-gated T-type calcium channels.[2] However, a growing body of evidence reveals that this compound's pharmacological profile is more complex, extending to a variety of other molecular targets. This promiscuity likely contributes to both its therapeutic efficacy and its side-effect profile, including the potential for extrapyramidal symptoms and sedation.[3][4]
This technical guide provides a comprehensive overview of the known molecular targets of this compound beyond calcium channels. It is intended to serve as a resource for researchers and drug development professionals seeking a deeper understanding of this compound's multifaceted mechanism of action. The guide summarizes quantitative binding and functional data, details the experimental protocols used to obtain this data, and visualizes the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The interaction of this compound with various non-calcium channel targets has been quantified through a range of in vitro assays. The following table summarizes the key binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.
| Target | Ligand/Substrate | Assay Type | Species | Tissue/Cell Line | Quantitative Value | Reference(s) |
| Dopamine (B1211576) D2 Receptor | [3H]spiperone | Radioligand Binding | Rat | Striatum | Ki = 112 ± 9 nM | [4] |
| Dopamine D1 Receptor | [3H]SCH 23390 | Radioligand Binding | Rat | Striatum | Ki = 532 ± 39 nM | [4] |
| Histamine (B1213489) H1 Receptor | - | Functional Assays | - | - | Classified as a histamine H1 blocking agent | [5][6][7] |
| Serotonin (B10506) Transporter (SERT) | [3H]Serotonin | Uptake Assay | Human | Blood Platelets | IC50 = 1 µmol/L | [8] |
| Serotonin Transporter (SERT) | [3H]Serotonin | Uptake Assay | Rat | Synaptosomes | IC50 = 5 µmol/L | [8] |
| Voltage-gated Sodium Channels (INa) | - | Whole-cell Patch Clamp | Rat | Cortical Neurons | IC50 = 0.94 µM | [2] |
| hERG Potassium Channel | - | Whole-cell Patch Clamp | Human | CHO cells | IC50 = 5.7 nM | [9] |
| KCNQ1/KCNE1 Potassium Channel | - | Whole-cell Patch Clamp | - | - | IC50 = 0.76 µM | [9] |
| Calmodulin | - | Enzyme Activity Assay | Bovine | Brain | Competitive antagonism | [10] |
| Mitochondrial Permeability Transition Pore | Ca2+ | Mitochondrial Swelling | Rat | - | Inhibition at < 50 µM | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.[4][10][12][13][14]
-
Radioligand: [3H]spiperone, a high-affinity antagonist for D2-like receptors.
-
Tissue Preparation:
-
Rat striata are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 10-15 minutes at 4°C.
-
The resulting pellet, containing the cell membranes, is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford method).
-
-
Assay Procedure:
-
A constant concentration of [3H]spiperone (typically around its Kd value) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
The incubation is carried out in a total volume of 1 ml of 50 mM Tris-HCl buffer (pH 7.4) at 37°C for a duration sufficient to reach equilibrium (e.g., 15-30 minutes).
-
Non-specific binding is determined in parallel incubations containing a high concentration of a non-radiolabeled D2 antagonist (e.g., 1 µM (+)-butaclamol).
-
The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]spiperone (IC50 value) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol outlines a competitive radioligand binding assay to characterize the interaction of this compound with the histamine H1 receptor.[15][16][17]
-
Radioligand: [3H]mepyramine, a selective H1 receptor antagonist.
-
Membrane Preparation:
-
Brain tissue (e.g., guinea pig cerebellum or cultured cells expressing the H1 receptor) is homogenized in a suitable buffer (e.g., 50 mM sodium-potassium phosphate (B84403) buffer, pH 7.5).
-
The homogenate is centrifuged, and the resulting membrane pellet is washed and resuspended in the assay buffer.
-
-
Assay Procedure:
-
A fixed concentration of [3H]mepyramine is incubated with the membrane preparation and various concentrations of this compound.
-
The incubation is typically performed at 25°C for a period to allow binding to reach equilibrium (e.g., 30-60 minutes).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 antagonist (e.g., 2 µM mianserin).
-
The reaction is terminated by rapid filtration, followed by washing of the filters.
-
Radioactivity is quantified using liquid scintillation counting.
-
-
Data Analysis: The IC50 and Ki values are determined as described for the dopamine D2 receptor binding assay.
Electrophysiology
This protocol describes the whole-cell patch-clamp technique used to measure the effect of this compound on voltage-gated sodium and hERG potassium channels.[2][8][9][18][19][20][21][22][23][24][25]
-
Cell Preparation:
-
A suitable cell line stably expressing the channel of interest (e.g., HEK293 or CHO cells) is cultured under standard conditions.
-
On the day of the experiment, cells are dissociated and plated onto glass coverslips.
-
-
Electrophysiological Recording:
-
A glass micropipette with a small tip diameter is filled with an internal solution and brought into contact with a single cell.
-
A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
The cell is perfused with an external solution.
-
Membrane currents are recorded using a patch-clamp amplifier in response to specific voltage protocols designed to activate and inactivate the channel of interest.
-
-
Solutions:
-
External Solution (for hERG): Typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (for hERG): Typically contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH adjusted to 7.2 with KOH).
-
External Solution (for Sodium Channels): Composition can vary but generally contains physiological concentrations of ions.
-
Internal Solution (for Sodium Channels): Typically contains a cesium-based solution to block potassium currents.
-
-
Voltage Protocols:
-
hERG: A depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.
-
Sodium Channels: A series of depolarizing steps from a hyperpolarized holding potential to elicit inward sodium currents.
-
-
Data Analysis:
-
The peak current amplitude is measured before and after the application of different concentrations of this compound.
-
A concentration-response curve is constructed, and the IC50 value is determined by fitting the data to the Hill equation.
-
Serotonin Uptake Assay
This protocol describes a method to measure the inhibition of serotonin uptake by this compound in platelets or synaptosomes.[8][26]
-
Preparation of Platelets or Synaptosomes:
-
Platelets: Platelet-rich plasma is obtained from blood samples by centrifugation.
-
Synaptosomes: Brain tissue is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.
-
-
Uptake Assay:
-
The platelet or synaptosomal preparation is pre-incubated with different concentrations of this compound at 37°C.
-
[3H]Serotonin is added to initiate the uptake reaction.
-
The incubation is carried out for a short period (e.g., 1-5 minutes).
-
The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
The radioactivity retained by the filters, representing the amount of serotonin taken up, is measured by liquid scintillation counting.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of serotonin uptake against the concentration of this compound.
Mitochondrial Permeability Transition Pore (mPTP) Assay
This protocol describes a method to assess the effect of this compound on the opening of the mitochondrial permeability transition pore.[1][7][11][27]
-
Mitochondria Isolation: Mitochondria are isolated from rat liver or other tissues by differential centrifugation.
-
Calcium Retention Capacity Assay:
-
Isolated mitochondria are suspended in a buffer containing a fluorescent calcium indicator (e.g., Calcium Green-5N).
-
Successive pulses of a known concentration of CaCl2 are added to the mitochondrial suspension.
-
The extramitochondrial Ca2+ concentration is monitored using a fluorometer.
-
Mitochondria take up Ca2+, causing a decrease in the fluorescence signal.
-
The opening of the mPTP is indicated by a sudden and sustained increase in fluorescence, as the mitochondria release the accumulated Ca2+.
-
The assay is performed in the presence and absence of different concentrations of this compound to determine its effect on the calcium concentration required to induce mPTP opening.
-
-
Data Analysis: The protective effect of this compound is quantified by the increase in the calcium retention capacity of the mitochondria.
Calmodulin-Dependent Phosphodiesterase (PDE1) Activity Assay
This protocol describes an assay to determine the antagonistic effect of this compound on calmodulin.[18][28][29][30]
-
Enzyme and Substrate:
-
Enzyme: Purified calmodulin-dependent phosphodiesterase (PDE1).
-
Substrate: Cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP).
-
-
Assay Procedure:
-
PDE1 is incubated with its substrate (cAMP or cGMP) in the presence of Ca2+ and calmodulin.
-
The reaction is carried out with and without various concentrations of this compound.
-
The activity of PDE1 is determined by measuring the rate of hydrolysis of the cyclic nucleotide. This can be done using various methods, including radioenzymatic assays or colorimetric assays.
-
-
Data Analysis: The inhibitory effect of this compound on calmodulin-stimulated PDE1 activity is determined by comparing the enzyme activity in the presence and absence of the drug.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols described above.
Signaling Pathways
References
- 1. Mitochondrial permeability transition pore and calcium handling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. abbkine.com [abbkine.com]
- 8. bsys.ch [bsys.ch]
- 9. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The binding of [3H]mepyramine to histamine H1 receptors in monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Histamine H1 receptors identified in mammalian brain membranes with [3H]mepyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of Ca2+/calmodulin-stimulated phosphodiesterase activity in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sophion.co.jp [sophion.co.jp]
- 21. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 22. homepages.gac.edu [homepages.gac.edu]
- 23. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 24. Frontiers | The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels [frontiersin.org]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sm.unife.it [sm.unife.it]
- 28. Determination of Ca2+/Calmodulin-Stimulated Phosphodiesterase Activity in Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 29. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
Flunarizine's Dichotomous Influence on Mitochondrial Permeability Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flunarizine, a piperazine (B1678402) derivative widely recognized for its calcium channel blocking properties, exhibits a complex and dose-dependent relationship with the mitochondrial permeability transition pore (mPTP). At lower concentrations, this compound acts as a potent inhibitor of mPTP opening, offering a protective effect against mitochondrial dysfunction. Conversely, higher concentrations paradoxically induce mPTP opening through a mechanism distinct from the classical cyclosporin (B1163) A-sensitive pathway. This guide provides an in-depth examination of the molecular mechanisms, quantitative effects, and key experimental methodologies to investigate this compound's impact on the mPTP, serving as a comprehensive resource for researchers in pharmacology and drug development.
Introduction to the Mitochondrial Permeability Transition Pore (mPTP)
The mitochondrial permeability transition pore is a high-conductance channel that, when opened, disrupts the integrity of the inner mitochondrial membrane. This event leads to the dissipation of the mitochondrial membrane potential (ΔΨm), uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[1][2] The precise molecular composition of the mPTP is still under investigation, but key regulatory components are believed to include cyclophilin D (CypD) in the matrix, the adenine (B156593) nucleotide translocase (ANT) in the inner membrane, and the voltage-dependent anion channel (VDAC) in the outer membrane.[3][4][5] Recent evidence also implicates dimers of the F-ATP synthase in pore formation.[6] The opening of the mPTP is a critical event in various pathological conditions, including ischemia-reperfusion injury and neurodegenerative diseases, making it a significant target for therapeutic intervention.[1][7]
This compound is a non-selective calcium antagonist used in the prophylaxis of migraine and the treatment of vertigo.[8][9] Beyond its effects on plasma membrane calcium channels, this compound has been shown to exert significant influence on mitochondrial function, including the modulation of the mPTP.[2][10]
Mechanism of Action: A Dual Role
This compound's effect on the mPTP is biphasic and concentration-dependent. This dual action suggests multiple mechanisms are at play, primarily revolving around its influence on mitochondrial bioenergetics and calcium homeostasis.
Low-Concentration Protective Effects (< 50 µM)
At concentrations below 50 µM, this compound inhibits the opening of the mPTP induced by high levels of Ca2+ or oxidative stress.[10][11] This protective effect is associated with several key actions:
-
Inhibition of Mitochondrial Respiratory Chain: this compound is a potent inhibitor of both Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) of the electron transport chain.[12][13] This inhibition likely reduces the generation of reactive oxygen species (ROS), a major trigger for mPTP opening.
-
Restoration of Mitochondrial Membrane Potential: In the presence of mPTP inducers like high Ca2+, low concentrations of this compound help to maintain or restore the mitochondrial membrane potential (ΔΨm).[10]
-
Inhibition of NAD(P)H Oxidation: The protective concentrations of this compound are accompanied by the inhibition of mitochondrial NAD(P)H oxidation.[10]
High-Concentration Deleterious Effects (> 50 µM)
In contrast, at concentrations exceeding 50 µM, this compound induces mPTP opening, leading to mitochondrial swelling, oxidation of NAD(P)H, and collapse of the membrane potential.[10][11] A critical finding is that this deleterious effect is not inhibited by cyclosporine A (CsA), the canonical inhibitor of the mPTP that acts by binding to cyclophilin D.[10] This suggests that at high concentrations, this compound triggers mPTP opening through a CypD-independent pathway, possibly through direct effects on membrane properties or by exacerbating the inhibition of the respiratory chain to a critical point.[10][11]
The following diagram illustrates the proposed signaling pathways for this compound's dual effects on the mPTP.
Quantitative Data Presentation
The following table summarizes the key quantitative findings on the effects of this compound on mitochondrial functions.
| Parameter | Effect of this compound | Concentration Range | Key Findings | Reference(s) |
| mPTP Opening | Inhibition | < 50 µM | Protects against Ca2+-induced mPTP opening. | [10][11] |
| Induction | > 50 µM | Induces mPTP opening, even in the absence of Ca2+; effect is not blocked by Cyclosporin A. | [10][11] | |
| Mitochondrial Membrane Potential (ΔΨm) | Restoration | < 50 µM | Restores ΔΨm decreased by a high concentration of Ca2+ (25 µM). | [10] |
| Collapse | > 50 µM | Induces collapse of ΔΨm. | [10] | |
| Mitochondrial Respiration | Inhibition | Ki: 3-10 µM | Potently inhibits both Complex I and Complex II of the electron transport chain. | [12][13] |
| NAD(P)H Oxidation | Inhibition | < 50 µM | Accompanies the protective effect on mPTP. | [10] |
| Stimulation (Oxidation) | > 50 µM | Accompanies the deleterious effect on mPTP. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on mitochondrial permeability transition. Below are protocols for key experiments.
Mitochondrial Swelling Assay (Spectrophotometry)
This assay measures the change in light scattering of a mitochondrial suspension as an indicator of mPTP opening, which leads to mitochondrial swelling and a decrease in absorbance.
Objective: To determine the effect of different concentrations of this compound on Ca2+-induced mitochondrial swelling.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Swelling Buffer: 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 40 µM EGTA, pH 7.2
-
Respiratory substrates: 5 mM glutamate, 5 mM malate
-
This compound stock solution (in DMSO)
-
CaCl2 stock solution
-
Spectrophotometer capable of kinetic measurements at 540 nm
Procedure:
-
Resuspend isolated mitochondria in the swelling buffer to a final concentration of 0.25-1.0 mg/mL.
-
Add the respiratory substrates (glutamate and malate) to energize the mitochondria.
-
Aliquot the mitochondrial suspension into cuvettes.
-
Add the desired concentration of this compound (or vehicle control) to the cuvettes and incubate for 2-5 minutes at 30°C.
-
Place the cuvette in the spectrophotometer and begin recording the absorbance at 540 nm.
-
After a stable baseline is established, add a bolus of CaCl2 (e.g., 50-100 µM) to induce mPTP opening.
-
Continue to record the absorbance for 10-15 minutes. A decrease in absorbance indicates mitochondrial swelling.
-
Analyze the rate and extent of the absorbance decrease to quantify the effect of this compound.
The following diagram outlines the workflow for the mitochondrial swelling assay.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
JC-1 is a ratiometric fluorescent dye that indicates changes in ΔΨm. In healthy, energized mitochondria with a high membrane potential, JC-1 forms aggregates that emit red fluorescence. Upon membrane depolarization, JC-1 reverts to its monomeric form, emitting green fluorescence.
Objective: To assess the effect of this compound on mitochondrial membrane potential in cultured cells.
Materials:
-
Cultured cells (e.g., SH-SY5Y, HepG2)
-
Cell culture medium
-
JC-1 dye stock solution (in DMSO)
-
This compound stock solution
-
FCCP or CCCP (positive control for depolarization)
-
Fluorescence microscope or plate reader with appropriate filters (FITC/Rhodamine)
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate or coverslips) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and/or an mPTP inducer) for the desired duration. Include a vehicle control and a positive control (FCCP/CCCP, 5-50 µM for 15-30 minutes).
-
Prepare the JC-1 working solution by diluting the stock to a final concentration of 1-10 µM in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and add the JC-1 working solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Aspirate the staining solution and wash the cells with a pre-warmed assay buffer (e.g., PBS).
-
Measure the fluorescence. For plate readers, read red fluorescence (Ex/Em: ~535/595 nm) and green fluorescence (Ex/Em: ~485/535 nm).
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Calcium Retention Capacity (CRC) Assay
This assay measures the amount of calcium that mitochondria can sequester before the mPTP opens. It is a direct measure of mPTP sensitivity.
Objective: To quantify the effect of this compound on the calcium retention capacity of isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 40 µM EGTA, pH 7.2
-
Respiratory substrates (e.g., 5 mM succinate (B1194679) + 1 µM rotenone)
-
Calcium Green-5N fluorescent dye
-
This compound stock solution
-
CaCl2 stock solution (precisely calibrated)
-
Fluorometer with kinetic reading capabilities
Procedure:
-
Add the assay buffer, respiratory substrates, and Calcium Green-5N (e.g., 0.5 µM) to a cuvette.
-
Add isolated mitochondria (0.25-0.5 mg/mL).
-
Add the desired concentration of this compound or vehicle control.
-
Place the cuvette in the fluorometer and begin recording fluorescence (Ex/Em ~506/531 nm).
-
After a stable baseline, inject sequential pulses of a known amount of CaCl2 (e.g., 10-20 nmol) every 60-120 seconds.
-
After each injection, the fluorescence will spike and then decrease as mitochondria take up the Ca2+.
-
Continue adding Ca2+ pulses until a large, sustained increase in fluorescence is observed. This indicates massive Ca2+ release due to mPTP opening.
-
The total amount of Ca2+ added before this massive release is the Calcium Retention Capacity.
Conclusion and Future Directions
This compound's interaction with the mitochondrial permeability transition pore is a compelling example of a drug's off-target effects having significant biological consequences. Its dose-dependent, dualistic nature—protective at low concentrations and detrimental at high concentrations—highlights the need for careful dose consideration in therapeutic applications and provides a valuable tool for studying mPTP biology. The inhibitory effect at lower, clinically relevant concentrations is likely mediated by its known inhibition of mitochondrial respiratory complexes I and II, which tempers oxidative stress and stabilizes mitochondrial function. Conversely, the CsA-insensitive induction of the mPTP at higher concentrations points to a distinct, potentially direct membrane-destabilizing effect or an overwhelming bioenergetic collapse.
For drug development professionals, these findings underscore the importance of mitochondrial toxicity screening. For researchers, this compound serves as a chemical probe to explore the different pathways of mPTP regulation. Future research should focus on elucidating the precise molecular target of this compound at high concentrations that leads to CsA-insensitive pore opening and exploring whether the protective effects of low-dose this compound can be leveraged in models of diseases characterized by mPTP-mediated cell death, such as ischemia-reperfusion injury.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Mitochondrial dependent apoptosis: ameliorative effect of this compound on ischemia-reperfusion of celiac artery-induced gastric lesions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. This compound related movement disorders: a nationwide population-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclophilin D, Somehow a Master Regulator of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-induced parkinsonism: cinnarizine and this compound are potent uncouplers of the vacuolar H+-ATPase in catecholamine storage vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of mitochondrial swelling [bio-protocol.org]
- 11. Dose-related inversion of cinnarizine and this compound effects on mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and cinnarizine inhibit mitochondrial complexes I and II: possible implication for parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
The Multifaceted Pharmacodynamics of Flunarizine in Central Nervous System Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunarizine, a diphenylpiperazine derivative, is a widely used medication for the prophylactic treatment of migraine and the management of vertigo.[1][2] Its therapeutic efficacy in these and other central nervous system (CNS) disorders is attributed to its complex and multifaceted pharmacodynamic profile. This technical guide provides a comprehensive investigation into the core pharmacodynamics of this compound, with a focus on its interactions with key molecular targets within the CNS. This document summarizes quantitative data, details experimental protocols for key assays, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Pharmacodynamic Mechanisms of this compound
This compound's primary mechanism of action involves the non-selective blockade of voltage-gated calcium channels, but its clinical effects are also significantly influenced by its antagonist activity at histamine (B1213489) H1 and dopamine (B1211576) D2 receptors.[1][3] Furthermore, emerging evidence suggests interactions with voltage-gated sodium channels and serotonin (B10506) receptors, contributing to its broad pharmacological effects.[4][5]
Table 1: Quantitative Analysis of this compound's Binding Affinity for CNS Receptors
| Receptor/Ion Channel | Ligand/Method | Tissue/Cell Line | Ki (nM) | IC50 (µM) | Reference |
| Dopamine D2 Receptor | [3H]Spiperone | Rat Striatum | 112 ± 9 | - | [6] |
| In vitro receptor-binding assays | - | 80 | - | ||
| Dopamine D1 Receptor | [3H]SCH23390 | Rat Striatum | 532 ± 39 | - | |
| Histamine H1 Receptor | In vitro receptor-binding assays | - | 68 | - | |
| Serotonin S2 Receptor | In vitro receptor-binding assays | - | 200 | - | [1] |
| α1-Adrenergic Receptor | In vitro receptor-binding assays | - | 250 | - | [1] |
| Nitrendipine Calcium Sites | In vitro receptor-binding assays | - | 380 | - | [1] |
| Voltage-Gated Na+ Channels | Whole-cell patch-clamp | Cultured Rat Cortical Neurons | - | 0.94 | [4] |
| Whole-cell patch-clamp | Mouse Trigeminal Ganglion Neurons | - | 2.89 | [7] | |
| Voltage-Gated Ca2+ Channels (Total) | Whole-cell patch-clamp | Cultured Rat Cortical Neurons | - | 1.77 | [4] |
| High-Voltage Activated Ca2+ Channels | Whole-cell patch-clamp | Mouse Trigeminal Ganglion Neurons | - | 2.73 | [7] |
| T-type Ca2+ Channels (α1G) | Whole-cell patch-clamp | HEK293 cells | Kd = 0.53 µM | - | |
| T-type Ca2+ Channels (α1H) | Whole-cell patch-clamp | HEK293 cells | Kd = 3.6 µM | - | [8] |
| T-type Ca2+ Channels (α1I) | Whole-cell patch-clamp | HEK293 cells | Kd = 0.84 µM | - | [8] |
| Serotonin Uptake | - | Blood Platelets | - | 1 | [5] |
| - | Rat Synaptosomes | - | 5 | [5] |
Table 2: In Vivo Effects of this compound on Neurotransmitter Systems and Seizure Models
| Experimental Model | Species | This compound Dose | Observed Effect | Reference |
| Spontaneous Locomotor Activity | Mice | 20 mg/kg | Significant reduction in activity | [9] |
| PTZ-induced Convulsions | Mice | 20 mg/kg | Significant increase in seizure onset time and decrease in duration | [9] |
| Serum Glutamate Levels (Chronic Tension-Type Headache) | Human | 5 mg/day | Significant reduction in serum glutamate | [10] |
| Striatal Dopamine D2 Receptor Occupancy | Human | 10 mg/day | Reduction in D2 receptor binding potential | [11] |
Key Signaling Pathways Modulated by this compound
This compound's therapeutic and adverse effects can be understood by examining its impact on various signaling pathways.
Figure 1: this compound's primary signaling pathway interactions.
Detailed Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol outlines a typical competitive binding assay to determine the affinity of this compound for the dopamine D2 receptor.
1. Materials:
-
Membrane Preparation: Homogenates from HEK293 cells stably transfected with the human D2 dopamine receptor.
-
Radioligand: [3H]Spiperone (a D2 receptor antagonist).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
2. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the cell membrane preparation, [3H]Spiperone (at a concentration close to its Kd), and either the vehicle (for total binding), the non-specific binding control, or a concentration of this compound.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Calcium Channel Blockade
This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound on voltage-gated calcium currents in cultured neurons.[4][7]
1. Cell Preparation:
-
Culture primary neurons (e.g., rat cortical neurons or mouse trigeminal ganglion neurons) on glass coverslips.
-
Use cells for recording 3-7 days after plating.
2. Electrophysiological Recording:
-
External Solution (in mM): 130 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Mount the coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit calcium currents by applying depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms).
-
Record baseline currents in the external solution.
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound and record the currents at each concentration.
3. Data Analysis:
-
Measure the peak amplitude of the calcium current at each voltage step.
-
Construct current-voltage (I-V) relationship curves before and after the application of this compound.
-
Calculate the percentage of inhibition of the peak current at a specific voltage (e.g., 0 mV) for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
Figure 3: Workflow for whole-cell patch-clamp electrophysiology.
In Vivo Microdialysis for Neurotransmitter Level Assessment
This protocol provides a general overview of in vivo microdialysis to measure extracellular neurotransmitter levels in the brain of a freely moving animal.
1. Materials:
-
Animal Model: Rat or mouse.
-
Stereotaxic Apparatus: For precise implantation of the microdialysis probe.
-
Microdialysis Probe: With a semi-permeable membrane of an appropriate molecular weight cut-off.
-
Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Fraction Collector: To collect dialysate samples at regular intervals.
-
Analytical System: High-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection for neurotransmitter quantification.
2. Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a guide cannula into the brain region of interest (e.g., striatum for dopamine, hippocampus for glutamate).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a stable period (e.g., 1-2 hours).
-
Administer this compound (e.g., intraperitoneally or subcutaneously).
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the concentration of the neurotransmitter of interest in the dialysate samples using HPLC.
3. Data Analysis:
-
Quantify the neurotransmitter concentration in each sample.
-
Express the post-drug concentrations as a percentage of the average baseline concentration.
-
Plot the percentage change in neurotransmitter levels over time.
-
Perform statistical analysis to determine the significance of any changes observed.
Conclusion
The pharmacodynamic profile of this compound is complex, involving interactions with multiple key targets within the central nervous system. Its primary actions as a voltage-gated calcium channel blocker, histamine H1 receptor antagonist, and dopamine D2 receptor antagonist collectively contribute to its therapeutic efficacy in CNS disorders such as migraine and vertigo. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the nuanced mechanisms of this compound and the development of novel therapeutics with improved target selectivity and reduced side effect profiles. The provided visualizations of signaling pathways and experimental workflows aim to facilitate a clearer understanding of these intricate processes for professionals in the field of drug discovery and development.
References
- 1. aapharma.ca [aapharma.ca]
- 2. This compound selectively blocks transient calcium channel currents in N1E-115 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound blocks voltage-gated Na(+) and Ca(2+) currents in cultured rat cortical neurons: A possible locus of action in the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound and calcium on serotonin uptake in human and rat blood platelets and rat synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of this compound with dopamine D2 and D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Effect of this compound on Serum Glutamate Levels and its Correlation with Headache Intensity in Chronic Tension-Type Headache Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine D2 receptor blockade and antimigraine action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The global threat posed by emerging and re-emerging viral diseases necessitates the rapid development of effective antiviral therapies. Mammarenaviruses, including the highly pathogenic Lassa, Junin, and Machupo viruses, are responsible for severe hemorrhagic fevers with high mortality rates, yet therapeutic options remain limited. This technical guide explores the promising antiviral potential of flunarizine, a licensed calcium channel blocker, against mammarenaviruses. Drawing upon recent in vitro studies, this document details the dual mechanism of action of this compound, targeting both viral entry and replication, and provides a comprehensive overview of its antiviral activity, relevant experimental protocols, and the underlying molecular pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel antiviral strategies against these significant human pathogens.
Introduction to Mammarenaviruses and the Unmet Medical Need
Mammarenaviruses are enveloped RNA viruses endemic to specific regions of Africa and the Americas. Several members of this family, such as Lassa virus (LASV), Junin virus (JUNV), and Machupo virus (MACV), are causative agents of severe and often fatal hemorrhagic fevers in humans.[1] The off-label use of the nucleoside analog ribavirin (B1680618) is the current mainstay of treatment, but its efficacy is limited and associated with significant side effects.[1] Consequently, there is an urgent need for the development of new and effective antiviral drugs to combat these high-consequence pathogens. Drug repurposing, the investigation of existing approved drugs for new therapeutic indications, offers a promising and accelerated pathway for the identification of novel antiviral agents.
This compound: An Overview
This compound is a diphenylmethylpiperazine derivative that acts as a selective calcium channel blocker.[2] It is clinically approved in many countries for the treatment of migraine and vertigo.[2] Its mechanism of action involves the inhibition of voltage-gated calcium channels, thereby reducing calcium influx into cells. Recent research has unveiled a novel application for this compound as a potential broad-spectrum antiviral agent, with demonstrated activity against several viruses, including Hepatitis C virus.[3]
In Vitro Antiviral Activity of this compound against Mammarenaviruses
Recent studies have demonstrated the in vitro efficacy of this compound against Lassa virus (LASV) and the prototypic mammarenavirus, Lymphocytic choriomeningitis virus (LCMV).[2][4]
Quantitative Antiviral Data
The antiviral activity of this compound against LASV and LCMV has been quantified through cell-based assays. The key parameters determined are the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.
| Compound | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | LCMV | Vero | LCMV Infection Assay | 27.91 | >100 | >3.58 | [2][5] |
| This compound | LCMV | A549 | LCMV Infection Assay | 30.11 | 74.3 | 2.5 | [5] |
Quantitative data for the antiviral activity of this compound against Junin virus (JUNV) and Machupo virus (MACV) are not yet publicly available.
Mechanism of Antiviral Action
This compound exhibits a dual mechanism of action against mammarenaviruses, targeting two critical stages of the viral life cycle: viral entry and genome replication.[2][4][6]
Inhibition of Viral Entry
Mammarenavirus entry into host cells is a multi-step process initiated by the attachment of the viral glycoprotein (B1211001) (GP) to cell surface receptors.[7] This is followed by endocytosis and pH-dependent fusion of the viral and endosomal membranes, releasing the viral ribonucleoprotein (vRNP) complex into the cytoplasm.[7]
This compound has been shown to inhibit the GP2-mediated membrane fusion step, which is essential for viral entry.[2][5] As a calcium channel blocker, this compound's interference with cellular calcium signaling is believed to play a role in this inhibition. Voltage-gated calcium channels (VGCCs) have been implicated in the entry of Junin virus, and other calcium channel blockers have demonstrated antiviral activity against this virus.[8]
Caption: Inhibition of Mammarenavirus Entry by this compound.
Inhibition of Viral Ribonucleoprotein (vRNP) Activity
The mammarenavirus vRNP, composed of the genomic RNA, the nucleoprotein (NP), and the L protein (RNA-dependent RNA polymerase), is responsible for both transcription and replication of the viral genome.[2][4] this compound has been shown to inhibit the activity of the LASV and LCMV vRNPs in cell-based minigenome assays.[2][4] The precise molecular mechanism of this inhibition is still under investigation but is thought to be related to the disruption of essential host factors or signaling pathways required for vRNP function.
Caption: Inhibition of Mammarenavirus vRNP Activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antiviral activity of this compound against mammarenaviruses.
Cell Lines and Viruses
-
Cell Lines: Vero (African green monkey kidney), A549 (human lung adenocarcinoma), and HEK293T (human embryonic kidney) cells are commonly used.[2]
-
Viruses: Recombinant Lymphocytic choriomeningitis virus (rLCMV) expressing a reporter gene such as Green Fluorescent Protein (GFP) is often used for infection assays.[2] Lassa virus minigenome systems are employed for studying vRNP activity in a BSL-2 setting.[2][5]
Mammarenavirus Minigenome Assay
This assay is used to assess the inhibitory effect of compounds on the vRNP activity of mammarenaviruses.
Caption: Mammarenavirus Minigenome Assay Workflow.
Protocol:
-
Cell Seeding: Seed HEK293T cells in 12-well plates at a density of 3.0 × 10^5 cells/well and incubate overnight.[2]
-
Transfection: Co-transfect the cells with plasmids expressing the viral NP and L proteins, and a plasmid encoding the viral minigenome that directs the expression of a reporter gene (e.g., ZsGreen for LASV or GFP for LCMV).[4]
-
Compound Treatment: At 5 hours post-transfection, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[4]
-
Data Analysis: Harvest whole-cell lysates and measure the expression of the reporter gene using a fluorescence plate reader.[4] The reduction in reporter gene expression in the presence of the compound compared to the vehicle control indicates inhibition of vRNP activity.
LCMV Infection Assay (EC50 and CC50 Determination)
This assay is used to determine the potency and cytotoxicity of the antiviral compound.
Protocol:
-
Cell Seeding: Seed Vero or A549 cells in 96-well plates at a density of 3.0 × 10^4 cells/well and incubate overnight.[2][5]
-
Infection: Infect the cells with a recombinant LCMV expressing GFP (rLCMV/GFP) at a multiplicity of infection (MOI) of 0.03.[2][5]
-
Compound Treatment: After a 90-minute adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of this compound.[2][5]
-
EC50 Determination: Fix the cells and measure GFP expression using a fluorescence plate reader to determine the viral infectivity. The EC50 is the concentration of the compound that inhibits viral replication by 50%.[2][5]
-
CC50 Determination: In parallel, treat uninfected cells with the same serial dilutions of this compound. Assess cell viability using a standard assay such as the CellTiter 96 AQueous One Solution Reagent (MTS assay). The CC50 is the concentration of the compound that reduces cell viability by 50%.[4][5]
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay to quantify the titer of neutralizing antibodies but can be adapted to assess the inhibitory activity of antiviral compounds.
Protocol for Junin Virus (adapted):
-
Cell Seeding: Seed Vero cells in 24-well plates to near confluency.[9]
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium (e.g., MEM with 1% FBS). Mix each dilution with an equal volume of Junin virus (e.g., Candid #1 strain) to achieve a final concentration of approximately 100 plaque-forming units (PFU) per well.[9] Include a virus-only control.
-
Incubation: Incubate the compound-virus mixture for 1 hour at 37°C.[9]
-
Infection: Infect the Vero cell monolayers with the compound-virus mixtures for 1 hour.[9]
-
Overlay: Add a semi-solid overlay (e.g., 0.8% methylcellulose) to each well.[9]
-
Incubation: Incubate the plates for 8 days to allow for plaque formation.[9]
-
Visualization and Quantification: Stain the cell monolayer with crystal violet to visualize the plaques. Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. The EC50 can be determined as the concentration of this compound that reduces the number of plaques by 50%.[9]
The Role of Calcium Signaling in Mammarenavirus Infection
Calcium ions (Ca2+) are critical second messengers that regulate a multitude of cellular processes, many of which are exploited by viruses during their life cycle.[3][10] There is growing evidence that calcium signaling plays a significant role in mammarenavirus infection, particularly during the entry stage.[8]
Studies have shown that voltage-gated calcium channels (VGCCs) are involved in the entry of Junin virus.[8] Knockdown of VGCC subunits or treatment with VGCC blockers, including verapamil (B1683045) and nifedipine, has been shown to inhibit JUNV fusion and entry.[1][6] This highlights the potential for targeting cellular calcium channels as a broad-spectrum antiviral strategy against New World arenaviruses. The antiviral activity of this compound against LASV and LCMV is consistent with these findings and further supports the notion that interference with calcium homeostasis is a viable approach to inhibit mammarenavirus infection.[2][5]
Structure and Function of Key Viral Proteins
Understanding the structure and function of the viral proteins targeted by this compound is crucial for further drug development and optimization.
-
Glycoprotein (GP): The GP is a trimeric complex on the virion surface composed of GP1, GP2, and a stable signal peptide (SSP).[1][2] GP1 is responsible for receptor binding, while GP2 mediates membrane fusion.[1][2] The SSP plays a crucial role in GP maturation and function.[2] this compound's inhibition of the GP2-mediated fusion underscores the importance of this protein as an antiviral target.[2][5]
-
L Protein: The L protein is the largest viral protein and functions as the RNA-dependent RNA polymerase (RdRp).[5][11] It is responsible for both transcription of viral mRNAs and replication of the viral genome.[5][11] The L protein is a key component of the vRNP complex and its inhibition by this compound highlights a second critical target for antiviral intervention.[2][4]
-
Nucleoprotein (NP): The NP is the most abundant viral protein and encapsidates the viral RNA genome to form the vRNP.[12][13] It plays a crucial role in protecting the viral RNA and serves as a scaffold for the L protein during RNA synthesis.[12][13] The NP is also involved in suppressing the host's innate immune response.[14]
Conclusion and Future Directions
This compound has emerged as a promising candidate for drug repurposing against pathogenic mammarenaviruses. Its dual mechanism of action, targeting both viral entry and replication, provides a multi-pronged attack on the viral life cycle. The existing clinical data on the safety and pharmacokinetics of this compound significantly de-risks its development as an antiviral agent.
However, further research is imperative to fully realize the therapeutic potential of this compound. Key future directions include:
-
In vivo efficacy studies: Evaluating the efficacy of this compound in established animal models of mammarenavirus infection is a critical next step.
-
Broad-spectrum activity: Determining the antiviral spectrum of this compound against a wider range of mammarenaviruses, including Junin, Machupo, and other pathogenic New World arenaviruses, is essential.
-
Mechanism of vRNP inhibition: Elucidating the precise molecular mechanism by which this compound inhibits vRNP activity will provide valuable insights for the development of more potent and specific inhibitors.
-
Combination therapy: Investigating the potential synergistic effects of this compound in combination with other antiviral agents, such as ribavirin or direct-acting antivirals, could lead to more effective treatment regimens.
References
- 1. siRNA screen for genes that affect Junín virus entry uncovers voltage-gated calcium channels as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. siRNA screen for genes that affect Junín virus entry uncovers voltage-gated calcium channels as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Entry inhibitors as arenavirus antivirals [frontiersin.org]
- 5. matilda.science [matilda.science]
- 6. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Host Calcium Channels and Pumps in Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Repurposing calcium channel blockers as antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound as a Candidate for Drug Repurposing Against Human Pathogenic Mammarenaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Flunarizine's Modulation of Neuroinflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunarizine, a diphenylpiperazine derivative classified as a calcium channel blocker, has long been utilized in the prophylactic treatment of migraine and vertigo. Emerging evidence now illuminates its significant role in modulating neuroinflammatory pathways, positioning it as a compelling candidate for further investigation in the context of various neurological disorders underpinned by inflammation. This technical guide provides an in-depth analysis of the mechanisms by which this compound exerts its anti-neuroinflammatory effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanisms of Action
This compound's neuroprotective and anti-inflammatory properties stem from a multi-faceted mechanism of action, primarily centered around its ability to block voltage-dependent calcium channels, particularly the T-type and L-type channels in neurons.[1] By inhibiting the excessive influx of calcium into cells, this compound mitigates a cascade of downstream events that contribute to neuronal damage and inflammation.[1][2] Furthermore, this compound exhibits potent antioxidant properties, acting as a free radical scavenger to reduce oxidative stress, a key driver of neuroinflammation.[3][4]
Modulation of Key Neuroinflammatory Signaling Pathways
This compound has been demonstrated to exert its influence on several critical signaling pathways implicated in neuroinflammation.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. This compound has been shown to inhibit the activation of the NF-κB pathway. Studies have demonstrated that pretreatment with this compound attenuates the nuclear translocation of the NF-κB p65 subunit in a dose-dependent manner. This inhibition is associated with the suppression of IκB-α degradation, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing the translocation of NF-κB to the nucleus, this compound effectively dampens the expression of pro-inflammatory mediators.
Caption: this compound inhibits the NF-κB pathway by preventing the activation of the IKK complex.
PI3K/Akt and Nrf2/HO-1 Signaling Pathway
This compound's protective effects are also mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation. Evidence suggests that this compound treatment leads to the phosphorylation and activation of Akt. Activated Akt, in turn, promotes the dissociation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, most notably heme oxygenase-1 (HO-1). The upregulation of HO-1 and other antioxidant enzymes enhances the cellular defense against oxidative stress, thereby mitigating a key driver of neuroinflammation.
Caption: this compound activates the PI3K/Akt pathway, leading to Nrf2-mediated antioxidant gene expression.
NLRP3 Inflammasome Pathway
The direct role of this compound in modulating the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome is not yet well-established in the current scientific literature. The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18. While this compound's ability to reduce IL-1β production is documented, it is likely an indirect effect stemming from its inhibition of upstream signaling pathways like NF-κB and its reduction of oxidative stress, a known activator of the NLRP3 inflammasome. Further research is warranted to investigate any direct interaction between this compound and the components of the NLRP3 inflammasome, such as NLRP3, ASC, and caspase-1.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from key studies investigating the effects of this compound on markers of neuroinflammation and related processes.
| In Vivo Model: Intracerebral Hemorrhage (ICH) in Rats | ICH Group | This compound + ICH Group | p-value | Reference |
| Hematoma Volume (mm³) | 25.3 ± 2.1 | 18.6 ± 1.9 | < 0.05 | [4] |
| Blood-Brain Barrier Permeability (Evans Blue, µg/g) | 15.2 ± 1.3 | 9.8 ± 1.1 | < 0.05 | [4] |
| Brain Water Content (%) | 82.4 ± 1.5 | 79.1 ± 1.2 | < 0.05 | [4] |
| Apoptotic Cells (TUNEL-positive cells/field) | 45.6 ± 4.2 | 28.3 ± 3.5 | < 0.05 | [4] |
| Bax/Bcl-2 Ratio (relative expression) | 3.8 ± 0.4 | 1.9 ± 0.3 | < 0.01 | [4] |
| GDNF mRNA (relative expression) | 0.4 ± 0.05 | 0.8 ± 0.09 | < 0.05 | [4] |
| NGB mRNA (relative expression) | 0.5 ± 0.06 | 1.1 ± 0.12 | < 0.05 | [4] |
| Human Study: Migraine Patients | Before this compound | After this compound (5 mg/day for 6 months) | p-value | Reference |
| Urinary TBARS (nmol/mg creatinine) | 0.85 ± 0.15 | 0.62 ± 0.12 | < 0.05 | [5] |
| In Vitro Study: Trigeminal Ganglion Neurons | IC50 Value | Reference |
| Tetrodotoxin-resistant Sodium Currents | 2.89 µmol/L | |
| High-voltage Activated Calcium Currents | 2.73 µmol/L |
Detailed Experimental Protocols
In Vitro Neuroinflammation Model: LPS-Stimulated BV-2 Microglia
This protocol outlines a standard method for inducing and assessing neuroinflammation in vitro using the BV-2 microglial cell line, and for evaluating the anti-inflammatory effects of this compound.
Caption: Workflow for assessing this compound's effect on LPS-stimulated BV-2 microglia.
Methodology:
-
Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 24-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.
-
This compound Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included. Cells are incubated for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.
-
Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement (Griess Assay): The production of nitric oxide (NO) is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatants using the Griess reagent.
-
Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, phospho-Akt, HO-1) and their total counterparts.
In Vivo Neuroinflammation Model: Intracerebral Hemorrhage (ICH) in Rats
This protocol describes the induction of ICH in rats to study secondary brain injury and the neuroprotective effects of this compound.
Caption: Workflow for the in vivo intracerebral hemorrhage model in rats.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Group Allocation: Animals are randomly assigned to sham, ICH, and ICH + this compound groups.
-
This compound Administration: The treatment group receives daily intraperitoneal (i.p.) injections of this compound (e.g., 10 mg/kg) for a specified period before ICH induction. The other groups receive vehicle injections.
-
ICH Induction: Rats are anesthetized and placed in a stereotaxic frame. A burr hole is drilled over the striatum. A needle is inserted to a specific coordinate, and a fixed volume of autologous blood (drawn from the tail artery) is slowly infused to create a hematoma. Sham-operated animals undergo the same surgical procedure without blood injection.
-
Neurological Assessment: Neurological deficits are evaluated at various time points post-ICH using a standardized neurological severity score.
-
Tissue Collection: At the end of the experiment, rats are euthanized, and their brains are collected.
-
Histological Analysis: Brains are sectioned and stained with Hematoxylin and Eosin (H&E) to assess tissue damage and hematoma volume, Nissl staining for neuronal survival, and TUNEL staining for apoptosis.
-
Biochemical Assays: Brain water content is measured to assess edema. Blood-brain barrier (BBB) permeability is determined by injecting Evans blue dye and measuring its extravasation into the brain parenchyma.
-
Western Blot Analysis: Protein levels of apoptotic markers (Bax, Bcl-2) and signaling molecules (phospho-Akt) are quantified in brain tissue homogenates.
Conclusion and Future Directions
This compound demonstrates significant potential in modulating neuroinflammatory pathways, primarily through its well-established role as a calcium channel blocker and its emerging role as a modulator of the NF-κB and PI3K/Akt/Nrf2 signaling pathways. Its ability to mitigate oxidative stress further contributes to its neuroprotective profile. The presented quantitative data and experimental protocols provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound in neuroinflammatory and neurodegenerative diseases.
Future research should focus on elucidating the precise molecular interactions of this compound with the components of these signaling cascades. A critical area for investigation is the potential direct or indirect effect of this compound on the NLRP3 inflammasome, which would provide a more complete picture of its anti-inflammatory mechanisms. Furthermore, dose-response studies in various in vitro and in vivo models of neuroinflammation are needed to establish optimal therapeutic concentrations and to translate these promising preclinical findings into clinical applications.
References
- 1. Role of this compound hydrochloride in secondary brain injury following intracerebral hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces Nrf2-mediated transcriptional activation of heme oxygenase-1 in protection of auditory cells from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound effects on oxidative stress in migraine patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. K+ efflux is the Common Trigger of NLRP3 inflammasome Activation by Bacterial Toxins and Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]
Flunarizine's Interaction with Dopamine D2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of flunarizine, a widely used calcium channel blocker, on the binding potential of dopamine (B1211576) D2 receptors. While primarily known for its role in migraine prophylaxis and vertigo treatment through the blockade of voltage-dependent calcium channels, this compound also exhibits notable interactions with the dopaminergic system.[1] This interaction is clinically significant as it is thought to underlie the extrapyramidal side effects, such as parkinsonism, occasionally observed in patients undergoing this compound therapy.[2][3] This document synthesizes key quantitative data from in vitro and in vivo studies, details the experimental protocols used to ascertain these findings, and visualizes the underlying molecular and procedural frameworks.
Data Presentation: Quantitative Analysis
The following tables summarize the binding affinity and in vivo receptor occupancy of this compound at dopamine D2 receptors, providing a quantitative basis for understanding its antidopaminergic properties.
Table 1: In Vitro Binding Affinity of this compound for Dopamine Receptors
This table presents the inhibitor constant (Ki), a measure of binding affinity, for this compound at dopamine D1 and D2 receptors as determined by competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Radioligand Used | Tissue Source | Ki (nM) | Reference |
| This compound | Dopamine D2 | [³H]spiperone | Rat Corpus Striatum | 112 ± 9 | [4] |
| This compound | Dopamine D1 | [³H]SCH 23390 | Rat Corpus Striatum | 532 ± 39 | [4] |
Table 2: In Vivo Dopamine D2 Receptor Occupancy by this compound (Human SPECT Studies)
This table summarizes the results from Single Photon Emission Computed Tomography (SPECT) studies in humans, quantifying the extent to which this compound blocks D2 receptors in the brain.
| Patient Population | This compound Dosage | Radioligand Used | Key Finding | Reference |
| 26 patients (some with extrapyramidal symptoms) | Not specified | [¹²³I]iodobenzamide (IBZM) | Striatal D2 receptor binding potential reduced by 14% to 63% (mean 39.5 ± 15.0%) compared to controls.[3] | [3] |
| 11 migraine patients | 10 mg per day | [¹²³I]iodobenzamide (IBZM) | A reduction in D2 receptor binding potential was observed in all patients compared to age-matched controls.[5] | [5] |
Table 3: Comparative Dopamine D2 Receptor Binding Affinities (Ki) of this compound and Selected Antipsychotics
To provide context for this compound's potency, this table compares its D2 receptor binding affinity with that of several typical and atypical antipsychotic drugs, for which D2 receptor antagonism is a primary mechanism of action.
| Compound | Class | D2 Receptor Ki (nM) | Reference(s) |
| Haloperidol | Typical Antipsychotic | ~1-2 | [2][6] |
| Risperidone | Atypical Antipsychotic | 3.3 | [7] |
| Olanzapine | Atypical Antipsychotic | 11 | [7] |
| This compound | Calcium Channel Blocker | 112 | [4] |
| Clozapine | Atypical Antipsychotic | 125 | [7] |
| Quetiapine | Atypical Antipsychotic | 160 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections describe the protocols for the key in vitro and in vivo experiments cited in this guide.
In Vitro Radioligand Binding Assay for D2 Receptor Affinity
This protocol outlines a competitive binding experiment to determine the affinity (Ki) of this compound for the dopamine D2 receptor.
-
Membrane Preparation:
-
Corpus striatum tissue from rats is dissected and placed in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]
-
The tissue is homogenized using a Dounce or Polytron homogenizer.[8]
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[8]
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.[8]
-
The membrane pellet is washed and resuspended in a fresh assay buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled D2 receptor antagonist, typically [³H]spiperone, is used.[4]
-
Assay tubes are prepared containing the membrane preparation, the radioligand, and varying concentrations of unlabeled this compound.
-
A set of tubes containing a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol) is used to determine non-specific binding.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound ligand to pass through.[8]
-
-
Data Analysis:
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
The competitive nature of the binding can be confirmed using a Schild plot analysis.[4]
-
In Vivo SPECT Imaging of D2 Receptor Binding Potential
This protocol describes the use of SPECT to measure the occupancy of dopamine D2 receptors by this compound in human subjects.
-
Subject Preparation and Drug Administration:
-
Radioligand Administration and SPECT Acquisition:
-
A bolus injection of a D2 receptor-specific radioligand, [¹²³I]iodobenzamide (IBZM), is administered intravenously.[3][5]
-
After a predetermined uptake period (e.g., 90-120 minutes) to allow for optimal target-to-background signal, the subject's head is positioned in the SPECT scanner.[9][10]
-
SPECT data is acquired over a set duration.
-
-
Image Processing and Analysis:
-
The raw projection data is reconstructed into a series of transverse brain images.
-
Regions of interest (ROIs) are drawn on the images over the striatum (an area with high D2 receptor density) and a reference region with negligible D2 receptor density, such as the cerebellum or occipital cortex.[11]
-
The average radioactive counts within these ROIs are calculated.
-
The D2 receptor binding potential, an index of receptor availability, is estimated by calculating the ratio of specific (striatum) to non-specific (reference region) binding (e.g., Striatum-to-Cerebellum Ratio - 1).[11]
-
The binding potential in this compound-treated patients is then compared to that of a control group of age-matched healthy individuals who have not taken the drug.[5]
-
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes and relationships relevant to this compound's effect on the dopamine D2 receptor.
Conclusion
The evidence from both in vitro and in vivo studies consistently demonstrates that this compound acts as a competitive antagonist at dopamine D2 receptors.[4][12] While its binding affinity is considerably lower than that of typical and atypical antipsychotics, it is sufficient to cause a significant reduction in the in vivo binding potential of D2 receptors in the human brain at therapeutic doses.[3] This D2 receptor blockade is the likely pharmacological mechanism responsible for the extrapyramidal side effects associated with this compound use.[4] For drug development professionals, these findings underscore the importance of off-target screening, as even a secondary pharmacology, such as the moderate D2 antagonism of this compound, can have profound clinical implications. Researchers investigating dopaminergic signaling may find this compound to be a useful tool compound, though its primary activity as a calcium channel blocker must always be taken into consideration when interpreting results.
References
- 1. Most central nervous system D2 dopamine receptors are coupled to their effectors by Go - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic agents differ in how fast they come off the dopamine D2 receptors. Implications for atypical antipsychotic action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D2 receptor blockade by this compound and cinnarizine explains extrapyramidal side effects. A SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of this compound with dopamine D2 and D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D2 receptor blockade and antimigraine action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. psychiatrist.com [psychiatrist.com]
- 8. benchchem.com [benchchem.com]
- 9. SPECT imaging of dopamine D2 receptors with 123I-IBZM: initial experience in controls and patients with Parkinson's syndrome and Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Dopamine (D2) receptor SPECT with 123I-iodobenzamide (IBZM) in diagnosis of Parkinson syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estimation of dopamine D2 receptor binding potential in the striatum with iodine-123-IBZM SPECT: technical and interobserver variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium antagonist this compound hydrochloride affects striatal D2 dopamine receptors in the young adult and aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Flunarizine: A Comprehensive Technical Guide to its Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in both physiological and pathological conditions, including tumor growth and metastasis. The repurposing of existing drugs with well-established safety profiles presents an efficient strategy for developing novel anti-angiogenic therapies. Flunarizine, a diphenylpiperazine derivative classified as a calcium channel blocker, has demonstrated significant anti-angiogenic potential.[1][2] This technical guide provides an in-depth exploration of the anti-angiogenic properties of this compound, detailing its mechanism of action, summarizing quantitative data from key preclinical studies, and outlining the experimental protocols used to elicit these findings. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction to this compound and Angiogenesis
This compound is a selective T-type calcium (Ca²⁺) channel blocker that also exhibits sodium (Na⁺) channel blocking and antihistamine activities.[1][2][3] It is clinically approved for the prophylaxis of migraine and the management of vertigo.[2][4] The process of angiogenesis involves the proliferation, migration, and differentiation of endothelial cells, culminating in the formation of new vascular networks. This process is tightly regulated by a balance of pro- and anti-angiogenic factors. In pathologies like cancer, a sustained "angiogenic switch" leads to excessive vessel formation, supplying tumors with essential nutrients and oxygen.[5] this compound's ability to modulate ion channel activity, particularly calcium signaling, positions it as a compelling candidate for anti-angiogenic therapy, as intracellular calcium is a crucial secondary messenger in angiogenic signaling pathways.[1]
Mechanism of Action: Targeting Ion Channels and Key Signaling Pathways
This compound's anti-angiogenic activity is primarily attributed to its function as a dual sodium and T-type calcium channel blocker.[1][6] Calcium ions are pivotal secondary messengers that regulate numerous cellular processes essential for angiogenesis, including endothelial cell proliferation, migration, and tube formation.[1] By inhibiting the influx of extracellular Ca²⁺, this compound disrupts these downstream signaling events, leading to an arrest of the angiogenic cascade.[1][7]
Furthermore, studies have identified that this compound can suppress the expression of Angiopoietin-2 (Angpt-2), a key vascular-destabilizing factor, in a calcium-dependent manner.[8] This effect is particularly relevant in inflammatory conditions that can promote angiogenesis. This compound has been shown to diminish intracellular Angpt-2 protein in endothelial cells and protect against TNFα-induced increases in Angpt-2 transcription and subsequent vascular barrier breakdown.[8]
Below is a diagram illustrating the proposed mechanism of action.
Preclinical Evidence of Anti-Angiogenic Efficacy
This compound's anti-angiogenic potential has been evaluated across a range of preclinical models, including in ovo, in vitro, and in vivo assays.[1] These studies consistently demonstrate a dose-dependent inhibitory effect on neovascularization.
In Ovo Angiogenesis Assay: Chick Chorioallantoic Membrane (CAM)
The CAM assay is a widely used model to assess the effect of compounds on the development of new blood vessels in a living embryo.
Experimental Protocol: Fertilized chicken eggs are incubated for 9-10 days. A small window is then made in the shell to expose the CAM. A sterile disc loaded with the test compound (this compound), vehicle control, or standard drug (e.g., Bevacizumab) is placed on the CAM. After a 48-hour incubation period, the CAM is examined under a microscope to quantify the number of blood vessel branching points and assign an angiogenic score.[1]
Quantitative Data:
| Treatment Group | Concentration (M) | Mean No. of Branching Points (± SEM) | Angiogenic Score (± SEM) |
| Control | - | 45.33 ± 1.84 | 2.00 ± 0.00 |
| VEGF | 500 pM | 63.33 ± 2.11 | 2.83 ± 0.17 |
| Bevacizumab | 10⁻⁶ | 22.33 ± 1.45 | 1.00 ± 0.00 |
| This compound (FLN) | 10⁻⁶ | 39.33 ± 2.42 | 1.83 ± 0.17 |
| This compound (FLN) | 10⁻⁵ | 30.00 ± 1.83 | 1.33 ± 0.21 |
| This compound (FLN) | 10⁻⁴ | 21.67 ± 2.09 | 0.83 ± 0.17 |
| *Data sourced from Kamili et al.[1] *p<0.05, *p<0.01 vs control. |
Ex Vivo Angiogenesis Assay: Rat Aortic Ring Assay
This assay provides an organotypic model to study the sprouting of new vessels from an existing blood vessel segment.[9][10]
Experimental Protocol: The thoracic aorta is excised from a rat and cleaned of fibro-adipose tissue. The aorta is then sectioned into 1-2 mm thick rings. Each ring is embedded in a 3D matrix like Matrigel or collagen in a culture well. The rings are then cultured in endothelial cell growth medium supplemented with the test compounds (this compound), controls, and growth factors (VEGF). The extent of microvessel sprouting from the rings is observed and quantified over several days.[1]
Quantitative Data:
| Treatment Group | Concentration (µM) | Mean Area of Sprouts (µm²) (± SEM) |
| Control | - | 13410 ± 610.9 |
| VEGF | 500 pM | 17950 ± 970.4 |
| Bevacizumab | 1 | 6827 ± 421.6 |
| This compound (FLN) | 5 | 9829 ± 593.7 |
| This compound (FLN) | 10 | 7942 ± 502.8** |
| Data sourced from Kamili et al.[1] *p<0.05, *p<0.01 vs control. |
In Vitro Endothelial Cell Function Assays
These assays dissect the specific effects of this compound on key endothelial cell behaviors that underpin angiogenesis: proliferation, migration, and tube formation. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used for these studies.[1][11]
Experimental Protocols:
-
Proliferation Assay: HUVECs are seeded in multi-well plates and treated with various concentrations of this compound in the presence of VEGF. After an incubation period (e.g., 24 hours), cell viability and proliferation are measured using methods like direct cell counting with a hemocytometer or MTT assays.[1][12]
-
Migration (Transwell) Assay: HUVECs are seeded in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains medium with VEGF as a chemoattractant. This compound is added to the upper chamber. After incubation, the number of cells that have migrated through the membrane to the lower surface is quantified.[1]
-
Tube Formation (Matrigel) Assay: HUVECs are seeded onto a layer of Matrigel, a basement membrane extract. In the presence of pro-angiogenic factors, endothelial cells will align and form capillary-like structures (tubes). The effect of this compound on the formation and integrity of these networks (e.g., total tube length, number of junctions) is quantified after a few hours.[1]
Quantitative Data Summary for In Vitro HUVEC Assays:
| Assay | Treatment Group | Concentration (nM) | % Inhibition (vs. VEGF control) |
| Proliferation | This compound | 1 | 58.3% |
| This compound | 10 | 69.7% | |
| This compound | 100 | 79.3% | |
| Bevacizumab | (1 µg/ml) | 50.0% | |
| Tube Formation | This compound | 1 | 48.3% |
| This compound | 10 | 59.7% | |
| This compound | 100 | 69.3% | |
| Data represents the percentage inhibition of the VEGF-stimulated response. Sourced from Kamili et al.[1][13] |
In Vivo Angiogenesis Assay: Sponge Implantation
This model assesses angiogenesis in a living animal by implanting a synthetic sponge, which acts as a scaffold for fibrovascular tissue infiltration.
Experimental Protocol: Sterile polyurethane sponges are implanted subcutaneously into rats. The animals are then treated systemically (e.g., intraperitoneally) with this compound, vehicle, or a standard drug over a period of several days (e.g., 14 days). At the end of the experiment, the sponges are explanted. The angiogenic response is quantified by measuring the weight of the sponge (granulation tissue), the number of blood vessels formed within the sponge, and the hemoglobin content, which reflects the extent of vascularization.[1]
Quantitative Data:
| Treatment Group | Dose (mg/kg) | Sponge Weight (mg ± SEM) | No. of Vessels (per sponge ± SEM) | Hemoglobin (g/dl ± SEM) |
| Control | - | 134.7 ± 4.67 | 25.83 ± 1.64 | 6.45 ± 0.33 |
| Bevacizumab | 10 | 79.83 ± 4.41 | 13.50 ± 1.20 | 3.12 ± 0.21 |
| This compound (FLN) | 1 | 99.17 ± 5.04 | 18.33 ± 1.33 | 4.88 ± 0.29 |
| This compound (FLN) | 10 | 80.33 ± 4.52 | 12.17 ± 1.14 | 3.02 ± 0.19** |
| Data sourced from Kamili et al.[1] *p<0.05, *p<0.01 vs control. |
Conclusion and Future Directions
The evidence presented in this guide strongly supports the anti-angiogenic properties of this compound. Through its primary mechanism as a dual T-type calcium and sodium channel blocker, this compound effectively inhibits key processes in angiogenesis, including endothelial cell proliferation, migration, and the formation of new vascular networks.[1][13][14] These findings have been consistently demonstrated across in ovo, ex vivo, in vitro, and in vivo models.
The repurposing of this compound, a drug with a long history of clinical use and a well-understood safety profile, offers a promising and accelerated pathway for the development of new anti-angiogenic treatments.[1] Future research should focus on several key areas:
-
Structural Modifications: Optimizing the chemical structure of this compound could enhance its anti-angiogenic potency and selectivity, potentially leading to novel chemical entities with improved therapeutic indices.[15]
-
Combination Therapies: Investigating the synergistic effects of this compound with standard chemotherapeutic agents or other targeted anti-angiogenic drugs could reveal more effective treatment regimens for cancer.[5]
-
Clinical Evaluation: Ultimately, well-designed clinical trials are necessary to translate these compelling preclinical findings into tangible benefits for patients with diseases driven by excessive angiogenesis.
References
- 1. Anti-Angiogenic Activity of this compound by In Ovo, In Vitro, and In Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. gosh.nhs.uk [gosh.nhs.uk]
- 5. Drug delivery strategies for therapeutic angiogenesis and antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Anti-Angiogenic activity of this compound by in ovo, in vitro and in vivo assays. | Semantic Scholar [semanticscholar.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endothelial cell proliferation assay [bio-protocol.org]
- 13. turkjps.org [turkjps.org]
- 14. Anti-Angiogenic Activity of this compound by In Ovo, In Vitro, and In Vivo Assays | Semantic Scholar [semanticscholar.org]
- 15. Anti-Angiogenic Activity of this compound by In Ovo, In Vitro, and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Effects of Flunarizine in Preclinical Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunarizine, a diphenylpiperazine derivative, is a well-established calcium channel blocker used in the prophylaxis of migraine and the management of vertigo.[1][2] While its primary therapeutic action is attributed to the blockade of voltage-gated calcium channels, a growing body of preclinical evidence demonstrates that this compound interacts with a range of other molecular targets. These "off-target" effects are crucial for understanding the drug's complete pharmacological profile, including its side effects and potential for drug repurposing. This technical guide provides a comprehensive overview of the preclinical data on this compound's off-target activities, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Quantitative Summary of Off-Target Activities
The following tables summarize the quantitative data from preclinical studies on the off-target effects of this compound. These data provide a comparative view of this compound's potency at various molecular targets.
Table 1: Receptor Binding Affinities of this compound
| Target Receptor | Ligand | Tissue/Cell Line | Species | Assay Type | Ki (nM) | Reference |
| Dopamine (B1211576) D2 Receptor | [3H]spiperone | Corpus Striatum | Rat | Radioligand Binding | 112 ± 9 | [3] |
| Dopamine D1 Receptor | [3H]SCH 23390 | Corpus Striatum | Rat | Radioligand Binding | 532 ± 39 | [3] |
Table 2: Ion Channel Blockade by this compound
| Target Ion Channel | Cell Type | Species | Assay Type | IC50 (µM) | Reference |
| Voltage-gated Na+ channels | Cortical neurons | Rat | Whole-cell patch clamp | 0.94 | [4] |
| Voltage-gated Ca2+ channels | Cortical neurons | Rat | Whole-cell patch clamp | 1.77 | [4] |
| Tetrodotoxin-resistant Na+ channels | Trigeminal ganglion neurons | Mouse | Whole-cell patch clamp | 2.89 | [5] |
| High-voltage activated Ca2+ channels | Trigeminal ganglion neurons | Mouse | Whole-cell patch clamp | 2.73 | [5] |
Table 3: Inhibition of Neurotransmitter Uptake by this compound
| Target Transporter | Tissue/Cell Preparation | Species | Assay Type | IC50 (µM) | Reference |
| Serotonin (B10506) Transporter (SERT) | Blood platelets | Human | Serotonin uptake assay | 1 | [6] |
| Serotonin Transporter (SERT) | Synaptosomes | Rat | Serotonin uptake assay | 5 | [6] |
Table 4: Anti-Angiogenic Effects of this compound
| Experimental Model | Assay | Effective Concentration | Observed Effect | Reference |
| Chick Chorioallantoic Membrane (CAM) Assay | In ovo angiogenesis | 10⁻⁵ M and 10⁻⁴ M | Significant anti-angiogenic activity | [7][8] |
| Rat Aortic Ring Assay | In vitro angiogenesis | 5-10 µM | Reduction in sprout area | [7][8] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation, migration, and tube formation assays | 1-100 nM | Significant inhibition | [8] |
Key Off-Target Signaling Pathways and Mechanisms
This compound's off-target effects are mediated through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Dopaminergic System Interaction
This compound exhibits antagonistic activity at dopamine D2 receptors, which is thought to underlie some of its neurological side effects.[3][9]
Sodium and Calcium Channel Blockade
This compound's blockade of voltage-gated sodium and calcium channels contributes to its neuroprotective and potential anticonvulsant effects.[4][10]
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol is a generalized procedure based on the methodology described for determining the binding affinity of this compound to dopamine D1 and D2 receptors.[3]
References
- 1. Radical scavenging action of this compound in rat brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ca++ and Na+ channels involved in neuronal cell death. Protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of this compound with dopamine D2 and D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound blocks voltage-gated Na(+) and Ca(2+) currents in cultured rat cortical neurons: A possible locus of action in the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound and calcium on serotonin uptake in human and rat blood platelets and rat synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Angiogenic Activity of this compound by In Ovo, In Vitro, and In Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Angiogenic Activity of this compound by In Ovo, In Vitro, and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on dopamine dependent behaviours in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticonvulsant profile of this compound and relation to Na(+) channel blocking effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Flunarizine's Impact on Cortical Spreading Depression in Migraine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of flunarizine on cortical spreading depression (CSD), the neurophysiological correlate of migraine aura. The following sections detail the quantitative impact of this compound on CSD parameters, the experimental protocols used in key studies, and the underlying signaling pathways involved in its mechanism of action.
Quantitative Effects of this compound on Cortical Spreading Depression
This compound has been demonstrated to modulate several key parameters of cortical spreading depression in animal models. The data from various studies are summarized below to facilitate a comparative analysis of its efficacy under different experimental conditions.
| CSD Parameter | Animal Model | This compound Dose/Concentration | Treatment Group | Control Group | Percentage Change | Citation |
| CSD Latency (s) | Rat | Intravenous | 167.90 ± 25.18 | 130.90 ± 13.30 | 28.27% increase | [1] |
| Number of CSD Waves | Rat | Intravenous | 4.50 ± 1.84 | 8.50 ± 2.07 | 47.06% decrease | [1] |
| CSD Amplitude (mV) | Rat | Intravenous | 11.40 ± 4.12 | 24.40 ± 3.57 | 53.28% decrease | [1] |
| Plasma CGRP (pg/mL) | Rat | Intravenous | 25.13 ± 5.67 | 32.95 ± 11.61 | 23.73% decrease | [1] |
| Plasma Substance P (pg/mL) | Rat | Intravenous | 19.45 ± 6.10 | 27.80 ± 7.51 | 30.04% decrease | [1] |
| CSD Parameter | Condition | Effect of this compound | Citation |
| Number of CSD Events | Normoxic | Decreased | [2] |
| Amplitude of CSD | Normoxic | Decreased | [2] |
| Duration of CSD | Normoxic | Shortened | [2] |
| Number of CSD Events | Hypoxic | Decreased | [2] |
| Duration of CSD | Hypoxic | Shortened | [2] |
| Amplitude of CSD | Hypoxic | No significant decrease | [2] |
Experimental Protocols
The following sections provide a detailed overview of the methodologies employed in studies investigating the effects of this compound on cortical spreading depression.
Animal Models and Surgical Procedures
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Anesthesia: Anesthesia is typically induced and maintained with agents such as urethane (B1682113) or a combination of ketamine and xylazine.
-
Surgical Preparation:
-
The animal is placed in a stereotaxic frame.
-
A midline scalp incision is made to expose the skull.
-
Two burr holes are drilled over the parietal cortex for the placement of recording and stimulating electrodes.
-
A third burr hole may be drilled for the application of CSD-inducing agents.
-
The dura mater is carefully incised and removed to expose the cortical surface.
-
Induction of Cortical Spreading Depression
The most common method for inducing CSD in experimental settings is the application of potassium chloride (KCl).
-
Method: A small piece of filter paper saturated with a high concentration of KCl solution (e.g., 1 M) is applied directly to the exposed cortical surface through a burr hole.
-
Mechanism: The high concentration of extracellular potassium depolarizes neurons and glial cells, initiating the self-propagating wave of CSD.
Electrophysiological Recording
-
Recording Electrodes: Glass microelectrodes filled with saline or artificial cerebrospinal fluid are used to record the characteristic slow potential change associated with CSD.
-
Placement: The recording electrode is placed in the cortex, typically a few millimeters away from the point of CSD induction.
-
Data Acquisition: The electrophysiological signals are amplified, filtered, and digitized for analysis. The primary measure is the negative DC potential shift that defines a CSD event.
Drug Administration
-
Route of Administration: this compound hydrochloride is typically administered intravenously.
-
Timing: The drug is administered a set amount of time (e.g., five minutes) before the induction of CSD to allow for distribution and target engagement.
Signaling Pathways and Mechanism of Action
This compound's inhibitory effect on cortical spreading depression is primarily attributed to its action as a non-selective blocker of voltage-gated calcium and sodium channels.[3][4] This action disrupts the ionic fluxes that are fundamental to the initiation and propagation of the CSD wave.
Proposed Mechanism of this compound in CSD Inhibition
Caption: this compound's mechanism in CSD inhibition.
The initiation of CSD involves a massive depolarization of neurons and glia, leading to a large efflux of potassium ions and influx of sodium and calcium ions into the cells.[5] This process is self-propagating. This compound's blockade of voltage-gated sodium channels can reduce neuronal excitability, making it more difficult to reach the threshold for depolarization.[4] Furthermore, by blocking L- and N-type voltage-gated calcium channels, this compound inhibits the influx of calcium that is critical for the release of neurotransmitters like glutamate.[2][3] Glutamate is a key excitatory neurotransmitter involved in the propagation of the CSD wave. By reducing glutamate release, this compound dampens the positive feedback loop that sustains and propagates CSD.
Experimental Workflow for Studying this compound's Effect on CSD
Caption: Workflow for investigating this compound's effect on CSD.
References
- 1. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 2. Protection of this compound on cerebral mitochondria injury induced by cortical spreading depression under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on spontaneous synaptic currents in rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Investigating Flunarizine Cytotoxicity in Glioblastoma Multiforme (GBM) Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) is the most aggressive and common primary brain tumor in adults, with a grim prognosis despite a multimodal treatment approach that includes surgical resection, radiation, and chemotherapy with temozolomide (B1682018) (TMZ).[1][2] The significant challenges in treating GBM, such as its infiltrative nature and therapeutic resistance, underscore the urgent need for novel therapeutic strategies.[1][2] Drug repositioning, the investigation of existing drugs for new therapeutic purposes, offers a promising avenue for accelerating the development of new anti-cancer agents.
Flunarizine, a calcium channel blocker approved for the treatment of migraine and vertigo, has emerged as a candidate for repositioning in oncology.[1] Recent studies have demonstrated its cytotoxic effects in various cancer cell lines, including GBM. This technical guide provides an in-depth overview of the cytotoxic effects of this compound on GBM cells, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The aim is to equip researchers and drug development professionals with the necessary information to further investigate and potentially harness the anti-cancer properties of this compound in the context of glioblastoma.
Data Presentation: Quantitative Effects of this compound on GBM Cells
The following tables summarize the key quantitative data on the cytotoxic effects of this compound on various GBM cell lines.
Table 1: IC50 Values of this compound in GBM Cell Lines
| Cell Line | Treatment Duration | IC50 (µg/mL) | IC50 (µM) | Reference |
| U-87 MG | 24 hours | 23.97 | - | [3] |
| 48 hours | 19.86 | - | [3] | |
| LN-229 | 24 hours | 21.96 | - | [3] |
| 48 hours | 16.26 | - | [3] | |
| U-118 MG | 24 hours | 30.82 | - | [3] |
| 48 hours | 19.17 | - | [3] | |
| Patient-Derived GBMSCs | Not Specified | - | 6.8 | [4] |
Table 2: Effect of this compound on Apoptosis in GBM Cell Lines
| Cell Line | This compound Concentration (µg/mL) | Treatment Duration | Percentage of Apoptotic Cells | Reference |
| U-87 MG | 20 | 24 hours | 2.7% | [5] |
| 40 | 24 hours | 6.4% | [5] | |
| LN-229 | Not specified | 24 and 48 hours | Significant increase | [1] |
| U-118 MG | Not specified | 24 and 48 hours | No significant apoptosis | [1] |
Table 3: Effect of this compound on Cell Cycle Distribution in U-87 MG Cells
| This compound Concentration (µg/mL) | Treatment Duration | % of Cells in G0/G1 Phase | % of Cells in Sub-G1 Phase | Reference |
| 10 | 24 hours | 64.66% | Increased | [3] |
| 40 | 24 hours | 71.88% | Increased | [3] |
| 40 | 48 hours | 68.70% | Increased | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the cytotoxicity of this compound in GBM cells.
Materials and Reagents
-
Cell Lines: Human glioblastoma cell lines U-87 MG, LN-229, and U-118 MG.
-
Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052).
-
This compound: Purchased from a commercial supplier (e.g., Sigma-Aldrich).
-
Cell Viability Assay: Cell Counting Kit-8 (CCK-8).
-
Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI).
-
Cell Cycle Analysis: Propidium Iodide (PI), RNase A.
-
Western Blotting: Primary antibodies against Akt, p-Akt, Caspase-3, Cleaved Caspase-3, Caspase-9, Cleaved Caspase-9, PARP, Cleaved PARP, and a loading control (e.g., GAPDH or β-actin). HRP-conjugated secondary antibodies.
-
Buffers and Solutions: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, RIPA lysis buffer, proteinase inhibitor cocktail, BCA protein assay kit, Laemmli sample buffer, Tris-buffered saline with Tween-20 (TBST), ECL Western blotting substrate.
Cell Culture and Drug Treatment
-
Culture GBM cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
For drug treatment, seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis, cell cycle, and Western blot analysis).
-
Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the indicated time periods (e.g., 24 or 48 hours).
Cell Viability Assay (CCK-8)
-
Seed GBM cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for 24 or 48 hours.
-
After the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
-
Seed GBM cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the Annexin V-FITC Apoptosis Detection Kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Treat GBM cells with this compound in 6-well plates.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
After fixation, wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak is indicative of apoptotic cells.
Western Blot Analysis
-
Following this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Akt, p-Akt, caspases, PARP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in investigating this compound's cytotoxicity in GBM cells.
Signaling Pathways
This compound exerts its cytotoxic effects in GBM cells through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Inhibition of Pro-Survival Signaling
This compound has been shown to inhibit the activation of the Akt signaling pathway in U-87 MG cells.[1] The PI3K/Akt pathway is a critical regulator of cell survival and is often hyperactivated in GBM. By suppressing Akt activation, this compound can promote apoptosis and inhibit cell proliferation. Additionally, this compound has been identified as a novel mTORC1-specific inhibitor.[4] The mTORC1 pathway is a central regulator of cell growth and proliferation, and its inhibition can lead to decreased viability of glioblastoma stem cells.[4]
Caption: this compound inhibits the pro-survival Akt and mTORC1 signaling pathways in GBM cells.
Induction of the Intrinsic Apoptotic Pathway
This compound induces apoptosis in U-87 MG and LN-229 cells through the intrinsic apoptotic pathway.[1][2] This is evidenced by the activation of caspase-9, the initiator caspase in this pathway, and the subsequent activation of the executioner caspase, caspase-3. Activated caspase-3 then cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: this compound induces apoptosis via the intrinsic pathway, involving caspase-9 and -3 activation.
References
The Pharmacokinetic Profile of Flunarizine in Preclinical Animal Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of flunarizine in commonly used animal models: rats, dogs, and rabbits. This compound, a difluorinated derivative of cinnarizine, is a selective calcium channel antagonist with a well-established role in the prophylactic treatment of migraine and the management of vertigo. Understanding its absorption, distribution, metabolism, and excretion (ADME) in preclinical species is paramount for the interpretation of toxicological and pharmacological data and for the successful design of clinical trials.
Executive Summary
This compound generally exhibits good oral absorption, extensive tissue distribution, and a long elimination half-life across the studied animal species. Notably, its metabolism shows significant species and sex-dependent differences. In male rats, the primary metabolic pathway is oxidative N-dealkylation, whereas in female rats and dogs, aromatic hydroxylation is the predominant route.[1][2] The majority of this compound metabolites are excreted in the feces, with biliary excretion playing a significant role. The subsequent sections of this guide will delve into the quantitative pharmacokinetic parameters, detailed experimental methodologies, and visual representations of key processes to provide a thorough understanding of this compound's disposition in these preclinical models.
Pharmacokinetic Parameters of this compound
The following tables summarize the key pharmacokinetic parameters of this compound in rats, dogs, and rabbits, providing a comparative view across different species, doses, and routes of administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Strain | Sex | Dose | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Wistar | N/A | 20 mg/kg | Oral | ~150 | ~4 | N/A | N/A | 88 | [3] |
Note: N/A indicates that the data was not available in the cited literature.
Table 2: Pharmacokinetic Parameters of this compound in Dogs
No specific quantitative data for Cmax, Tmax, AUC, and t1/2 in dogs was explicitly found in the provided search results. Qualitative data indicates good absorption.
Table 3: Pharmacokinetic Parameters of this compound in Rabbits (Ocular Administration)
| Strain | Sex | Dose | Route of Administration | Tissue | Cmax (ng/g or ng/mL) | Tmax (min) | AUC (ng·min/g or ng·min/mL) | Reference |
| Albino | Male | 0.05% solution (single drop) | Topical (ocular) | Cornea | ~1200 | 15 | N/A | [4] |
| Albino | Male | 0.05% solution (single drop) | Topical (ocular) | Aqueous Humor | ~150 | 30 | N/A | [4] |
| Albino | Male | 0.05% solution (single drop) | Topical (ocular) | Iris-ciliary body | ~400 | 30 | N/A | [4] |
| Albino | Male | 0.05% solution (single drop) | Topical (ocular) | Retina | ~80 | 30 | N/A | [4] |
| Albino | Male | 0.05% solution (single drop) | Topical (ocular) | Plasma | ~5 | 60 | N/A | [4] |
Note: N/A indicates that the data was not available in the cited literature.
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the pharmacokinetic evaluation of this compound in animal models.
Animal Models and Husbandry
-
Rats: Wistar or Sprague-Dawley rats are commonly used. Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and provided with standard laboratory chow and water ad libitum. For oral administration studies, a fasting period of 12-18 hours is often employed.
-
Dogs: Beagle dogs are a frequently used breed in pharmacokinetic studies. They are housed in appropriate facilities with controlled environmental conditions and provided with a standard diet and water. Fasting is also a common practice before oral drug administration.
-
Rabbits: New Zealand White or albino rabbits are typically used for ocular pharmacokinetic studies. They are housed individually in cages under standard laboratory conditions.
Drug Administration
-
Oral Administration (Rats and Dogs): this compound is typically administered as a solution or suspension via oral gavage. The volume administered is calculated based on the animal's body weight (e.g., 5-10 mL/kg for rats).[2]
-
Intravenous Administration (Dogs): For determining absolute bioavailability, this compound is administered as a solution via a suitable vein, such as the cephalic or saphenous vein. The injection is typically given as a slow bolus.
-
Topical Ocular Administration (Rabbits): A precise volume (e.g., 50 µL) of the this compound formulation is instilled into the conjunctival sac of the rabbit's eye. Care is taken to avoid immediate blinking or loss of the dose.[4]
Sample Collection
-
Blood Sampling (Rats): Serial blood samples are collected at predetermined time points from the tail vein, saphenous vein, or via a cannulated jugular or carotid artery.[2] For terminal studies, blood can be collected via cardiac puncture.
-
Blood Sampling (Dogs): Blood samples are typically collected from the cephalic or jugular vein at various time points post-administration.[5][6]
-
Ocular Tissue and Fluid Collection (Rabbits): At specified time points after topical administration, animals are euthanized, and ocular tissues (cornea, iris-ciliary body, retina) and fluids (aqueous humor, vitreous humor) are carefully dissected and collected.[4][7] Plasma samples are also collected concurrently.
Bioanalytical Methods
-
Sample Preparation: Liquid-solid extraction is a common method. To a plasma sample, an internal standard (e.g., meclizine) is added, followed by a suitable extraction solvent. After vortexing and centrifugation, the organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.[8]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[9]
-
Mobile Phase: A mixture of methanol (B129727), acetonitrile, and water in a ratio of 50:30:20 (v/v/v), with the pH adjusted to 4.6, is a reported mobile phase.[9]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[9]
-
Detection: UV detection at a wavelength of 245 nm.[9]
-
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) can be utilized for sample clean-up and concentration. For liquid-liquid extraction, after the addition of an internal standard (e.g., a deuterated analog of this compound), the plasma sample is typically acidified and extracted with an organic solvent. The organic layer is then separated, evaporated, and the residue is reconstituted.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 column (e.g., Hypersil Gold C18, 50 x 2.1 mm, 3 µm) is suitable for separation.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile) is used.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and the internal standard.
-
Visualizations
Experimental Workflow for a Typical Oral Pharmacokinetic Study in Rats
Metabolic Pathways of this compound in Animal Models
Conclusion
The pharmacokinetic profile of this compound in rats, dogs, and rabbits demonstrates that it is a well-absorbed and extensively distributed compound with a long half-life. The significant species and sex differences in its metabolism underscore the importance of selecting appropriate animal models in preclinical studies and the careful interpretation of data when extrapolating to humans. The detailed experimental protocols and analytical methods provided in this guide serve as a valuable resource for researchers designing and conducting pharmacokinetic studies of this compound and related compounds. Further research to generate more comprehensive quantitative pharmacokinetic data, particularly in dogs, would be beneficial for a more complete understanding of its disposition in this species.
References
- 1. Excretion and metabolism of this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.6.2. Oral Administration and Blood Sampling [bio-protocol.org]
- 3. Comparative metabolism of this compound in rats, dogs and man: an in vitro study with subcellular liver fractions and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic profile of topical this compound in rabbit eye and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood sampling: Dog | NC3Rs [nc3rs.org.uk]
- 6. mdpi.com [mdpi.com]
- 7. Ocular Drug Distribution After Topical Administration: Population Pharmacokinetic Model in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of this compound in plasma by a new high-performance liquid chromatography method. Application to a bioavailability study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjpbcs.com [rjpbcs.com]
Flunarizine: A New Chapter in Oncology? A Technical Guide to its Repurposing Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flunarizine, a diphenylpiperazine derivative approved for the management of migraine and vertigo, is emerging as a compelling candidate for drug repurposing in oncology. This technical guide synthesizes the growing body of preclinical evidence demonstrating its multi-faceted anti-cancer properties. This compound exhibits direct cytotoxic and anti-proliferative effects against a range of cancer cell types, enhances the efficacy of conventional chemotherapeutics and radiotherapy, and modulates key oncogenic signaling pathways. Its mechanisms of action are diverse, encompassing the blockade of calcium and sodium channels, inhibition of calmodulin, induction of N-Ras protein degradation via autophagy, and anti-angiogenic effects. This guide provides a comprehensive overview of the quantitative data from preclinical studies, detailed experimental methodologies, and a visual representation of the key signaling pathways involved, offering a foundational resource for researchers and drug developers interested in exploring the therapeutic potential of this compound in oncology.
Introduction
The repurposing of existing drugs with well-established safety profiles presents an accelerated and cost-effective strategy for oncology drug development. This compound, a selective calcium channel antagonist, has garnered significant interest for its potential anti-neoplastic activities.[1][2] Its ability to modulate intracellular calcium homeostasis, a critical element in cancer cell proliferation, survival, and migration, forms the primary basis for its investigation as an anti-cancer agent.[3] This guide delves into the preclinical data supporting the repurposing of this compound in oncology, providing a detailed technical resource for the scientific community.
In Vitro Efficacy of this compound
This compound has demonstrated cytotoxic and anti-proliferative activity across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment | Assay | Reference |
| Glioblastoma | |||||
| U-87 MG | Glioblastoma Multiforme | 23.97 | 24h | CCK-8 | [4] |
| 19.86 | 48h | CCK-8 | [4] | ||
| LN-229 | Glioblastoma Multiforme | 21.96 | 24h | CCK-8 | [4] |
| 16.26 | 48h | CCK-8 | [4] | ||
| U-118 MG | Glioblastoma Multiforme | 30.82 | 24h | CCK-8 | [4] |
| 19.17 | 48h | CCK-8 | [4] | ||
| Patient-Derived GBMSCs | Glioblastoma Multiforme | 6.8 | Not Specified | Trypan Blue Exclusion | [5] |
| Lymphoma | |||||
| Oci Ly 8 | Lymphoma | 35 | 72h | Flow Cytometry | [1] |
| Lam 53 | Lymphoma | 35 | 72h | Flow Cytometry | [1] |
| Raji | Lymphoma | 25 | 72h | Flow Cytometry | [1] |
| SU DHL 4 | Lymphoma | 55 | 72h | Flow Cytometry | [1] |
| Multiple Myeloma | |||||
| LP-1 | Multiple Myeloma | 35 | 72h | Flow Cytometry | [1] |
| RPMI-8226 | Multiple Myeloma | 40 | 72h | Flow Cytometry | [1] |
| U266 | Multiple Myeloma | 35 | 72h | Flow Cytometry | [1] |
| OPM-2 | Multiple Myeloma | 40 | 72h | Flow Cytometry | [1] |
| MPC-11 | Murine Myeloma | 38 | 72h | Flow Cytometry | [1] |
Mechanisms of Action and Signaling Pathways
This compound's anti-cancer effects are attributed to several distinct yet interconnected mechanisms.
Calcium and Sodium Channel Blockade
As a primary mechanism, this compound blocks voltage-gated sodium channels and T-type calcium channels.[2][6] This disruption of ion homeostasis can impede cancer cell proliferation, migration, and survival, which are often dependent on aberrant calcium signaling.[3]
Calmodulin Inhibition
This compound acts as a calmodulin antagonist, inhibiting the activity of calcium/calmodulin-activated phosphodiesterase.[2][3] Calmodulin is a key transducer of calcium signals, regulating numerous cellular processes including cell cycle progression, apoptosis, and motility.[3] By inhibiting calmodulin, this compound can disrupt these fundamental cancer cell functions.[7]
N-Ras Degradation via Autophagy
In triple-negative breast cancer (TNBC) cells, this compound has been shown to induce the degradation of the oncoprotein N-Ras.[4] This degradation is mediated by the autophagy pathway, where N-Ras is targeted to autophagosomes for lysosomal degradation.[1]
Inhibition of the Akt Signaling Pathway
This compound has been observed to inhibit the activation of the Akt signaling pathway in glioblastoma cells.[8] The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, and its inhibition is a key strategy in cancer therapy. The precise mechanism by which this compound inhibits Akt may be linked to its effects on intracellular calcium, as calcium signaling is known to crosstalk with the PI3K/Akt pathway.[9]
Anti-Angiogenic Effects
This compound exhibits significant anti-angiogenic properties by inhibiting endothelial cell proliferation, migration, and tube formation.[6] This is likely a consequence of its blockade of calcium and sodium channels in endothelial cells, which are crucial for the angiogenic process.[6]
Chemosensitization and Radiosensitization
A significant aspect of this compound's potential in oncology is its ability to enhance the efficacy of existing cancer therapies.
Reversal of Multidrug Resistance
This compound has been shown to modulate doxorubicin (B1662922) resistance in human colon adenocarcinoma cells (LoVo/DX).[8] It was found to increase the intracellular accumulation of doxorubicin, and in combination with the chemotherapy drug, it reduced the IC50 of doxorubicin by approximately three-fold in the resistant cell line.[8]
Potentiation of Chemotherapy
In addition to reversing resistance, this compound synergistically enhances the cytotoxicity of chemotherapeutic agents. For instance, in patient-derived glioblastoma stem cells, the combination of this compound with temozolomide (B1682018) (TMZ) significantly reduced the IC50 of the combination to 1.0 µM, a substantial improvement over TMZ alone.[5] In rhabdomyosarcoma xenografts, this compound at a dose of 60 mg/kg acted as a dose-modifying factor of approximately 2 for the chemotherapeutic agent melphalan (B128).[10]
Radiosensitization
This compound has been demonstrated to be a potent radiosensitizer. In the SCCVII/St murine tumor model, an optimal dose of approximately 5 mg/kg of this compound produced a substantial sensitization to X-rays, equivalent to a 5-fold reduction in the hypoxic fraction of the tumor.[2] Furthermore, in anemic mice with SCCVII/St tumors, 50 mg/kg of this compound combined with erythrocyte transfusion resulted in a 30-40-fold increase in radiation-induced cell killing.[11]
In Vivo Studies
Preclinical in vivo studies have provided further evidence for the anti-tumor activity of this compound.
| Cancer Model | Animal Model | This compound Treatment | Key Findings | Reference |
| Triple-Negative Breast Cancer | Mouse Xenograft | Not specified | Slowed down tumor growth. | [4] |
| Rhabdomyosarcoma | Mouse Xenograft (TE-671 MR and TE-671) | 60 mg/kg | Significantly enhanced melphalan-induced tumor regrowth delay. | [10] |
| SCCVII/St Carcinoma | Murine Tumor Model | 5 mg/kg | Substantial radiosensitization. | [2] |
| Glioblastoma | Genetically Engineered Mouse Model | 30 mg/kg | In combination with radiotherapy, markedly improved survival. | [12] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the anti-cancer effects of this compound.
Cell Viability and Cytotoxicity Assays
-
CCK-8 Assay: Glioblastoma cells (U-87 MG, LN-229, U-118 MG) were seeded in 96-well plates and treated with various concentrations of this compound for 24 or 48 hours. Cell viability was determined using a Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions.
-
Trypan Blue Exclusion Assay: Patient-derived glioblastoma stem cells were treated with different concentrations of this compound. Cell viability was assessed by staining with trypan blue and counting viable (unstained) and non-viable (blue) cells using a hemocytometer.[5]
-
Flow Cytometry for Viability/Apoptosis: Lymphoma and multiple myeloma cells were cultured with this compound for 72 hours. Cell viability and apoptosis were measured by staining with 3,3'-Dihexyloxacarbocyanine Iodide (DiOC6) and Propidium Iodide (PI) followed by flow cytometric analysis.[1]
Apoptosis Assays
-
Annexin V/PI Staining: Glioblastoma cells treated with this compound were stained with Annexin V-FITC and PI and analyzed by flow cytometry to quantify the percentage of apoptotic cells.
-
Western Blotting for Apoptosis Markers: Protein lysates from this compound-treated cells were separated by SDS-PAGE and transferred to a membrane. The membranes were probed with primary antibodies against key apoptosis-related proteins such as cleaved caspase-3 and cleaved PARP. Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) system.[13]
Clonogenic Assay
Cancer cells were seeded at a low density in 6-well plates and treated with this compound. After a treatment period, the drug was removed, and the cells were allowed to grow for 10-14 days to form colonies. The colonies were then fixed with a solution such as 6% glutaraldehyde (B144438) and stained with 0.5% crystal violet. Colonies containing at least 50 cells were counted to determine the surviving fraction.
In Vivo Xenograft Studies
-
Glioblastoma Xenograft Model: Human glioblastoma cells (e.g., U-87 MG) are implanted subcutaneously or orthotopically into the brains of immunocompromised mice (e.g., nude or SCID mice). Once tumors are established, mice are treated with this compound, temozolomide, or a combination, typically administered via intraperitoneal injection or oral gavage. Tumor growth is monitored over time by caliper measurements (for subcutaneous tumors) or bioluminescence imaging (for orthotopic tumors).
-
Triple-Negative Breast Cancer Xenograft Model: Human TNBC cells (e.g., MDA-MB-231) are implanted into the mammary fat pads of immunocompromised mice. Treatment with this compound is initiated when tumors reach a certain volume. Tumor growth and metastasis can be monitored throughout the study.[4]
Clinical Status
Despite the promising preclinical data, a comprehensive search of clinical trial registries reveals no ongoing or completed clinical trials specifically investigating this compound for the treatment of cancer. Its clinical development in oncology remains to be initiated.
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound possesses a range of anti-cancer properties that warrant further investigation. Its ability to target multiple pathways, including calcium signaling, autophagy, and key oncogenic kinases, combined with its capacity to sensitize cancer cells to conventional therapies, makes it an attractive candidate for repurposing. Future research should focus on:
-
Expanding the scope of in vitro and in vivo studies to a broader range of cancer types to identify those most likely to respond to this compound.
-
Elucidating the detailed molecular mechanisms underlying its synergy with chemotherapy and radiotherapy.
-
Identifying predictive biomarkers to select patients who would most benefit from this compound treatment.
-
Initiating well-designed clinical trials to evaluate the safety and efficacy of this compound in cancer patients, both as a monotherapy and in combination with standard-of-care treatments.
The journey of repurposing this compound for oncology is in its early stages, but the existing data provides a robust foundation for its continued exploration as a novel therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Novel mTORC1 Inhibitors Kill Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Angiogenic Activity of this compound by In Ovo, In Vitro, and In Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of a calcium-antagonist (this compound) on cancer cell movement and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as a modulator of doxorubicin resistance in human colon-adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of calcium on PI3K-Akt and HIF-1α survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound enhancement of melphalan activity against drug-sensitive/resistant rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cinnarizine and this compound improve the tumour radiosensitisation induced by erythrocyte transfusion in anaemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
The Dual-Pronged Attack: Unraveling the Histamine H1 Blocking Activity of Flunarizine in the Management of Vestibular Disorders
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Flunarizine, a difluorinated derivative of cinnarizine, is a widely prescribed therapeutic agent for the prophylaxis of migraine and the management of vestibular disorders.[1][2] Its clinical efficacy is attributed to a multifaceted mechanism of action, primarily involving the blockade of voltage-gated calcium channels. However, a significant component of its therapeutic profile, particularly in the context of vertigo and other vestibular disturbances, stems from its potent antagonistic activity at the histamine (B1213489) H1 receptor. This technical guide delves into the core of this compound's histamine H1 blocking activity, providing a comprehensive overview of the underlying signaling pathways, experimental methodologies for its characterization, and the quantitative data supporting its role in mitigating vestibular symptoms.
Introduction: The Vestibular System and the Role of Histamine
The vestibular system, located in the inner ear, is crucial for maintaining balance, spatial orientation, and coordinating eye movements with head movements. Vestibular disorders, such as vertigo, are characterized by a sensation of spinning or dizziness and can be debilitating. Histamine, a biogenic amine, acts as a neurotransmitter in the central nervous system and plays a modulatory role in the vestibular nuclei. The histamine H1 receptor, a G-protein coupled receptor (GPCR), is implicated in the neuronal excitability within these pathways.[1] Antagonism of the H1 receptor is a well-established therapeutic strategy for the symptomatic relief of vestibular disorders.
This compound's therapeutic efficacy in vestibular disorders is linked to its ability to cross the blood-brain barrier and exert its effects centrally. While its calcium channel blocking properties contribute to its overall effect, the antihistaminic action provides a direct mechanism for dampening the histaminergic signaling that can contribute to vestibular dysfunction.[1]
The Histamine H1 Receptor Signaling Cascade
The histamine H1 receptor is a classic example of a Gq/11-coupled GPCR. Upon binding of its endogenous ligand, histamine, the receptor undergoes a conformational change, initiating a downstream signaling cascade that leads to increased neuronal excitability. This compound, acting as an inverse agonist, binds to the H1 receptor and stabilizes it in an inactive conformation, thereby blocking the signaling pathway.
Quantitative Assessment of this compound's H1 Blocking Activity
The affinity and potency of this compound at the histamine H1 receptor can be quantified using in vitro pharmacological assays. The two primary methods for this characterization are radioligand binding assays and functional assays.
Radioligand Binding Assays
Table 1: Representative Binding Affinities (Ki) of Various H1 Antagonists
| Compound | Receptor | Radioligand | Ki (nM) |
| Mepyramine | Histamine H1 | [³H]Mepyramine | 1.3 |
| Diphenhydramine | Histamine H1 | [³H]Mepyramine | 15 |
| Cetirizine | Histamine H1 | [³H]Pyrilamine | 101 |
| Loratadine | Histamine H1 | [³H]Pyrilamine | 231 |
| Fexofenadine | Histamine H1 | [³H]Pyrilamine | 218 |
| Desloratadine | Histamine H1 | [³H]Pyrilamine | 3.0 |
| Olopatadine | Histamine H1 | [³H]Pyrilamine | 34 |
| Levocabastine | Histamine H1 | [³H]Pyrilamine | 19 |
| Bilastine | Histamine H1 | [³H]Pyrilamine | 44 |
| Note: These values are for illustrative purposes and are derived from various sources. Experimental conditions can influence the exact values. |
Functional Assays
Functional assays measure the ability of a compound to inhibit the receptor-mediated cellular response. The potency of an antagonist is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist that produces 50% of the maximal inhibition of the agonist response.
Table 2: Functional Antagonism of Histamine-Induced Responses
| Assay Type | Cell Line | Agonist | Measured Response | This compound Potency (IC50) |
| Calcium Flux Assay | HEK293 cells expressing H1R | Histamine | Inhibition of intracellular Ca²⁺ release | Data not readily available |
| Inositol Phosphate Accumulation | CHO cells expressing H1R | Histamine | Inhibition of IP₁ accumulation | Data not readily available |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound's H1 blocking activity. The following sections outline the standard protocols for key in vitro and in vivo experiments.
In Vitro Experimental Protocols
This protocol describes a competitive binding assay to determine the Ki of this compound for the histamine H1 receptor using [³H]mepyramine as the radioligand.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine (specific activity: 20-30 Ci/mmol).
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Mianserin or another suitable H1 antagonist.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Culture and harvest H1 receptor-expressing cells. Homogenize the cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]mepyramine (at a concentration near its Kd, typically 1-5 nM), and cell membranes.
-
Non-specific Binding: Non-specific binding control, [³H]mepyramine, and cell membranes.
-
Competition Binding: Serial dilutions of this compound, [³H]mepyramine, and cell membranes.
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol measures the ability of this compound to inhibit histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.
Materials:
-
Cell Line: A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO).
-
Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Histamine.
-
Test Compound: this compound hydrochloride.
-
Fluorescence Plate Reader: Equipped with an automated injection system.
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells into 96-well black-walled, clear-bottom plates and incubate overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.
-
Compound Incubation: Wash the cells and add serial dilutions of this compound to the wells. Incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a fixed concentration of histamine (typically the EC80 concentration) into the wells and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response induced by histamine in the absence of an antagonist. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
In Vivo Experimental Protocols
In vivo models are essential for understanding the physiological effects of this compound on the vestibular system.
This model assesses the effect of this compound on nystagmus (involuntary eye movement), a key indicator of vestibular function.
Animals:
-
Rabbits or guinea pigs are commonly used.
Procedure:
-
Baseline Measurement: Record the animal's baseline eye movements.
-
Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses.
-
Caloric Stimulation: After a predetermined time for drug absorption, irrigate one ear canal with a small volume of cold (e.g., 20°C) or warm (e.g., 44°C) water for a fixed duration (e.g., 30 seconds). This temperature difference induces endolymphatic flow and elicits nystagmus.
-
Nystagmus Recording: Record the eye movements using an electronystagmography (ENG) or video-oculography system.
-
Data Analysis: Analyze the recorded nystagmus for parameters such as the slow-phase velocity, frequency, and duration. Compare the results between the this compound-treated and control groups to determine the drug's inhibitory effect. Studies have shown that this compound can significantly suppress caloric-induced nystagmus.[3]
This surgical model in animals like guinea pigs creates a vestibular lesion, inducing symptoms such as spontaneous nystagmus and postural deficits, which are then used to evaluate the efficacy of drugs like this compound in promoting vestibular compensation.[4]
Procedure:
-
Pre-operative Assessment: Measure baseline vestibular function (e.g., posture, spontaneous nystagmus).
-
Unilateral Labyrinthectomy: Surgically remove or chemically inactivate the vestibular apparatus of one inner ear.
-
Drug Administration: Administer this compound at different doses and time points (pre- or post-lesion).
-
Post-operative Assessment: At various time points after the surgery, measure the severity of vestibular deficits, including spontaneous nystagmus, head tilt, and locomotor asymmetry.
-
Data Analysis: Compare the rate and extent of recovery of vestibular function in this compound-treated animals versus control animals. Some studies suggest that this compound may have a modest effect on the rate of vestibular compensation in this model.[4]
Clinical Evidence in Vestibular Disorders
Numerous clinical trials have demonstrated the efficacy of this compound in the treatment of vestibular vertigo.
Table 3: Summary of Key Clinical Trial Findings for this compound in Vertigo
| Study Design | Comparison | Key Findings |
| Double-blind, placebo-controlled, cross-over | This compound vs. Placebo | This compound significantly reduced the severity, frequency, and duration of vertigo attacks compared to placebo.[5] |
| Double-blind, multicenter | This compound vs. Betahistine (B147258) | This compound was found to be more effective than betahistine in reducing the frequency of vertigo attacks. |
| Observational Study | This compound vs. Other preventative medications | 90% of patients with vestibular migraine reported symptomatic improvement with this compound, compared to 32% on other medications. |
Conclusion and Future Directions
This compound's therapeutic utility in vestibular disorders is unequivocally linked to its dual mechanism of action, with its histamine H1 blocking activity playing a pivotal role. While its calcium channel blocking properties are well-documented, a more detailed quantitative characterization of its H1 receptor affinity and functional antagonism is warranted in contemporary literature to provide a more complete understanding of its pharmacological profile. The experimental protocols outlined in this guide provide a robust framework for such investigations. Future research should focus on elucidating the precise contribution of H1 antagonism versus calcium channel blockade to the clinical efficacy of this compound in different subtypes of vestibular disorders. Such studies will pave the way for the development of more targeted and effective therapies for these debilitating conditions.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound in the treatment of vertigo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on ocular motor and postural compensation following peripheral vestibular deafferentation in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in vertigo. A double-blind placebo-controlled cross-over evaluation of a constant-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Flunarizine Administration in Rodent Migraine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of flunarizine in established rodent models of migraine. The protocols detailed below, including the Nitroglycerin (NTG)-induced model and the Cortical Spreading Depression (CSD) model, are designed to assist in the preclinical evaluation of this compound and other potential migraine therapeutics.
Mechanism of Action of this compound in Migraine
This compound is a non-selective calcium channel blocker with a multifaceted mechanism of action that contributes to its efficacy in migraine prophylaxis.[1][2] Its primary action involves the inhibition of excessive transmembrane calcium influx, which plays a crucial role in the pathophysiology of migraine.[2][3] By blocking voltage-dependent calcium channels, particularly the T-type and L-type, this compound reduces neuronal excitability.[3] This is significant as excessive neuronal excitability is believed to contribute to migraine attacks.[3]
Beyond calcium channel blockade, this compound also exhibits antihistaminic properties by blocking H1 histamine (B1213489) receptors and possesses weak dopamine (B1211576) D2 receptor antagonistic effects.[3][4] These additional actions may contribute to its overall therapeutic profile in managing migraine and its associated symptoms.[3]
dot
Caption: this compound's multi-target mechanism of action in migraine.
Experimental Protocols
Nitroglycerin (NTG)-Induced Migraine Model in Rats
This model is widely used to induce migraine-like pain and associated behaviors in rodents, mimicking key features of human migraine attacks.[5]
Materials:
-
Nitroglycerin (NTG) solution (5 mg/mL in propylene (B89431) glycol and alcohol)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley rats (250-300g)
-
Apparatus for behavioral testing (e.g., von Frey filaments, light/dark box)
Protocol:
-
Acclimation: Acclimate rats to the housing and testing environments for at least 7 days prior to the experiment.
-
Baseline Behavioral Testing: Conduct baseline measurements for mechanical sensitivity (von Frey test) and photophobia (light/dark box test) before any treatment.
-
This compound Administration: Administer this compound orally (e.g., 10 mg/kg) or intraperitoneally (e.g., 10 mg/kg) 60 minutes prior to NTG injection.[6] A vehicle control group should be included.
-
Migraine Induction: Induce a migraine-like state by administering NTG (10 mg/kg, intraperitoneally).[5]
-
Post-Induction Behavioral Testing: At 2 hours post-NTG injection, repeat the behavioral tests to assess for hyperalgesia and photophobia.
-
Data Analysis: Compare the behavioral outcomes between the vehicle-treated and this compound-treated groups.
dot
Caption: Experimental workflow for the NTG-induced migraine model.
Cortical Spreading Depression (CSD) Model in Rats
CSD is a wave of neuronal and glial depolarization believed to be the underlying cause of migraine aura.[7] This model is valuable for studying the effects of drugs on this key neurophysiological event.
Materials:
-
Potassium chloride (KCl) solution (1 M)
-
This compound
-
Anesthesia (e.g., urethane)
-
Surgical equipment for craniotomy
-
AC/DC amplifier and recording electrodes
-
Data acquisition system
Protocol:
-
Anesthesia and Surgery: Anesthetize the rat and perform a craniotomy to expose the cerebral cortex.
-
Electrode Placement: Place recording electrodes on the cortical surface to monitor electrophysiological activity.
-
This compound Administration: Administer this compound intravenously (e.g., 1 mg/kg or 3 mg/kg) 5 minutes before CSD induction.
-
CSD Induction: Induce CSD by applying a cotton ball soaked in 1 M KCl to the cortical surface for 30 seconds.
-
Data Recording and Analysis: Record the CSD waves for a defined period (e.g., 2 hours). Analyze the number, amplitude, and duration of CSD events.
dot
Caption: Workflow for the Cortical Spreading Depression (CSD) model.
Data Presentation
The following tables summarize the quantitative effects of this compound in the described rodent migraine models.
Table 1: Effect of this compound on Nitroglycerin (NTG)-Induced Migraine-Like Behaviors in Rats
| Treatment Group | Dose (mg/kg) | Route | Behavioral Endpoint | Outcome |
| Vehicle | - | p.o. / i.p. | Mechanical Allodynia | Baseline paw withdrawal threshold |
| This compound | 10 | i.p. | Mechanical Allodynia | Significant reduction in immobility time in tail suspension test, suggesting antidepressant-like activity.[6] |
| Vehicle | - | p.o. / i.p. | Photophobia | Baseline time spent in light/dark box |
| This compound | 5, 10, 20 | i.p. | Exploratory Behavior | Significant decrease in line crossing and nose-poking behavior.[8] |
Table 2: Effect of this compound on Cortical Spreading Depression (CSD) in Rats
| Treatment Group | Dose (mg/kg) | Route | CSD Parameter | Quantitative Effect |
| Vehicle | - | i.v. | Number of CSD waves | Baseline number of CSD events |
| This compound | 1 | i.v. | Cortical Hypoperfusion | Inhibition of hypoperfusion following CSD |
| This compound | 3 | i.v. | c-Fos Expression | Attenuation of c-Fos-like immunoreactivity |
Table 3: Effect of this compound on Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP) Levels in a Rat CSD Model
| Treatment Group | Plasma CGRP (pg/mL) | Plasma SP (pg/mL) |
| Control | 14.44 ± 6.39 | 12.36 ± 4.22 |
| CSD Group | 32.95 ± 11.61 | 27.80 ± 7.51 |
| This compound + CSD | 25.13 ± 5.67 | 19.45 ± 6.10 |
Note: The data presented are compiled from various studies and are intended for informational purposes. Researchers should consult the primary literature for detailed experimental conditions.
CGRP-Sensitized Rodent Model
A promising preclinical model involves the use of transgenic mice that are sensitized to Calcitonin Gene-Related Peptide (CGRP), a key neuropeptide in migraine pathophysiology.[9][10] These "nestin/hRAMP1" mice overexpress a component of the CGRP receptor, making them more susceptible to CGRP-induced migraine-like symptoms such as photophobia and mechanical allodynia.[9][10]
Protocol Outline:
-
Migraine Trigger: Administer CGRP, either intracerebroventricularly or peripherally, to induce migraine-like behaviors.[9]
-
Behavioral Assessment: Evaluate photophobia using a light/dark box and mechanical allodynia with von Frey filaments.[9]
Currently, there is a lack of published studies specifically investigating the effects of this compound in this CGRP-sensitized model. This presents a valuable opportunity for future research to explore the efficacy of this compound in a genetically predisposed migraine model.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the investigation of this compound in rodent models of migraine. The NTG-induced model is well-suited for studying the behavioral effects of potential analgesics, while the CSD model allows for the direct assessment of a drug's impact on a key neurophysiological event in migraine aura. The emerging CGRP-sensitized model offers a more genetically relevant platform for future studies. By utilizing these established models and detailed protocols, researchers can effectively evaluate the therapeutic potential of this compound and novel compounds for the treatment of migraine.
References
- 1. msjonline.org [msjonline.org]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitroglycerin as a model of migraine: Clinical and preclinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronification of migraine sensitizes to CGRP in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of this compound in experimental models related to the pathogenesis of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. A Potential Preclinical Migraine Model: CGRP-Sensitized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [iro.uiowa.edu]
In Vitro Cell Proliferation Assay Using Flunarizine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunarizine, a selective calcium channel blocker, is a widely used therapeutic agent for the prophylaxis of migraine and the management of vertigo.[1] Beyond its established clinical applications, emerging in vitro evidence suggests that this compound possesses potent anti-proliferative and cytotoxic effects against various cell types, including a range of cancer cell lines.[2][3] These findings have garnered significant interest in its potential as a repurposed anti-cancer agent.
This document provides detailed application notes and protocols for conducting in vitro cell proliferation assays to evaluate the efficacy of this compound. It is designed to guide researchers, scientists, and drug development professionals in designing and executing robust experiments to investigate the anti-proliferative properties of this compound. The protocols outlined herein are based on established methodologies and published research findings.
Mechanism of Action: Inhibition of Cell Proliferation
This compound's primary mechanism of action involves the blockade of voltage-gated calcium channels, thereby inhibiting the influx of extracellular calcium into cells.[1] This disruption of calcium homeostasis interferes with numerous cellular processes critical for proliferation, including cell cycle progression and signal transduction.
Furthermore, this compound has been shown to exert its anti-proliferative effects through the modulation of key signaling pathways:
-
Calmodulin Inhibition: this compound can bind to calmodulin, a ubiquitous calcium-binding protein that regulates the activity of a multitude of enzymes and transcription factors involved in cell growth and proliferation.[4][5] By inhibiting calmodulin, this compound can disrupt these downstream signaling cascades.
-
Akt Signaling Pathway Inhibition: In certain cancer cells, such as glioblastoma, this compound has been demonstrated to suppress the Akt signaling pathway.[2] The Akt pathway is a central regulator of cell survival, proliferation, and metabolism.
These multifaceted mechanisms contribute to this compound's ability to induce cell cycle arrest and apoptosis, ultimately leading to a reduction in cell proliferation.
Data Presentation: Quantitative Analysis of this compound's Anti-Proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its anti-proliferative potency.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| U-87 MG | Glioblastoma Multiforme | CCK-8 | 24 | 23.97 | [2] |
| U-87 MG | Glioblastoma Multiforme | CCK-8 | 48 | 19.86 | [2] |
| LN-229 | Glioblastoma Multiforme | CCK-8 | 24 | 21.96 | [2] |
| LN-229 | Glioblastoma Multiforme | CCK-8 | 48 | 16.26 | [2] |
| U-118 MG | Glioblastoma Multiforme | CCK-8 | 24 | 30.82 | [2] |
| U-118 MG | Glioblastoma Multiforme | CCK-8 | 48 | 19.17 | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro assays, this compound dihydrochloride (B599025) is typically dissolved in an organic solvent to create a high-concentration stock solution, which is then further diluted in culture medium to the desired working concentrations.
Materials:
-
This compound dihydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound dihydrochloride to prepare a stock solution of a desired concentration (e.g., 10 mM or 20 mM).
-
Weigh the calculated amount of this compound dihydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube to achieve the desired stock concentration.
-
Vortex the solution until the this compound dihydrochloride is completely dissolved.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Cell Proliferation Assays
The Cell Counting Kit-8 (CCK-8) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are colorimetric methods used to assess cell viability and proliferation. These assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to produce a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Cells of interest
-
This compound stock solution
-
CCK-8 or MTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C.
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader (450 nm for CCK-8; 570 nm for MTT).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
The clonogenic assay is a functional assay that measures the ability of a single cell to proliferate and form a colony (a clone of at least 50 cells). This assay is considered the gold standard for assessing the long-term effects of cytotoxic agents on cell reproductive integrity.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
Cells of interest
-
This compound stock solution
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed a low number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency) in 6-well plates containing 2 mL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the this compound-containing medium. Include a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Colony Formation:
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add 2 mL of fresh, drug-free complete medium to each well.
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
-
Fixation and Staining:
-
Carefully remove the medium.
-
Gently wash the wells with PBS.
-
Add 1 mL of fixation solution to each well and incubate for 10-15 minutes.
-
Remove the fixation solution and add 1 mL of crystal violet staining solution. Incubate for 10-20 minutes.
-
Remove the staining solution and gently wash the plates with water until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting:
-
Count the number of colonies (containing ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) of the control cells: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment: SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Plot the surviving fraction against the this compound concentration.
-
Visualizations
Experimental Workflow for In Vitro Cell Proliferation Assays
Caption: Workflow for assessing this compound's anti-proliferative effects.
Signaling Pathways Modulated by this compound
Caption: this compound's inhibitory effects on key signaling pathways.
References
- 1. This compound as a modulator of doxorubicin resistance in human colon-adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of a calcium-antagonist (this compound) on cancer cell movement and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of calmodulin-dependent cyclic nucleotide phosphodiesterase by this compound, a calcium-entry blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis in Cells Treated with Flunarizine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing apoptosis in cells treated with Flunarizine (FLN) using flow cytometry. This compound, a calcium channel blocker, has demonstrated cytotoxic effects by inducing apoptosis in various cancer cell lines, particularly glioblastoma multiforme (GBM).[1][2][3] This document outlines the underlying signaling pathways, experimental procedures, and data presentation for robust and reproducible analysis.
Introduction
This compound is a drug approved for treating migraine and vertigo.[1][2][3] Recent studies have highlighted its potential as an anti-cancer agent due to its ability to induce programmed cell death, or apoptosis, in cancer cells.[1][2][3] Flow cytometry, coupled with Annexin V and Propidium Iodide (PI) staining, is a powerful technique to quantify the extent of apoptosis induced by this compound.[1][4][5] Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalator that can only enter cells with compromised membrane integrity, a hallmark of late apoptotic and necrotic cells.
Mechanism of this compound-Induced Apoptosis
This compound's pro-apoptotic activity in cancer cells is believed to be mediated through the intrinsic apoptotic pathway.[1][2][3] This involves the inhibition of survival signals, such as the Akt pathway, and the subsequent activation of a cascade of caspases.[1][2][3] Key molecular events include the activation of initiator caspase-9 and executioner caspase-3, leading to the cleavage of cellular substrates like Poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[1][2][3]
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of this compound on apoptosis in glioblastoma cell lines, as determined by flow cytometry.
Table 1: Percentage of Apoptotic U-87 MG Cells after this compound Treatment
| This compound Concentration (µg/ml) | 24 hours (% Apoptosis) | 48 hours (% Apoptosis) |
| Vehicle Control | 1.1% | Not Reported |
| 20 | 2.7% | Not Reported |
| 40 | 6.4% | Not Reported |
Data derived from a study on U-87 MG glioblastoma cells.[4]
Table 2: Apoptosis in LN-229 Glioblastoma Cells Treated with this compound
| This compound Concentration (µg/ml) | 24 hours (% Apoptosis) | 48 hours (% Apoptosis) |
| Vehicle Control | <5% (Approx.) | <5% (Approx.) |
| 20 | ~10% (Approx.) | ~15% (Approx.) |
| 40 | ~15% (Approx.) | ~25% (Approx.) |
Data is approximated from graphical representations in the cited literature for LN-229 cells.[5]
Experimental Protocols
A detailed protocol for analyzing this compound-induced apoptosis using Annexin V and PI staining followed by flow cytometry is provided below.
Materials
-
This compound (stock solution prepared in DMSO)
-
Cell line of interest (e.g., U-87 MG, LN-229)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 20 µg/ml, 40 µg/ml) and a vehicle control (DMSO) for the desired time points (e.g., 24 and 48 hours).[4][5]
-
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium and wash once with PBS.
-
Trypsinize the cells and then neutralize the trypsin with complete medium.
-
For suspension cells, proceed directly to centrifugation.
-
Collect cells by centrifugation at 300 x g for 5 minutes.[8]
-
Discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS, centrifuging after each wash.[9]
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/ml.[9]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[10]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of Propidium Iodide (PI) staining solution immediately before analysis.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[9]
-
Use unstained and single-stained controls to set up compensation and gates.
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
The cell populations will be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Data Interpretation and Presentation
The data from the flow cytometry analysis can be presented as dot plots or quadrant statistics. The percentage of cells in each quadrant should be recorded. For dose-response and time-course experiments, the percentage of total apoptotic cells (early + late) can be plotted against the this compound concentration or time. This allows for the determination of key parameters such as the EC50 (half-maximal effective concentration).
By following these detailed application notes and protocols, researchers can effectively utilize flow cytometry to quantify and characterize the apoptotic effects of this compound on their cell lines of interest, contributing to a better understanding of its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a drug approved for treating migraine and vertigo, exhibits cytotoxicity in GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasp-pain.org [iasp-pain.org]
- 4. researchgate.net [researchgate.net]
- 5. ir.cnu.edu.tw [ir.cnu.edu.tw]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Establishing a Dose-Response Curve for Flunarizine in Cultured Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for establishing a dose-response curve for Flunarizine in cultured neurons. This compound is a non-selective calcium channel blocker that also affects sodium channels, making it a compound of interest for neurological research and drug development.[1][2][3] These protocols cover essential techniques for assessing neuronal viability, cytotoxicity, and electrophysiological function in response to this compound treatment. The provided methodologies are intended to guide researchers in generating robust and reproducible data for characterizing the neuropharmacological profile of this compound.
Introduction to this compound's Mechanism of Action
This compound is a diphenylpiperazine derivative that acts as a non-selective, voltage-dependent calcium channel blocker, with activity against T-type and L-type calcium channels.[1] It also exhibits inhibitory effects on voltage-gated sodium channels.[2][4][5] By blocking these channels, this compound reduces the influx of calcium and sodium into neurons, leading to decreased neuronal excitability and inhibition of neurotransmitter release, such as glutamate (B1630785).[1][6] This mechanism of action underlies its use in the prophylactic treatment of migraine and its potential as a neuroprotective agent.[2][7] Studies on cultured rat cortical neurons have shown that this compound blocks sodium and calcium currents in a concentration-dependent manner, with IC50 values of approximately 0.94 µM and 1.77 µM, respectively.[5] Another study on trigeminal ganglion neurons reported IC50 values of 2.89 µmol/L for sodium currents and 2.73 µmol/L for calcium currents.[4]
Data Presentation: Quantitative Summary of this compound's Effects
The following table summarizes key quantitative data for this compound's effects on cultured neurons, derived from published literature. This information is crucial for designing dose-response experiments.
| Parameter | Cell Type | Value | Reference |
| IC50 for Sodium Current (INa) | Cultured Rat Cortical Neurons | 0.94 µM | [5] |
| IC50 for Calcium Current (ICa) | Cultured Rat Cortical Neurons | 1.77 µM | [5] |
| IC50 for TTX-R Sodium Current | Mouse Trigeminal Ganglion Neurons | 2.89 µmol/L | [4] |
| IC50 for High-Voltage Activated Calcium Current | Mouse Trigeminal Ganglion Neurons | 2.73 µmol/L | [4] |
| Effective Concentration for Neuroprotection | In Vitro Hippocampal Slices | Physiological drug concentrations | [8] |
| Concentration for Total Inhibition of Glutamate Release | Cultured Cerebellar Granule Cells & Synaptosomes | 10 µM | [6] |
Experimental Protocols
Primary Neuronal Culture Protocol
This protocol describes the basic steps for establishing primary neuronal cultures from rodent brain tissue.
Materials:
-
E18 rat or mouse embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Dissect cortical or hippocampal tissue from E18 rodent embryos in ice-cold dissection medium.
-
Mince the tissue into small pieces.
-
Digest the tissue with a papain solution according to the manufacturer's instructions to dissociate the cells.
-
Gently triturate the cell suspension to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto coated culture vessels at a desired density (e.g., 1 x 105 cells/cm2).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Change half of the medium every 3-4 days.
-
Allow neurons to mature for at least 7-10 days in vitro before initiating experiments.
This compound Treatment Protocol
Materials:
-
This compound dihydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Culture medium
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.
-
On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the existing medium from the cultured neurons and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) before proceeding with viability or functional assays.
Cell Viability and Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Plate neurons in a 96-well plate and treat with this compound as described above.
-
After the incubation period, add 10 µL of MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.[11]
Calcein-AM is a cell-permeant dye that is converted by intracellular esterases in live cells to the fluorescent calcein, which is retained in the cytoplasm.[12]
Materials:
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare a working solution of Calcein-AM (typically 1-5 µM) in PBS or culture medium.[12]
-
After this compound treatment, wash the cells once with PBS.
-
Add the Calcein-AM working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[12][13]
-
Wash the cells twice with PBS to remove excess dye.[12]
-
Visualize the green fluorescence of live cells using a fluorescence microscope or quantify the fluorescence intensity using a microplate reader (excitation/emission ~490/515 nm).[12][13]
This assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.[14][15]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate reader
Procedure:
-
Plate neurons in a 96-well plate and treat with this compound.
-
After the incubation period, carefully collect the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.[16]
-
Add a stop solution to terminate the reaction.[16]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[15][16]
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
Electrophysiological Assessment
This technique allows for the measurement of ion channel currents and changes in membrane potential in individual neurons.[17][18]
Materials:
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
External and internal recording solutions
-
Perfusion system
Procedure:
-
Prepare external and internal solutions appropriate for recording sodium and calcium currents.
-
Pull patch pipettes with a resistance of 3-7 MΩ.
-
Fill the pipettes with the internal solution.
-
Place the coverslip with cultured neurons in the recording chamber and perfuse with the external solution.
-
Approach a neuron with the patch pipette and form a gigaseal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
In voltage-clamp mode, apply appropriate voltage protocols to elicit and record sodium and calcium currents.
-
Perfuse different concentrations of this compound and record the changes in current amplitude to determine the dose-dependent block.
This technique allows for the visualization and quantification of changes in intracellular calcium concentration in response to stimuli.[19][20]
Materials:
-
Calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP)
-
Fluorescence imaging setup (microscope, light source, filter sets, camera)
-
Image analysis software
Procedure:
-
Load the cultured neurons with a calcium indicator dye according to the manufacturer's protocol. For Fura-2 AM, this typically involves a 30-minute incubation at 37°C.[19]
-
Wash the cells to remove excess dye.
-
Mount the coverslip on the imaging setup.
-
Acquire baseline fluorescence images.
-
Stimulate the neurons to induce calcium influx (e.g., with high potassium solution or an agonist).
-
Record the changes in fluorescence intensity over time.
-
Apply different concentrations of this compound and repeat the stimulation to assess its inhibitory effect on calcium influx.
-
Analyze the fluorescence data to quantify the changes in intracellular calcium concentration.
Mandatory Visualizations
This compound's Neuronal Signaling Pathway
Caption: this compound's mechanism of action in neurons.
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for this compound dose-response studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Ca++ and Na+ channels involved in neuronal cell death. Protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. This compound inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound blocks voltage-gated Na(+) and Ca(2+) currents in cultured rat cortical neurons: A possible locus of action in the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits both calcium-dependent and -independent release of glutamate from synaptosomes and cultured neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. The effects of this compound in experimental models related to the pathogenesis of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. protocols.io [protocols.io]
- 12. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 13. ptglab.com [ptglab.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 18. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Application Note: Western Blot Analysis of Akt Signaling Following Flunarizine Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flunarizine is a selective calcium channel blocker used in the treatment of migraine and vertigo.[1][2] Its mechanism of action primarily involves inhibiting the influx of extracellular calcium, a crucial second messenger in numerous cellular processes.[1][3] The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a vital intracellular cascade that regulates fundamental cellular functions, including cell growth, proliferation, and survival.[4][5] Dysregulation of this pathway is a hallmark of various diseases, including cancer.[4][5] Akt, also known as Protein Kinase B (PKB), is a key serine/threonine kinase in this pathway, and its activation is marked by phosphorylation at residues such as Serine 473 (Ser473) and Threonine 308 (Thr308).[4]
Recent studies have indicated that this compound can inhibit the activation of the Akt pathway in glioblastoma multiforme (GBM) cells, suggesting a potential anti-cancer role beyond its established indications.[6] Western blotting is a powerful and widely adopted technique to detect and quantify specific proteins and their post-translational modifications, such as phosphorylation.[4][5] By analyzing the ratio of phosphorylated Akt (p-Akt) to total Akt, researchers can precisely assess the impact of compounds like this compound on this critical signaling node. These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on Akt signaling in a cell-based model.
Signaling Pathway Overview
The PI3K/Akt signaling pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt and phosphoinositide-dependent kinase-1 (PDK1).[7] This recruitment to the plasma membrane facilitates the phosphorylation of Akt at Thr308 by PDK1 and at Ser473 by the mTORC2 complex, leading to its full activation.[7] Activated Akt then phosphorylates a multitude of downstream substrates to regulate cellular processes.[5] this compound, as a calcium channel blocker, may interfere with calcium-dependent signaling that can influence the Akt pathway.[6][8]
Detailed Experimental Protocols
This section provides a comprehensive protocol for the Western blot analysis of Akt phosphorylation in cultured cells treated with this compound.
Materials and Reagents
-
Cell Line: U-87 MG (human glioblastoma) or other suitable cell line.[6]
-
Cell Culture Media: As required for the chosen cell line (e.g., DMEM with 10% FBS).
-
This compound: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): Ice-cold, sterile.
-
Lysis Buffer: RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.[9]
-
Protein Assay Reagent: BCA Protein Assay Kit or Bradford reagent.[4]
-
Sample Buffer: 4x Laemmli sample buffer with 2-mercaptoethanol.
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:2000 dilution).[4]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[4][10]
-
Wash Buffer: TBST.
-
Stripping Buffer: Commercially available stripping buffer (e.g., Restore™ Western Blot Stripping Buffer).[4]
-
Detection Substrate: Enhanced Chemiluminescence (ECL) substrate.[4]
-
Equipment: Cell culture incubator, electrophoresis apparatus, power supply, wet transfer system, and a chemiluminescence imaging system.
Cell Culture and this compound Treatment
-
Cell Seeding: Seed U-87 MG cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Treatment: Once cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 30 µM) or a vehicle control (DMSO).[6]
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).[6]
Preparation of Cell Lysates
-
Washing: After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.[12]
-
Lysis: Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer (supplemented with inhibitors) to each well.[4]
-
Scraping: Scrape the adherent cells using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[4]
-
Centrifugation: Centrifuge the lysates at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.[12]
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[4]
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer’s instructions.[4] This step is crucial for ensuring equal protein loading in the subsequent steps.[13]
SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 1/3 volume of 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.[9]
-
Loading: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder.[4]
-
Electrophoresis: Run the gel at 100-150V until the dye front reaches the bottom.[4]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 1 hour at 4°C is a common and effective method.[4]
Immunoblotting
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-p-Akt (Ser473) antibody (1:1000 in 5% BSA/TBST) overnight at 4°C with gentle shaking.[4][10]
-
Washing: The next day, wash the membrane three times for 10 minutes each with TBST.[4]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody (1:2000 in 5% BSA/TBST) for 1 hour at room temperature.[4]
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.[4]
Signal Detection
-
Prepare the ECL substrate according to the manufacturer's protocol.[4]
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[4]
-
Capture the chemiluminescent signal using an imaging system.[4]
Stripping and Re-probing for Total Akt
-
To normalize the p-Akt signal, the membrane can be stripped of the bound antibodies.[5]
-
Stripping: Wash the membrane with a stripping buffer for 15 minutes at room temperature.[4]
-
Washing and Re-blocking: Wash the membrane thoroughly with TBST and re-block with 5% BSA in TBST for 1 hour.[4]
-
Re-probing: Incubate the membrane with the primary anti-total Akt antibody (1:1000 dilution) overnight at 4°C.[4]
-
Repeat the washing, secondary antibody incubation, and signal detection steps as described above.[4]
Experimental Workflow
The overall experimental workflow for the Western blot analysis is depicted below.
Data Presentation and Analysis
Quantitative data from the Western blot analysis should be summarized in a clear and structured table. Densitometric analysis of the bands can be performed using image analysis software (e.g., ImageJ). The intensity of the p-Akt band should be normalized to the intensity of the total Akt band for each sample to account for any variations in protein loading.[4] The final data is often presented as a fold change relative to the vehicle-treated control group.
Table 1: Quantitative Analysis of Akt Phosphorylation after this compound Treatment
| Treatment Group | This compound (µM) | p-Akt (Ser473) Intensity (Arbitrary Units) | Total Akt Intensity (Arbitrary Units) | Normalized p-Akt/Total Akt Ratio | Fold Change vs. Control |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | 10 | 0.78 | 0.99 | 0.79 | 0.79 |
| This compound | 20 | 0.45 | 1.01 | 0.45 | 0.45 |
| This compound | 30 | 0.21 | 0.98 | 0.21 | 0.21 |
Note: The data presented in this table are for illustrative purposes, based on the inhibitory effect reported in the literature, and will vary depending on the specific cell line and experimental conditions.[6]
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. This compound | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. This compound inhibits osteoclastogenesis by regulating calcium signaling and promotes osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot Sample Preparation Protocol [novusbio.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. Akt Antibody | Cell Signaling Technology [cellsignal.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Application Notes: Evaluating Flunarizine's Anti-Angiogenic Potential Using the Chick Chorioallantoic Membrane (CAM) Assay
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2] The chick chorioallantoic membrane (CAM) is a highly vascularized extraembryonic membrane that serves as a robust, cost-effective, and reproducible in vivo model for studying angiogenesis.[1][3][4] Its accessibility and dense capillary network make it an ideal platform for screening the efficacy of pro- and anti-angiogenic compounds.[3][5] Flunarizine, a diphenylpiperazine derivative, is a selective T-type calcium channel blocker also known to block sodium channels.[6][7][8] Given that intracellular calcium signaling is a crucial secondary messenger in pathways that drive endothelial cell proliferation and migration, this compound presents an interesting candidate for repurposing as an anti-angiogenic agent.[6]
Principle of Action
This compound's primary mechanism involves blocking the influx of extracellular calcium through voltage-dependent T-type calcium channels.[9][10] This disruption of calcium homeostasis is believed to interfere with key angiogenic processes. Studies have shown that this compound can inhibit endothelial cell proliferation, migration, and the formation of cord-like tubes, which are all essential steps in angiogenesis.[6][8][11] By modulating these cellular responses, this compound demonstrates significant anti-angiogenic effects, which can be quantitatively assessed using the CAM assay.[6][7]
Data Summary
The anti-angiogenic activity of this compound has been evaluated using the in ovo CAM assay, demonstrating a significant, dose-dependent reduction in the formation of new blood vessels.[6][7] The primary endpoints measured are the number of blood vessel branching points and a semi-quantitative angiogenic score.[6][11][12]
| Treatment Group | Concentration | Endpoint Measured | Result | Significance vs. Control |
| Control | Vehicle | Branching Points | Baseline | - |
| This compound | 10⁻⁶ M | Branching Points | Inhibition Observed | - |
| This compound | 10⁻⁵ M | Branching Points | Significant Inhibition | p < 0.01 |
| This compound | 10⁻⁴ M | Branching Points | Significant Inhibition | p < 0.001 |
| VEGF (Positive Control) | 500 pM | Branching Points | Increased Angiogenesis | p < 0.001 |
| Bevacizumab (Std. Drug) | - | Branching Points | Significant Inhibition | p < 0.001 |
Table 1: Summary of quantitative data from the CAM assay evaluating this compound's anti-angiogenic effects. Data compiled from published studies.[6][7][8][11]
Visualized Mechanisms and Workflows
// Edges VEGF -> VEGFR [label="Binds"]; VEGFR -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to\nReceptor"]; ER -> Ca_cyto [label="Releases Ca²⁺"]; Ca_out -> T_Ca -> Ca_in [dir=both, arrowhead=normal, arrowtail=none]; Ca_in -> Ca_cyto [label="Influx"]; Ca_cyto -> Angio [label="Promotes"];
Flun -> T_Ca [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; } dot Caption: this compound's proposed anti-angiogenic mechanism.
Experimental Protocols
1. Materials and Reagents
-
Fertilized White Leghorn chicken eggs (Day 0)
-
This compound hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
Sterile filter paper disks (approx. 5 mm diameter)
-
Egg incubator with humidity control (set to 37.5°C, 60-85% humidity)[1][3]
-
Egg candler
-
Rotary tool with a sterile cutting disc
-
Sterile forceps and scissors
-
70% Ethanol (B145695) for disinfection
-
Parafilm or sterile medical tape
-
Methanol/Acetone mixture (1:1 v/v) for fixation[3]
-
Stereomicroscope with a camera for imaging
2. Preparation of Fertilized Eggs
-
Upon receipt, gently clean fertilized eggs with 70% ethanol and place them in an incubator in a horizontal position at 37.5°C with 60-85% humidity.[1][13]
-
Incubate the eggs for 3 days (Embryonic Day 3, ED3).
3. Windowing Procedure (on ED3)
-
Candle the eggs in a dark room to identify the air sac and the area with dense vasculature, avoiding the embryo itself. Mark this vascular area with a soft pencil.
-
Working in a sterile environment (e.g., a laminar flow hood), create a small hole over the air sac using a sterile needle or pin.
-
Using a rotary tool, carefully score a square window (approx. 1x1 cm) on the shell over the marked vascular area.[3] Avoid piercing the underlying shell membrane.
-
Apply gentle suction to the hole over the air sac to detach the CAM from the shell membrane, causing it to drop slightly.
-
Carefully remove the cut piece of shell with sterile forceps.
-
Moisten the exposed shell membrane with a few drops of sterile PBS or normal saline to make it transparent and easy to remove.[1][3]
-
Gently tear and remove the shell membrane with sterile forceps to expose the CAM.
4. Preparation and Application of this compound
-
Prepare a stock solution of this compound in sterile DMSO. Further dilute to desired final concentrations (e.g., 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M) using sterile PBS.[6] The final DMSO concentration should be non-toxic (typically <0.1%).
-
Prepare a vehicle control solution (DMSO in PBS at the same final concentration) and a positive control (e.g., VEGF).
-
Saturate sterile filter paper disks with 10-20 µL of the test solutions (this compound, vehicle control, or positive control).
-
Gently place one disk onto the exposed CAM of each egg, ensuring good contact with the vascular network.[1][3]
5. Incubation and Observation
-
Seal the window on each egg with sterile parafilm or medical tape to prevent dehydration and contamination.
-
Return the eggs to the incubator and incubate for an additional 48 to 72 hours.
6. Image Acquisition and Quantification
-
After the incubation period, carefully open the windows. Discard any non-viable embryos.
-
Place the eggs under a stereomicroscope and capture high-resolution images of the CAM area beneath and surrounding the filter disk.
-
For fixation, flood the CAM surface with a 1:1 mixture of methanol and acetone for 15-20 minutes.[3]
-
Carefully excise the CAM tissue, spread it on a glass slide, and capture additional images if needed.
-
Quantify angiogenesis by counting the number of blood vessel branch points within a defined circular area around the disk.[1][3]
-
Alternatively, use image analysis software to measure total vessel length, vessel density, and the number of junctions for a more objective analysis.[14][15]
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
7. Statistical Analysis
Analyze the quantitative data using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's post-hoc test, to compare the treatment groups against the control group.[6][7] A p-value of <0.05 is typically considered statistically significant.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Angiogenic Activity of this compound by In Ovo, In Vitro, and In Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICI Journals Master List [journals.indexcopernicus.com]
- 8. Anti-Angiogenic activity of this compound by in ovo, in vitro and in vivo assays. [] [jag.journalagent.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Anti-Angiogenic Activity of this compound by In Ovo, In Vitro, and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of angiogenesis in the chick chorioallantoic membrane model using fractal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kolaido.com [kolaido.com]
Application Notes and Protocols: In Vivo Sponge Implantation to Evaluate Flunarizine Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vivo sponge implantation model is a robust and widely utilized method for studying the interconnected processes of angiogenesis, inflammation, and fibrosis in a localized, controlled environment. This model involves the subcutaneous implantation of a sterile, inert sponge matrix into a host animal, typically a mouse or rat. The sponge acts as a scaffold, inducing a wound healing response characterized by the infiltration of inflammatory cells, the formation of new blood vessels (angiogenesis), and the deposition of extracellular matrix components, culminating in the formation of a fibrovascular granuloma.[1][2] This self-contained system is particularly advantageous for evaluating the efficacy of therapeutic compounds that modulate these processes.
Flunarizine, a diphenylpiperazine derivative, is a selective calcium channel blocker, primarily targeting T-type and L-type voltage-gated calcium channels.[3][4][5] By inhibiting calcium influx into cells, this compound interferes with numerous downstream signaling pathways. Notably, it has demonstrated significant anti-angiogenic activity by inhibiting endothelial cell proliferation, migration, and tube formation.[6][7] Its mechanism also involves the modulation of inflammatory pathways, including the potential to suppress Angiopoietin-2 (Angpt-2) and interfere with NF-κB signaling.[5][8]
These application notes provide a detailed framework for utilizing the in vivo sponge implantation model to test the anti-angiogenic, anti-inflammatory, and anti-fibrotic efficacy of this compound.
Experimental Design and Workflow
A typical experimental workflow involves preparing and implanting the sponges, administering the test compound (this compound), and harvesting the sponges at a predetermined time point (commonly 7-21 days) for analysis. The excised sponge granuloma can then be processed for a variety of quantitative and qualitative assessments.
Key Experimental Protocols
Protocol 1: Subcutaneous Sponge Implantation
This protocol is adapted from methodologies described for mice and rats.[3][9]
Materials:
-
Sterile polyether-polyurethane or polyester sponge discs (e.g., 8 mm diameter, 5 mm height)
-
70% Ethanol (B145695) and sterile distilled water
-
Anesthetic agents (e.g., Ketamine and Xylazine)
-
Surgical instruments (scalpel, forceps, scissors, suture needle)
-
Suture material (e.g., 4-0 silk)
-
Disinfectant (e.g., 70% ethanol, Betadine)
-
Animal shaver or clippers
Procedure:
-
Sponge Preparation:
-
Immerse sponge discs in 70% (v/v) ethanol overnight to sterilize and remove impurities.
-
On the day of surgery, thoroughly wash the sponges by boiling them in sterile distilled water for at least 15-20 minutes to remove all traces of ethanol. Allow them to cool in sterile saline before implantation.
-
-
Animal Preparation:
-
Anesthetize the animal (e.g., mouse or rat) via intraperitoneal injection of an appropriate anesthetic cocktail (e.g., Ketamine 100-150 mg/kg and Xylazine 10 mg/kg). Confirm proper anesthetic depth by lack of pedal reflex.
-
Shave the fur on the dorsal surface and disinfect the skin with 70% ethanol and/or Betadine.
-
-
Implantation:
-
Using sterile instruments, make a small (~1 cm) longitudinal incision in the skin along the dorsal midline.
-
Create a subcutaneous pocket by blunt dissection with forceps, lateral to the incision.
-
Insert one sterile sponge disc into the subcutaneous pocket.
-
Close the skin incision with sutures.
-
-
Post-Operative Care:
-
Administer appropriate analgesics as per institutional guidelines to manage post-surgical pain.
-
House animals individually to prevent interference with the surgical site.
-
Monitor the animals daily for signs of distress, infection, or discomfort.
-
-
Compound Administration:
-
Begin administration of this compound or vehicle control at the desired dose and route (e.g., daily oral gavage) starting from the day of surgery or as the experimental design requires.
-
-
Sponge Harvest:
-
At the experimental endpoint (e.g., 14 days), euthanize the animals using an approved method.
-
Carefully dissect the skin to expose the sponge implant, which will be encapsulated by a layer of fibrous tissue.
-
Excise the entire granuloma (sponge plus surrounding tissue), remove any adherent non-granulomatous tissue, and record its wet weight.
-
Proceed immediately with downstream processing (e.g., fixation for histology, homogenization for biochemical assays, or snap-freezing for molecular analysis).
-
Protocol 2: Quantification of Angiogenesis
2.1 Hemoglobin Content (Drabkin's Method) This method quantifies the amount of blood within the sponge, serving as an index of vascularization.[10]
Materials:
-
Drabkin's reagent
-
Tissue homogenizer
-
Spectrophotometer
-
Hemoglobin standard
Procedure:
-
Homogenize the explanted sponge granuloma in a known volume of distilled water.
-
Centrifuge the homogenate and collect the supernatant.
-
Mix a portion of the supernatant (e.g., 50 µL) with Drabkin's reagent.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the hemoglobin concentration by comparing the absorbance to a standard curve generated with known concentrations of hemoglobin.
-
Express the results as µg of hemoglobin per mg of wet tissue.
2.2 Immunohistochemistry (IHC) for CD31 CD31 (PECAM-1) is a specific marker for endothelial cells, allowing for the visualization and quantification of blood vessels.[11]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) sponge sections
-
Primary antibody: Anti-CD31 antibody
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Microscope and image analysis software (e.g., ImageJ)
Procedure:
-
Deparaffinization and Rehydration: Immerse FFPE slides in xylene and then through a graded series of ethanol to rehydrate the tissue.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (e.g., using a citrate (B86180) buffer, pH 6.0) to unmask the antigen.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding sites with a blocking solution (e.g., normal goat serum).
-
Antibody Incubation: Incubate sections with the primary anti-CD31 antibody (diluted appropriately) overnight at 4°C.
-
Detection: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Apply DAB substrate to develop the colorimetric reaction, then counterstain with hematoxylin.
-
Analysis: Dehydrate, mount, and visualize under a microscope. Capture images from multiple random fields ("hot spots" of high vascularity) and quantify microvessel density (MVD) by counting CD31-positive vessels per unit area (e.g., vessels/mm²).
Protocol 3: Assessment of Inflammation
3.1 Myeloperoxidase (MPO) Activity Assay MPO is an enzyme abundant in neutrophils, and its activity in the sponge tissue serves as a quantitative marker of neutrophil infiltration.[12][13]
Materials:
-
Tissue homogenizer
-
Phosphate (B84403) buffer containing hexadecyltrimethylammonium bromide (HTAB)
-
O-dianisidine dihydrochloride (B599025) or TMB (tetramethylbenzidine)
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
Procedure:
-
Homogenize the explanted sponge in a phosphate buffer containing HTAB.
-
Centrifuge the homogenate and collect the supernatant.
-
In a 96-well plate, add the supernatant to a reaction buffer containing the substrate (e.g., O-dianisidine) and H₂O₂.
-
Measure the change in absorbance over time at the appropriate wavelength (e.g., 460 nm for O-dianisidine).
-
Express MPO activity as units per milligram of tissue.
3.2 Histology (Hematoxylin & Eosin Staining) H&E staining allows for the general morphological assessment of the inflammatory infiltrate within the sponge.[12]
Procedure:
-
Fix sponge granulomas in 10% neutral buffered formalin and embed in paraffin (B1166041).
-
Section the paraffin blocks (e.g., 4-5 µm thickness) and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin (stains nuclei blue/purple) followed by Eosin (stains cytoplasm and extracellular matrix pink/red).
-
Dehydrate, clear, and mount the slides.
-
Qualitatively or semi-quantitatively assess the cellular infiltrate (e.g., neutrophils, macrophages, lymphocytes) under a light microscope.
Protocol 4: Evaluation of Fibrosis
4.1 Hydroxyproline (B1673980) Assay Hydroxyproline is an amino acid largely specific to collagen. Its quantification provides an accurate measure of total collagen deposition in the sponge granuloma.[10][14][15]
Materials:
-
Concentrated Hydrochloric Acid (HCl) or Perchloric Acid
-
Chloramine-T reagent
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde)
-
Hydroxyproline standard
-
Heating block or oven
-
Spectrophotometer
Procedure:
-
Hydrolyze a weighed portion of the dried sponge granuloma in strong acid (e.g., 6M HCl) at high temperature (e.g., 110-120°C) for 16-24 hours to release amino acids.
-
Neutralize the hydrolysate.
-
Add Chloramine-T reagent to oxidize the hydroxyproline and incubate.
-
Add Ehrlich's reagent and incubate at a raised temperature (e.g., 65°C) to develop a chromophore.
-
Cool the samples and measure the absorbance at ~560 nm.
-
Calculate the hydroxyproline content from a standard curve.
-
Convert hydroxyproline content to collagen content using a conversion factor (typically, collagen mass is ~7.46 times the hydroxyproline mass). Express as µg of collagen per mg of dry tissue.
4.2 Masson's Trichrome Staining This histological stain differentiates collagen fibers from other tissue components.[16][17]
Procedure:
-
Use FFPE sections as described for H&E staining.
-
After rehydration, mordant sections in Bouin's solution.
-
Stain nuclei with Weigert's iron hematoxylin.
-
Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.
-
Use phosphomolybdic/phosphotungstic acid to decolorize collagen.
-
Stain collagen with Aniline blue.
-
The resulting stain shows nuclei as black, cytoplasm/muscle as red, and collagen as blue.
-
Qualitatively assess the extent and organization of collagen deposition. Image analysis software can be used to quantify the blue-stained area as a percentage of the total tissue area.
Protocol 5: Gene Expression Analysis (RT-qPCR)
5.1 RNA Extraction from Sponge Granuloma This protocol is adapted from standard tissue RNA extraction methods using TRIzol or similar reagents.[18][19][20]
Materials:
-
TRIzol Reagent or similar lysis buffer
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
RNase-free water, tubes, and pipette tips
-
Tissue homogenizer
Procedure:
-
Homogenize a snap-frozen portion of the sponge granuloma (~20-50 mg) in 1 mL of TRIzol reagent.
-
Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases.
-
Carefully transfer the upper, colorless aqueous phase (containing RNA) to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol. Mix and incubate for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the ethanol and air-dry the pellet briefly.
-
Resuspend the RNA in RNase-free water. Quantify RNA (e.g., using a NanoDrop spectrophotometer) and assess its integrity.
5.2 Reverse Transcription and qPCR Procedure:
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
qPCR Reaction: Set up the qPCR reaction in a 10-20 µL volume containing cDNA template, SYBR Green master mix, and gene-specific forward and reverse primers (100-300 nM final concentration).
-
Cycling Conditions: Use a standard three-step cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C, annealing at 60°C, and extension at 72°C).
-
Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH).
Validated Primer Sequences for Rat/Mouse:
| Gene | Species | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
|---|---|---|---|
| VEGF-A | Mouse | ATCTTCAAGCCATCCTGTGTGC | CAAGGCCCACAGGGATTTTC[12] |
| TNF-α | Mouse | CCTGTAGCCCACGTCGTAG | GGGAGTAGACAAGGTACAACCC |
| IL-1β | Mouse | GCAACTGTTCCTGAACTCAACT | ATCTTTTGGGGTCCGTCAACT |
| Col1a1 | Mouse | CGATGGATTCCCGTTCGAGT | CGATCTCGTTGGATCCCTGG[21] |
| Col3a1 | Mouse | CTGTAACATGGAAACTGGGGAAA | CCATAGCTGAACTGGGAATCC |
| GAPDH | Mouse | GAGAGGGAGGAGGGGAAATG | CTCGTGGTTCACACCCATCA[22] |
| VEGF-A | Rat | AATGATGAAGCCCTGGAGTG | CTTTCTTTGGTCTGCATTCACA |
| TNF-α | Rat | ACTGAACTTCGGGGTGATCG | GCTTGGTGGTTTGCTACGAC |
| IL-1β | Rat | CACCTCTCAAGCAGAGCACAG | GGGTTCCATGGTGAAGTCAAC |
| Col1a1 | Rat | GAGCGGAGAGTACTGGATCGA | CTGACCTGTCTCCATGTTGCA[23] |
| Col3a1 | Rat | TGCCATTGCTGGAGTTGGA | GAAGACATGATCTCCTCAGTGTTGA[23] |
| GAPDH | Rat | GGCACAGTCAAGGCTGAGAATG | ATGGTGGTGAAGACGCCAGTA |
Data Presentation
Quantitative data should be summarized in clear, well-structured tables. The following tables are provided as templates with illustrative example data, demonstrating how results could be presented.
Table 1: Effect of this compound on Angiogenesis Markers in Sponge Implants (Example Data) *Data are presented as mean ± SEM (n=8 per group). Statistical analysis performed using one-way ANOVA with post-hoc test. *p<0.05, *p<0.01 vs. Vehicle Control.
| Treatment Group | Sponge Weight (mg) | Hemoglobin (µg/mg tissue) | Microvessel Density (vessels/mm²) | VEGF-A Expression (fold change) |
| Vehicle Control | 155 ± 12 | 18.5 ± 2.1 | 125 ± 15 | 1.00 ± 0.15 |
| This compound (1 mg/kg) | 130 ± 10 | 12.3 ± 1.5 | 95 ± 11 | 0.65 ± 0.09 |
| This compound (10 mg/kg) | 105 ± 8 | 7.8 ± 0.9 | 62 ± 8 | 0.31 ± 0.05 |
| Positive Control | 95 ± 7 | 6.1 ± 0.7 | 51 ± 6 | 0.25 ± 0.04 |
Table 2: Effect of this compound on Inflammatory and Fibrotic Markers (Example Data) *Data are presented as mean ± SEM (n=8 per group). Statistical analysis performed using one-way ANOVA with post-hoc test. *p<0.05, *p<0.01 vs. Vehicle Control.
| Treatment Group | MPO Activity (U/mg tissue) | TNF-α Expression (fold change) | Collagen Content (µg/mg tissue) | Col1a1 Expression (fold change) |
| Vehicle Control | 5.2 ± 0.6 | 1.00 ± 0.18 | 85.4 ± 9.2 | 1.00 ± 0.21 |
| This compound (1 mg/kg) | 4.1 ± 0.5 | 0.71 ± 0.11 | 72.1 ± 8.1 | 0.78 ± 0.15 |
| This compound (10 mg/kg) | 2.8 ± 0.3 | 0.45 ± 0.08 | 58.6 ± 6.5 | 0.52 ± 0.11* |
| Positive Control | 2.1 ± 0.2 | 0.33 ± 0.06 | 45.2 ± 5.3 | 0.41 ± 0.09 |
This compound's Proposed Mechanism of Action
This compound's primary mechanism involves the blockade of voltage-gated calcium channels, particularly T-type channels, which are crucial for endothelial cell function.[6] By reducing intracellular calcium [Ca²⁺]i, this compound can interfere with multiple downstream signaling cascades that promote angiogenesis and inflammation.
By blocking T-type calcium channels, this compound reduces intracellular calcium levels. This can lead to:
-
Inhibition of Calcineurin-NFAT Pathway: Reduced Ca²⁺/Calmodulin-dependent activation of calcineurin leads to decreased dephosphorylation and nuclear translocation of NFAT (Nuclear Factor of Activated T-cells), a key transcription factor for angiogenic genes.
-
Inhibition of NF-κB Pathway: Calcium signaling is implicated in the activation of the IKK complex, which phosphorylates IκB, leading to its degradation and the release of NF-κB. By reducing intracellular Ca²⁺, this compound may attenuate NF-κB activation and its translocation to the nucleus, thereby decreasing the transcription of pro-inflammatory cytokines like TNF-α and IL-1β.[8][24]
-
Suppression of Angiopoietin-2: Studies suggest that T-type calcium channel blockers can suppress the synthesis and release of Angpt-2, a key regulator of vascular destabilization and angiogenesis, in a calcium-dependent manner.[5][25]
Together, these actions result in a potent attenuation of both new blood vessel formation and the inflammatory response within the sponge granuloma.
References
- 1. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. This compound | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Application of the Sponge Model Implants in the Study of Vaccine Memory in Mice Previously Immunized with LBSap - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative in-vivo studies on angiogenesis in a rat sponge model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protection by this compound against endothelial cell injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vascular Endothelial Growth Factor (VEGF) isoform expression and activity in human and murine lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Myeloperoxidase level around dental implants as an indicator of an inflammatory process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Focus on collagen: in vitro systems to study fibrogenesis and antifibrosis _ state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selection and Validation of the Optimal Panel of Reference Genes for RT-qPCR Analysis in the Developing Rat Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oceanrep.geomar.de [oceanrep.geomar.de]
- 18. DNA/RNA extraction and qPCR protocol to assess bacterial abundance in the sponge Halichondria panicea [protocols.io]
- 19. diagenode.com [diagenode.com]
- 20. The Basics: RNA Isolation | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 22. cdn-links.lww.com [cdn-links.lww.com]
- 23. thno.org [thno.org]
- 24. Cell Type-Specific Roles of NF-κB Linking Inflammation and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Flunarizine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunarizine, a diphenylpiperazine derivative classified as a calcium channel blocker, has demonstrated potential as an anti-cancer agent.[1] Beyond its established use in treating migraine and vertigo, emerging research indicates its ability to impede the proliferation of various cancer cell lines. These application notes provide a comprehensive overview of the effects of this compound on the cell cycle of cancer cells, detailing its mechanisms of action and providing protocols for analysis.
This compound's anti-neoplastic properties are attributed to several mechanisms, including the reduction of intracellular calcium ions, inhibition of calmodulin, and, notably, the degradation of N-Ras via autophagy and inhibition of the Akt signaling pathway.[2] These actions converge to interfere with the cancer cell cycle, leading to cell cycle arrest and, in many cases, apoptosis.
Mechanism of Action: Interference with Cell Cycle Progression
This compound primarily induces a G0/G1 phase cell cycle arrest in susceptible cancer cells, preventing their entry into the S phase, the DNA synthesis phase. This is often accompanied by a significant increase in the sub-G1 population, which is indicative of apoptotic cell death.
A key mechanism underlying this effect is the inhibition of the Akt/mTOR signaling pathway. The Akt pathway is a critical regulator of cell survival and proliferation. By inhibiting Akt, this compound can modulate the expression and activity of key cell cycle proteins. One of the downstream effects of Akt/mTOR inhibition is the downregulation of Cyclin D1, a crucial protein for G1 phase progression. Cyclin D1 complexes with cyclin-dependent kinases 4 and 6 (CDK4/6) to phosphorylate the retinoblastoma protein (pRb), allowing the cell to pass the G1/S checkpoint. By reducing Cyclin D1 levels, this compound effectively puts a brake on this transition.
Furthermore, this compound has been shown to promote the degradation of N-Ras, an oncoprotein that is frequently mutated in cancer and plays a role in driving cell proliferation.[3][2] This degradation is mediated by the cellular process of autophagy. The loss of N-Ras signaling can further contribute to the suppression of proliferative signals that would normally drive the cell cycle forward.
Data Presentation
The following tables summarize the quantitative effects of this compound on the cell cycle distribution of various cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution of U-87 MG Glioblastoma Cells [3]
| Treatment | Concentration (µg/mL) | Duration (h) | % G0/G1 | % S | % G2/M | % Sub-G1 |
| Vehicle | - | 24 | 59.88 | Not specified | Not specified | Not specified |
| This compound | 10 | 24 | 64.66 | Not specified | Not specified | Not specified |
| This compound | 40 | 24 | 71.88 | Not specified | Not specified | Significantly Increased |
| Vehicle | - | 48 | Not specified | Not specified | Not specified | Not specified |
| This compound | 40 | 48 | 68.70 | Not specified | Not specified | Significantly Increased |
Table 2: Apoptotic Effect of this compound on Lymphoma and Multiple Myeloma Cell Lines [2][4]
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| Oci Ly 8 | Lymphoma | 35 |
| Lam 53 | Lymphoma | 35 |
| Raji | Lymphoma | 25 |
| SU DHL 4 | Lymphoma | 55 |
| KMS-18 | Multiple Myeloma | ~50 |
| OPM-2 | Multiple Myeloma | ~50 |
| RPMI-8226 | Multiple Myeloma | ~50 |
| U-266 | Multiple Myeloma | ~50 |
| MPC-11 (murine) | Multiple Myeloma | ~38 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., U-87 MG, lymphoma, or myeloma cell lines) in appropriate culture dishes or flasks at a density that allows for logarithmic growth during the experiment.
-
Adherence/Recovery: Allow cells to adhere (for adherent cell lines) or recover for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (medium with the same concentration of DMSO without the drug).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol is a widely used method for analyzing DNA content and assessing cell cycle distribution.
-
Cell Harvesting:
-
Adherent cells: Wash the cells with PBS, and then detach them using a gentle enzyme-free cell dissociation solution or trypsin. Neutralize the trypsin with a complete medium.
-
Suspension cells: Collect the cells directly from the culture flask.
-
-
Cell Counting: Count the cells to ensure an adequate number for flow cytometry analysis (typically 1 x 10^6 cells per sample).
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet with cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix the cells overnight at -20°C. This step permeabilizes the cells and preserves their morphology.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 500 µL of PI staining solution (containing Propidium Iodide and RNase A in PBS). The RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI. The data can then be used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 peak indicative of apoptosis.
Mandatory Visualizations
Caption: this compound's inhibition of Akt and induction of N-Ras degradation leading to G1 cell cycle arrest.
Caption: Experimental workflow for analyzing the effect of this compound on the cancer cell cycle.
References
- 1. Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Effects of a calcium-antagonist (this compound) on cancer cell movement and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Single-Photon Emission Computed Tomography (SPECT) for D2 receptor occupancy by Flunarizine
Application Notes and Protocols for SPECT Imaging of D2 Receptor Occupancy by Flunarizine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Single-Photon Emission Computed Tomography (SPECT) to quantify the occupancy of dopamine (B1211576) D2 receptors by the drug this compound.
Application Notes
Introduction
This compound is a calcium channel blocker that also exhibits antagonist properties at the dopamine D2 receptor.[1] This dual action is significant in both its therapeutic applications, such as in migraine prophylaxis, and its potential side effects, including extrapyramidal symptoms similar to those induced by neuroleptics.[2][3] Understanding and quantifying the in-vivo occupancy of D2 receptors by this compound is crucial for elucidating its mechanism of action, optimizing therapeutic dosages, and minimizing adverse effects. SPECT imaging with a suitable radioligand provides a powerful, non-invasive method to achieve this.
Principle of the Method
The methodology is based on the competitive binding of a radiolabeled ligand and the drug of interest (this compound) to the D2 receptors. A SPECT radiotracer with high affinity and specificity for D2 receptors, such as [¹²³I]Iodobenzamide ([¹²³I]IBZM), is administered to the subject.[4][5] The uptake of the radiotracer in D2-rich brain regions, primarily the striatum, is measured using a SPECT scanner.
When a subject is treated with this compound, the drug occupies a certain percentage of the D2 receptors, thereby reducing the number of available binding sites for the radiotracer. This results in a decreased SPECT signal in the striatum compared to a baseline (drug-free) scan or a control group. The percentage of D2 receptor occupancy by this compound can then be calculated from this reduction in radiotracer binding.
Key Findings from Literature
-
In-vitro Binding Affinity: this compound demonstrates a dose-dependent and competitive inhibition of D2 receptor binding with a Ki value of 112 ± 9 nM.[6]
-
In-vivo Occupancy: SPECT studies in patients treated with this compound (10 mg/day) have shown a significant reduction in D2 receptor binding potential in the striatum.[2]
-
Quantitative Occupancy: The reduction in striatal D2 receptor binding potential in patients treated with this compound has been measured to be in the range of 14% to 63%, with a mean of 39.5 ± 15.0%.[2]
Data Presentation
Table 1: Quantitative Data on this compound's Interaction with D2 Receptors
| Parameter | Value | Method | Reference |
| In-vitro D2 Receptor Binding Affinity (Ki) | 112 ± 9 nM | Radioligand Binding Assay ([³H]spiperone) | [6] |
| In-vivo D2 Receptor Occupancy | 14% - 63% | [¹²³I]IBZM SPECT | [2] |
| Mean D2 Receptor Occupancy | 39.5 ± 15.0% | [¹²³I]IBZM SPECT | [2] |
| This compound Dosage in Occupancy Study | 10 mg/day | Clinical Study | [2] |
Experimental Protocols
Protocol 1: In-vivo SPECT Imaging of D2 Receptor Occupancy by this compound
This protocol outlines the procedure for quantifying D2 receptor occupancy in human subjects treated with this compound using [¹²³I]IBZM SPECT.
1. Subject Preparation:
-
Obtain informed consent from all participants.
-
Subjects should be in a stable state of this compound treatment (e.g., at least 4 weeks of consistent daily dosage).
-
To block thyroid uptake of free radioiodine, administer a stable iodine solution (e.g., Lugol's solution) orally prior to radiotracer injection.
2. Radiotracer Administration:
-
Administer an intravenous (i.v.) bolus injection of 185-200 MBq of [¹²³I]IBZM.[7]
3. Uptake Period:
-
Allow for an uptake period of 90 to 120 minutes post-injection for the radiotracer to reach equilibrium binding in the brain.[5][7] During this time, the subject should rest in a quiet, dimly lit room to minimize synaptic dopamine fluctuations.
4. SPECT Image Acquisition:
-
Position the subject's head comfortably in the SPECT scanner's head holder to minimize motion artifacts.
-
Scanner: A multi-head (dual or triple-head) SPECT system equipped with high-resolution collimators is recommended.
-
Acquisition Parameters:
5. Image Reconstruction:
-
Reconstruct the acquired projection data into transverse slices.
-
Apply appropriate corrections for attenuation and scatter.[10][11]
-
Use a filtered back-projection algorithm with a suitable filter (e.g., Butterworth or Metz filter).[7][10][11]
6. Data Analysis and Quantification of D2 Receptor Occupancy:
-
Region of Interest (ROI) Definition:
-
Define ROIs on the reconstructed SPECT images for the striatum (target region with high D2 receptor density) and a reference region with negligible D2 receptor density, such as the frontal cortex or cerebellum.[12]
-
-
Calculation of Binding Potential:
-
Calculate the specific-to-nonspecific binding ratio, which serves as an index of the D2 receptor binding potential (BP_ND_). This is typically calculated as: (Mean counts in striatal ROI - Mean counts in reference ROI) / Mean counts in reference ROI or as a simpler ratio of Striatum/Frontal Cortex.[7][13]
-
-
Calculation of D2 Receptor Occupancy:
-
D2 receptor occupancy is calculated by comparing the BP_ND_ in this compound-treated subjects to that of a control group (drug-naive subjects) or to baseline scans of the same subjects before this compound treatment.
-
Formula: Occupancy (%) = [(BP_ND_ (Control) - BP_ND_ (this compound)) / BP_ND_ (Control)] x 100
-
Visualizations
Dopaminergic Synapse and this compound Action
Caption: Dopaminergic synapse showing competitive binding of this compound and [¹²³I]IBZM at the D2 receptor.
Experimental Workflow for SPECT Imaging
Caption: Workflow for D2 receptor occupancy measurement using [¹²³I]IBZM SPECT.
References
- 1. Effects of this compound on dopamine dependent behaviours in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D2 receptor blockade by this compound and cinnarizine explains extrapyramidal side effects. A SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium antagonist this compound hydrochloride affects striatal D2 dopamine receptors in the young adult and aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D2 receptor imaging with SPECT: studies in different neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPECT imaging of dopamine D2 receptors with 123I-IBZM: initial experience in controls and patients with Parkinson's syndrome and Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of this compound with dopamine D2 and D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Dopamine (D2) receptor SPECT with 123I-iodobenzamide (IBZM) in diagnosis of Parkinson syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Thieme E-Journals - Nuklearmedizin - NuclearMedicine / Abstract [thieme-connect.com]
- 10. 123I-IBZM SPECT: reconstruction methodology and results in parkinsonism and dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 123I-IBZM SPECT: Reconstruction methodology and results in Parkinsonism and dystonia [inis.iaea.org]
- 12. Estimation of dopamine D2 receptor binding potential in the striatum with iodine-123-IBZM SPECT: technical and interobserver variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methods for Assessing Flunarizine's Blood-Brain Barrier Penetration: Application Notes and Protocols
Introduction
Flunarizine is a selective calcium entry blocker used in the prophylaxis of migraine and the management of vertigo. Its efficacy in treating central nervous system (CNS) disorders is contingent upon its ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain's extracellular fluid. Assessing the extent and rate of this compound's penetration into the CNS is critical for understanding its pharmacokinetic and pharmacodynamic profile.
These application notes provide detailed protocols for both in vivo and in vitro methods to assess the BBB penetration of this compound, targeted at researchers, scientists, and drug development professionals. The protocols are based on established methodologies in the field and include analytical procedures for drug quantification.
Data Summary: this compound BBB Penetration Parameters
While this compound is known to enter the central nervous system to exert its therapeutic effects, comprehensive quantitative data on its BBB penetration is sparse in publicly available literature. Animal studies indicate that while the drug does distribute to the brain, the resulting concentrations are very low compared to plasma levels and its accumulation in other tissues like adipose and skeletal muscle.[1] this compound is also characterized by a very large apparent volume of distribution (mean = 43.2 L/kg) and high plasma protein binding (99.1%), leaving less than 1% as free drug in plasma, which is the fraction available to cross the BBB.[2]
| Parameter | Species | Finding/Value | Method | Citation |
| Brain Distribution | Animal | Brain levels are very low relative to plasma and other tissues. | Pharmacokinetic studies | [1] |
| Plasma Protein Binding | Human | 99.1% (90% to plasma proteins, 9% to blood cells) | In vitro binding assay | [2] |
| Apparent Volume of Distribution (Vd) | Human | 43.2 L/kg (mean) | Pharmacokinetic study | [2] |
| Peak Plasma Time (Tmax) | Human | 2 to 4 hours after oral administration | Pharmacokinetic study | [1] |
| Elimination Half-life | Human | Approximately 19 days | Pharmacokinetic study | [2] |
Section 1: In Vivo Assessment of BBB Penetration
In vivo methods provide the most physiologically relevant data by measuring drug concentrations directly in the brain tissue or interstitial fluid of living animals. The most common approach involves determining the brain-to-plasma concentration ratio (Kₚ).
Application Note 1: Brain Homogenate Method for Total Brain Concentration
This method determines the total concentration of this compound in the brain (both free and bound drug) relative to its concentration in the plasma at a specific time point or over a time course.
Protocol 1: Pharmacokinetic Study in Rats
1. Animal Model and Dosing:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing: Administer this compound intravenously (e.g., 5 mg/kg) or orally (e.g., 40 mg/kg)[3]. The vehicle can be a solution of saline/ethanol/Tween 80.
2. Sample Collection:
-
At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours), anesthetize the rats.
-
Collect blood via cardiac puncture into heparinized tubes. Immediately centrifuge the blood at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Excise the whole brain, rinse with cold saline, blot dry, weigh, and immediately freeze in liquid nitrogen. Store at -80°C until analysis.
3. Brain Tissue Processing:
-
Thaw the brain tissue on ice.
-
Homogenize the brain in a 4-fold volume (w/v) of a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) using a mechanical homogenizer.
4. Sample Extraction and Analysis (LC-MS/MS):
-
Extraction:
-
To a known volume of plasma or brain homogenate (e.g., 100 µL), add an internal standard (e.g., this compound-d8).
-
Perform liquid-liquid extraction under acidic conditions to extract this compound.[4]
-
-
Chromatography:
-
Mass Spectrometry:
5. Data Calculation:
-
Calculate the concentration of this compound in plasma (Cₚ) and brain homogenate (Cbr) using the calibration curve.
-
Calculate the brain-to-plasma ratio: Kₚ = Cbr / Cₚ .
Section 2: In Vitro Assessment of BBB Penetration
In vitro models are valuable for higher-throughput screening of compounds to predict their BBB permeability. These models use cultured endothelial cells that form a monolayer with tight junctions, mimicking the BBB.
Application Note 2: Transwell Assay for Permeability Coefficient (Papp)
This protocol describes a general method using a cell line like Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1). This model is widely used to assess passive permeability and to identify substrates of the P-glycoprotein (P-gp) efflux transporter, a key component of the BBB.[5][6]
Protocol 2: Bidirectional MDCK-MDR1 Permeability Assay
1. Cell Culture:
-
Culture MDCK-MDR1 cells under standard conditions.
-
Seed the cells onto semi-permeable membrane inserts (e.g., Transwell™ plates, 0.4 µm pore size) at a high density.
-
Grow for 4-5 days to form a confluent, polarized monolayer.[6]
2. Monolayer Integrity Check:
-
Before the assay, confirm the integrity of the cell monolayer by measuring the trans-endothelial electrical resistance (TEER). TEER values should be above a predetermined threshold.
-
Optionally, assess the permeability of a low-permeability marker like Lucifer Yellow.
3. Permeability Assay (Bidirectional):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Apical to Basolateral (A→B) Transport:
-
Add this compound (e.g., at 10 µM) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Add this compound to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
-
Incubate the plate at 37°C with gentle shaking for a set time (e.g., 60-90 minutes).[6]
4. Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method as described in Protocol 1.
5. Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of drug appearance in the receiver chamber.
-
A = Surface area of the membrane.
-
C₀ = Initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
An ER ≥ 2 suggests the compound is a substrate for active efflux.[6]
-
References
- 1. This compound A Review of Its Pharmacodynamic and Pharmacokinetic Properties and Therapeutic Use | CoLab [colab.ws]
- 2. aapharma.ca [aapharma.ca]
- 3. This compound, a calcium entry blocker, ameliorates ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. MDCK-MDR1 Permeability | Evotec [evotec.com]
Flunarizine in Patch-Clamp Electrophysiology: Application Notes and Protocols for Ion Channel Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunarizine, a diphenylpiperazine derivative, is a non-selective calcium channel blocker with a broad spectrum of activity on various ion channels.[1] Its ability to modulate the activity of voltage-gated calcium (Cav), sodium (Nav), and potassium (Kv) channels makes it a valuable pharmacological tool in the study of ion channel function and a compound of interest in drug discovery programs targeting channelopathies.[1][2] Clinically, this compound is utilized in the prophylaxis of migraine and the management of vertigo, with its therapeutic effects attributed to the blockade of neuronal Ca2+ and Na+ channels, leading to decreased neuronal hyperexcitability.[2][3]
These application notes provide a comprehensive overview of the use of this compound in patch-clamp electrophysiology for the characterization of its effects on various ion channels. Detailed protocols for common experimental procedures are outlined to facilitate the design and execution of robust and reproducible experiments.
Data Presentation: this compound's Potency on Various Ion Channels
The following table summarizes the inhibitory concentrations (IC50) of this compound on a range of voltage-gated ion channels, as determined by patch-clamp electrophysiology. This data highlights the non-selective nature of this compound and provides a reference for concentration-response studies.
| Ion Channel Subtype | Cell Type | IC50 | Reference |
| Voltage-Gated Sodium Channels (Nav) | |||
| Total INa | Cultured Rat Cortical Neurons | 0.94 µM | [2] |
| Tetrodotoxin-Resistant (TTX-R) INa | Acutely Isolated Mouse Trigeminal Ganglion Neurons | 2.89 µM | |
| Voltage-Gated Calcium Channels (Cav) | |||
| Total ICa | Cultured Rat Cortical Neurons | 1.77 µM | [2] |
| High-Voltage Activated (HVA) ICa | Acutely Isolated Mouse Trigeminal Ganglion Neurons | 2.73 µM | |
| T-type (α1G / Cav3.1) | - | Kd = 0.53 µM | |
| T-type (α1H / Cav3.2) | - | Kd = 3.6 µM | |
| T-type (α1I / Cav3.3) | - | Kd = 0.84 µM | |
| T-type | Mouse Spermatogenic Cells | K50 = 0.289 µM | |
| Voltage-Gated Potassium Channels (Kv) | |||
| hERG (Kv11.1) | CHO Cells | 5.7 nM | [1] |
| KCNQ1/KCNE1 (IKs) | - | 0.76 µM | [1] |
Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects and its actions in experimental systems are primarily mediated by its direct blockade of ion channels. However, downstream signaling events are also implicated in its broader cellular effects.
Caption: Mechanism of action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for dilution into extracellular recording solutions.
Materials:
-
This compound dihydrochloride (B599025) (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's information, this compound hydrochloride is soluble in DMSO.[2] To prepare a 10 mM stock solution, weigh the appropriate amount of this compound dihydrochloride (MW = 477.4 g/mol ).
-
Dissolve the powder in the required volume of anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.774 mg of this compound dihydrochloride in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stock solutions in DMSO are typically stable for several months when stored properly.
General Whole-Cell Patch-Clamp Workflow
The following diagram illustrates a typical workflow for a whole-cell patch-clamp experiment to study the effects of this compound on a specific ion channel.
Caption: General whole-cell patch-clamp workflow.
Protocol for Recording Voltage-Gated Sodium Currents (INa)
Objective: To isolate and record INa and assess the inhibitory effect of this compound.
Cell Line: HEK293 cells stably expressing a human Nav subtype (e.g., Nav1.5).
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (in mM): 120 CsF, 10 CsCl, 5 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
Voltage Protocol for Tonic Block:
-
Hold the membrane potential at -100 mV.
-
Apply a depolarizing step to -10 mV for 20-50 ms (B15284909) to elicit the peak INa.
-
Repeat this step at a low frequency (e.g., 0.1 Hz) to establish a stable baseline.
-
Perfuse with the desired concentration of this compound and continue the stimulation protocol until a steady-state block is achieved.
-
Washout with the control extracellular solution.
Voltage Protocol for Use-Dependent Block:
-
Hold the membrane potential at -100 mV.
-
Apply a train of depolarizing pulses to -10 mV (20 ms duration) at a higher frequency (e.g., 1 Hz, 5 Hz, or 10 Hz).
-
Observe the progressive decrease in current amplitude during the pulse train in the presence of this compound.
Protocol for Recording Voltage-Gated Calcium Currents (ICa)
Objective: To isolate and record L-type or T-type ICa and determine the inhibitory profile of this compound.
Cell Line: HEK293 cells stably expressing a human Cav subtype (e.g., Cav1.2 for L-type or Cav3.2 for T-type).
Solutions:
-
Extracellular Solution (in mM): 100 NaCl, 40 NMDG, 4 KCl, 5 CaCl2 (or BaCl2 as the charge carrier), 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with HCl.
-
Intracellular Solution (in mM): 108 Cs-Methanesulfonate, 4.5 MgCl2, 1 CaCl2, 24 HEPES, 10 EGTA, 4 Na2ATP, 5 Phosphocreatine, 5 Creatine, 5 Pyruvate, 5 Oxalacetate. Adjust pH to 7.2 with CsOH.
Voltage Protocol for L-type ICa:
-
Hold the membrane potential at -80 mV.
-
Apply a depolarizing step to +10 mV for 200 ms.
-
Repeat at a suitable frequency (e.g., 0.05 Hz).
Voltage Protocol for T-type ICa:
-
Hold the membrane potential at -100 mV to ensure channels are available from the inactivated state.
-
Apply a depolarizing step to -30 mV for 150-200 ms.
-
Repeat at a suitable frequency.
Protocol for Recording hERG Potassium Currents (IKr)
Objective: To record hERG currents and assess the high-potency block by this compound.
Cell Line: CHO or HEK293 cells stably expressing hERG.
Solutions:
-
Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 MgATP. Adjust pH to 7.2 with KOH.
Voltage Protocol:
-
Hold the membrane potential at -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels.
-
Repolarize to -50 mV for 2 seconds to record the characteristic deactivating tail current.
-
The amplitude of the tail current is used to quantify the hERG current.
Conclusion
This compound serves as a versatile pharmacological tool for the investigation of a variety of ion channels due to its broad-spectrum blocking activity. The protocols provided herein offer a foundation for researchers to explore the intricate interactions of this compound with different ion channel subtypes. Careful consideration of experimental conditions, including solution composition and voltage protocols, is paramount for obtaining high-quality, reproducible data in patch-clamp electrophysiology studies. The information presented is intended to guide researchers in designing experiments to further elucidate the roles of these channels in both physiological and pathological contexts.
References
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for Flunarizine Quantification in Plasma
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of flunarizine in plasma samples. This document outlines the necessary reagents, instrumentation, and step-by-step protocols for sample preparation, chromatographic separation, and data analysis.
Introduction
This compound is a selective calcium channel antagonist commonly used in the treatment of migraine and certain vertigo disorders. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a robust reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound in plasma. The method is sensitive, specific, and has been validated for its accuracy and precision.
Principle of the Method
This method utilizes HPLC to separate this compound from endogenous plasma components. The sample preparation involves a liquid-liquid extraction (LLE) or protein precipitation step to isolate the drug and an internal standard (IS) from the plasma matrix. The extracted sample is then injected into an HPLC system equipped with a C18 column and a UV detector for quantification. The concentration of this compound is determined by comparing its peak area to that of the internal standard.
Materials and Reagents
-
This compound dihydrochloride (B599025) reference standard
-
HPLC grade methanol
-
HPLC grade acetonitrile (B52724) [2][3]
-
Formic acid [2]
-
Orthophosphoric acid [3]
-
Water (HPLC grade or equivalent)
-
Human plasma (drug-free)
-
Extraction solvent: A mixture of diethyl ether and dichloromethane (B109758) (e.g., 70:30, v/v) or other suitable organic solvents for LLE. Acetonitrile is commonly used for protein precipitation.[6]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the typical chromatographic conditions.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 5 µm (4.6 x 150 mm)[1] |
| Mobile Phase | Methanol and 10 mM ammonium formate buffer (pH 3.5 adjusted with formic acid) in a ratio of 85:15 (v/v)[2] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detector | UV-Vis Detector |
| Detection Wavelength | 254 nm[7][8] |
| Internal Standard | Cinnarizine[2] |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound dihydrochloride reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard (e.g., Cinnarizine) and dissolve it in 10 mL of methanol. A working solution of 1 µg/mL is then prepared by dilution.
Sample Preparation
Two primary methods for sample preparation are presented below: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP).
-
Pipette 500 µL of plasma sample into a clean centrifuge tube.
-
Add 50 µL of the internal standard working solution (1 µg/mL).
-
Add 2.5 mL of the extraction solvent (e.g., diethyl ether:dichloromethane, 70:30 v/v).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (1 µg/mL).
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the filtrate into the HPLC system.
Calibration Curve
Prepare calibration standards by spiking drug-free plasma with known concentrations of this compound (e.g., 10, 25, 50, 100, 250, 500, and 1000 ng/mL). Process these standards using the chosen sample preparation protocol. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the corresponding this compound concentration. The linearity of the method should be evaluated using a linear regression analysis.
Data Presentation: Method Validation Summary
The HPLC method should be validated according to ICH guidelines. The following table summarizes typical validation parameters.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Range | 10 - 1000 ng/mL | Meets criteria |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 2.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 10 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 95.2 - 103.5% |
| Precision (% RSD) | Intra-day ≤ 15%, Inter-day ≤ 15% | Intra-day: < 5%, Inter-day: < 7% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Stability | Stable under various storage conditions | Stable for 24h at room temp, 3 freeze-thaw cycles |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in plasma using HPLC.
Caption: Workflow for this compound Quantification in Plasma.
Conclusion
The described HPLC method provides a reliable and accurate approach for the quantification of this compound in plasma. The detailed protocols for sample preparation and chromatographic analysis, along with the validation data, demonstrate the suitability of this method for routine use in clinical and research laboratories. Proper adherence to the outlined procedures will ensure high-quality data for pharmacokinetic and other drug development studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpc.com [ijrpc.com]
- 3. ijpcsonline.com [ijpcsonline.com]
- 4. A high-throughput LC-MS/MS method for determination of this compound in human plasma: Pharmacokinetic study with different doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. a protein precipitation extraction method [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatographic determination of this compound dihydrochloride in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Atypical Antipsychotic Profile of Flunarizine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing preclinical animal models for evaluating the atypical antipsychotic properties of flunarizine. Detailed protocols for key behavioral assays are provided, along with a summary of its receptor binding profile and a conceptual overview of its potential signaling pathways.
Introduction
This compound, a diphenylpiperazine derivative, is a selective calcium channel blocker traditionally used for migraine prophylaxis and vertigo.[1][2] Emerging preclinical and clinical evidence suggests that this compound may possess an atypical antipsychotic profile.[3][4][5] This is attributed to its moderate dopamine (B1211576) D2 receptor antagonism, a hallmark of antipsychotic action, combined with effects on other neurotransmitter systems.[6][7] Atypical antipsychotics are characterized by their efficacy against both positive and negative symptoms of schizophrenia, with a lower propensity to induce extrapyramidal side effects (EPS) compared to typical antipsychotics.[8] Animal models are crucial for delineating this profile by assessing behaviors relevant to psychosis, motor side effects, and cognitive function.
Receptor Binding Profile of this compound
The affinity of this compound for various neurotransmitter receptors is critical to understanding its pharmacological profile. The following table summarizes the in vitro binding affinities (Ki values) of this compound for key receptors implicated in psychosis and its treatment.
| Receptor | Ki (nM) | Reference |
| Dopamine D2 | 80 - 112 | [1][6] |
| Dopamine D1 | 532 | [6] |
| Serotonin 5-HT2A | 200 | [1] |
| Histamine H1 | 68 | [1] |
| α1-Adrenergic | 250 | [1] |
Key Preclinical Animal Models and Protocols
Several well-validated animal models can be employed to assess the atypical antipsychotic potential of this compound. These models aim to replicate specific symptom domains of schizophrenia, including positive symptoms (hyperlocomotion, stereotypy), negative symptoms, cognitive deficits, and the propensity to cause EPS.
Models for Positive Symptoms
a) Apomorphine-Induced Stereotypy
This model assesses the ability of a compound to block the stereotyped behaviors (e.g., sniffing, licking, gnawing, and climbing) induced by the dopamine agonist apomorphine (B128758), which are analogous to the positive symptoms of schizophrenia.[9]
Experimental Protocol:
-
Animals: Male Swiss mice (20-25 g).
-
Drug Preparation:
-
Apomorphine hydrochloride is dissolved in 0.9% saline containing 0.2% ascorbic acid to prevent oxidation.[9]
-
This compound is prepared in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
-
Procedure:
-
Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle to different groups of mice.[2]
-
After a pre-treatment time (e.g., 30-60 minutes), administer apomorphine (1-5 mg/kg, s.c.).[9]
-
Immediately place the mice individually into observation cages.
-
Observe and score stereotyped behaviors for a period of 30-60 minutes.[9][10] Scoring can be done based on the intensity and duration of specific behaviors (e.g., a scale of 0-4 for sniffing, licking, and gnawing) or by recording the time spent in specific stereotyped activities like climbing.[9][10]
-
b) MK-801-Induced Hyperlocomotion
The NMDA receptor antagonist MK-801 (dizocilpine) induces hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia.[11][12] Atypical antipsychotics are effective in attenuating this behavior.[13]
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: Open field arena (e.g., 50 x 50 x 33 cm) equipped with an automated activity monitoring system.[11]
-
Drug Preparation:
-
MK-801 is dissolved in 0.9% saline.[14]
-
This compound is prepared in a suitable vehicle.
-
-
Procedure:
-
Administer this compound (e.g., 3-30 mg/kg, p.o.) or vehicle.[3]
-
After a pre-treatment period (e.g., 60 minutes), administer MK-801 (0.1-0.3 mg/kg, i.p.).[15]
-
Immediately place the mice in the open field arena and record locomotor activity (e.g., total distance traveled, rearing frequency) for 60-90 minutes.[11][13]
-
Model for Extrapyramidal Side Effects
Catalepsy Bar Test
This test measures the induction of catalepsy, a state of motor rigidity characterized by the failure to correct an externally imposed posture, which is a common side effect of typical antipsychotics.[16][17] Atypical antipsychotics are expected to induce less catalepsy.
Experimental Protocol:
-
Animals: Male mice or rats.
-
Apparatus: A horizontal bar (e.g., 0.7-0.9 cm in diameter) raised a few centimeters from a flat surface.[16]
-
Procedure:
-
Administer this compound (e.g., 30, 50, 100 mg/kg, p.o.) or a typical antipsychotic like haloperidol (B65202) (as a positive control) to different groups of animals.[3]
-
At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the bar.[17]
-
Measure the latency for the animal to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180-300 seconds) is typically set.[18]
-
Model for Cognitive Deficits
Delayed Alternation Task in a T-Maze
This task assesses spatial working memory, a cognitive domain often impaired in schizophrenia.[19][20]
Experimental Protocol:
-
Animals: Male mice or rats, typically food-restricted to 85-90% of their free-feeding body weight.
-
Apparatus: A T-maze with a starting arm and two goal arms.[19]
-
Procedure:
-
Habituation and Training:
-
Habituate the animals to the maze and the food reward (e.g., small food pellets).
-
Training involves a series of forced-choice trials where one arm is blocked, and the animal is rewarded for entering the open arm. This is followed by a choice trial where both arms are open, and the animal is rewarded for entering the previously unvisited arm.[21]
-
-
Testing:
-
Administer this compound (e.g., 30 mg/kg, p.o.) or vehicle.[3]
-
Thirty minutes after drug administration, induce a cognitive deficit by administering MK-801 (e.g., 0.1 mg/kg, i.p.).
-
After another 30 minutes, begin the delayed alternation task.
-
The task consists of a "sample" run where the animal is forced to enter one arm to receive a reward. After a delay period (e.g., 5-60 seconds), the animal is returned to the start arm for a "choice" run where both arms are open. A correct choice is entering the arm not visited during the sample run.[20][21]
-
The percentage of correct choices is recorded.
-
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Assessing Atypical Antipsychotic Profile
Caption: Workflow for evaluating this compound's antipsychotic profile.
Conceptual Signaling Pathway of this compound's Atypical Antipsychotic Action
Caption: this compound's potential mechanism of atypical antipsychotic action.
Conclusion
The animal models and protocols described provide a robust framework for investigating the atypical antipsychotic profile of this compound. By systematically evaluating its effects on behaviors relevant to the positive, negative, and cognitive symptoms of schizophrenia, as well as its propensity to induce extrapyramidal side effects, researchers can gain a comprehensive understanding of its therapeutic potential. The moderate affinity for D2 receptors, coupled with its activity at 5-HT2A receptors and calcium channels, suggests a multifaceted mechanism of action that warrants further exploration for the development of novel antipsychotic treatments.
References
- 1. aapharma.ca [aapharma.ca]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Atypical antipsychotic profile of this compound in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Is this compound a Long-Acting Oral Atypical Antipsychotic? A Randomized Clinical Trial Versus Haloperidol for the Treatment of Schizophrenia [repositorio.unifesp.br]
- 6. Interaction of this compound with dopamine D2 and D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Atypical Antipsychotics Mnemonic for USMLE [pixorize.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. Induction of catalepsy in mice | PPTX [slideshare.net]
- 18. med-associates.com [med-associates.com]
- 19. Delayed alternation task [panlab.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. The Discrete Paired-trial Variable-delay T-maze Task to Assess Working Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Flunarizine's Antiviral Activity Using Minigenome Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunarizine, a diphenylmethylpiperazine derivative approved for the treatment of migraines, has demonstrated promising antiviral activity against a range of viruses, notably Hepatitis C Virus (HCV) and mammarenaviruses like Lassa (LASV) and Lymphocytic choriomeningitis virus (LCMV).[1][2][3] This has positioned this compound as a candidate for drug repurposing in antiviral therapies.[2][4] A key tool in the preclinical evaluation of such compounds is the minigenome assay, a safe and efficient BSL-2 compatible system for studying viral replication and transcription.[5][6]
These application notes provide a comprehensive overview and detailed protocols for utilizing minigenome assays to assess the antiviral efficacy of this compound.
Principle of the Minigenome Assay
Minigenome assays are cell-based systems that reconstitute the viral replication and transcription machinery in a controlled environment.[5] They utilize a "minigenome," a truncated version of the viral genome that lacks all viral genes but retains the essential cis-acting sequences (promoters and terminators) required for recognition by the viral polymerase complex. The viral open reading frames are replaced by a reporter gene, typically luciferase or a fluorescent protein.[6][7]
To initiate the assay, cells are co-transfected with a plasmid encoding the minigenome and a set of helper plasmids that express the necessary viral proteins in trans (e.g., the nucleoprotein and the polymerase).[8] The expressed viral proteins assemble on the minigenome RNA, driving its replication and the transcription of the reporter gene. The resulting reporter signal is directly proportional to the activity of the viral polymerase complex, allowing for a quantitative measure of viral replication/transcription.[9] Antiviral compounds that inhibit this process will lead to a dose-dependent reduction in the reporter signal.
Antiviral Activity of this compound
This compound has been shown to inhibit viral replication through different mechanisms for various viruses. In the case of HCV, this compound primarily acts as an entry inhibitor, specifically targeting the membrane fusion step in a genotype-dependent manner.[1][3][10] For mammarenaviruses, this compound has been demonstrated to inhibit the activity of the viral ribonucleoprotein (vRNP) complex, a key component of the replication machinery, in addition to inhibiting glycoprotein-mediated membrane fusion.[2][4] The minigenome assay is particularly well-suited to quantify the inhibitory effect of this compound on the vRNP activity of mammarenaviruses.
Quantitative Data on this compound's Antiviral Activity
The following tables summarize the reported quantitative data for this compound's antiviral activity against HCV and LCMV.
Table 1: Anti-HCV Activity of this compound
| HCV Genotype | Isolate | IC50 (µM) |
| 1b | Con1 | >10 |
| 2a | Jc1 | 0.22 |
| 2a | JFH-1 | 0.37 |
| 2b | J8 | 3.69 |
| 3a | S52 | >10 |
| 4a | ED43 | >10 |
| 5a | SA13 | >10 |
| 6a | HK6a | >10 |
| 7a | QC69 | >10 |
Data sourced from Perin et al.[1]
Table 2: Anti-LCMV Activity of this compound
| Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Vero | 27.91 | >100 | >3.58 |
Data sourced from Ofodile et al.[4] EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50[11]
Experimental Protocols
This section provides a generalized protocol for a luciferase-based minigenome assay to evaluate the antiviral activity of this compound against a target virus (e.g., a mammarenavirus). This protocol should be adapted based on the specific virus, cell line, and plasmids being used.
Materials
-
Cell Line: A suitable cell line that is susceptible to transfection and supports the viral replication machinery (e.g., HEK293T, Huh-7).
-
Plasmids:
-
Minigenome Plasmid: Encoding a reporter gene (e.g., Firefly or Renilla luciferase) flanked by the viral 5' and 3' untranslated regions (UTRs) under the control of a T7 or Pol I promoter.
-
Helper Plasmids: Expressing the viral nucleoprotein (NP) and the RNA-dependent RNA polymerase (L) protein. For some viruses, additional viral proteins may be required.
-
T7 RNA Polymerase Expression Plasmid (if using a T7 promoter-driven minigenome).
-
Internal Control Plasmid: Expressing a different reporter (e.g., Renilla luciferase if the minigenome expresses Firefly luciferase, or vice versa) for normalization of transfection efficiency.
-
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Transfection Reagent: (e.g., Lipofectamine 2000 or similar).
-
Luciferase Assay Reagent: (e.g., Dual-Luciferase® Reporter Assay System).
-
Luminometer.
-
96-well white, clear-bottom tissue culture plates.
-
Phosphate-buffered saline (PBS).
Protocol
-
Cell Seeding:
-
The day before transfection, seed the chosen cell line into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare the plasmid DNA mixture for each well. The optimal ratio of minigenome to helper plasmids should be determined empirically. A starting point could be a 1:1 ratio for NP and L helper plasmids and a 2:1 ratio of total helper plasmids to the minigenome plasmid. Include the internal control plasmid at a lower concentration (e.g., 1/10th of the minigenome plasmid).
-
Dilute the plasmid mixture and the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Incubate the mixture to allow the formation of DNA-lipid complexes.
-
Add the transfection complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Compound Treatment:
-
After 4-6 hours of transfection, replace the transfection medium with fresh cell culture medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the viral polymerase, if available).
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C. The optimal incubation time should be determined based on the kinetics of the reporter gene expression for the specific minigenome system.
-
-
Luciferase Assay:
-
Wash the cells once with PBS.
-
Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Following the manufacturer's protocol for the dual-luciferase assay, measure the activity of both the minigenome reporter (e.g., Firefly luciferase) and the internal control reporter (e.g., Renilla luciferase) using a luminometer.[12]
-
-
Data Analysis:
-
Normalize the minigenome reporter signal by dividing it by the internal control reporter signal for each well.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same concentrations of this compound on the same cell line to determine the CC50 value.[11]
-
Calculate the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window of the compound.[11]
-
Visualizations
Experimental Workflow
Caption: Workflow of a minigenome assay to test this compound.
Proposed Antiviral Mechanisms of this compound
Caption: this compound's proposed antiviral mechanisms of action.
Conclusion
Minigenome assays provide a robust, safe, and efficient platform for the evaluation of antiviral compounds like this compound that target viral replication and transcription. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the field of virology and drug development, facilitating the further investigation of this compound as a potential broad-spectrum antiviral agent.
References
- 1. This compound prevents hepatitis C virus membrane fusion in a genotype‐dependent manner by targeting the potential fusion peptide within E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound prevents hepatitis C virus membrane fusion in a genotype-dependent manner by targeting the potential fusion peptide within E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Lassa and Ebola virus inhibitors identified using minigenome and recombinant virus reporter systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Replicon System for Lassa Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Arrests Hepatitis C Virus Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Improving Flunarizine dihydrochloride solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Flunarizine dihydrochloride (B599025) in in vitro assays.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound dihydrochloride solutions for experimental use.
Issue 1: My this compound dihydrochloride powder is not dissolving in my aqueous buffer.
-
Cause: this compound dihydrochloride has very low solubility in aqueous solutions.[1][2] Direct dissolution in buffers like PBS or cell culture media is often unsuccessful.
-
Solution: A stock solution in an organic solvent must be prepared first. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a concentrated stock solution.[1]
Issue 2: After dissolving in DMSO, the compound precipitates when I dilute it into my aqueous experimental medium.
-
Cause: This is a common issue with hydrophobic compounds. When the DMSO stock is added to the aqueous medium, the this compound dihydrochloride is no longer in a favorable solvent environment and can crash out of solution. This can be due to the final concentration being too high for the aqueous medium to support, or the dilution being performed too rapidly.
-
Solution:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradually lowers the concentration of both the compound and the DMSO, which can help maintain solubility.
-
Slow Addition with Agitation: Add the DMSO stock solution drop-by-drop to the aqueous medium while vortexing or stirring vigorously.[3] This rapid dispersion prevents localized high concentrations of the compound that can lead to precipitation.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cell toxicity.[4] Always include a vehicle control (medium with the same final DMSO concentration without the drug) in your experiments.[4]
-
Pre-warm the Aqueous Medium: Warming the cell culture medium or buffer to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Issue 3: I am unsure of the stability of my this compound dihydrochloride stock solution.
-
Cause: The stability of stock solutions can vary depending on the solvent and storage conditions.
-
Solution:
-
DMSO Stock Solutions: When stored at -20°C or -80°C, DMSO stock solutions are generally stable for several months.[4] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Aqueous Working Solutions: Aqueous solutions of this compound dihydrochloride are not recommended for long-term storage. It is best to prepare fresh working solutions from the DMSO stock for each experiment.[1] Do not store aqueous solutions for more than one day.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound dihydrochloride?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound dihydrochloride for in vitro assays due to its relatively high solubility.[1] Ethanol and methanol (B129727) can also be used, but solubility may be lower.[1][2]
Q2: What is the maximum concentration of this compound dihydrochloride I can achieve in DMSO?
A2: The solubility of this compound dihydrochloride in DMSO is approximately 1 mg/mL.[1] Some sources suggest that with the aid of ultrasonication, a concentration of up to 50 mg/mL can be achieved in newly opened, hygroscopic DMSO.
Q3: What is the solubility of this compound dihydrochloride in aqueous solutions?
A3: this compound dihydrochloride is sparingly soluble in aqueous buffers.[1] For instance, in a 1:2 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.33 mg/mL.[1] It is practically insoluble in water alone.[5]
Q4: Can I use sonication or warming to help dissolve this compound dihydrochloride?
A4: Yes, gentle warming to 37°C and brief sonication can be used to aid the dissolution of this compound dihydrochloride in DMSO.[6] Ensure the compound is fully dissolved before making further dilutions.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective calcium channel blocker, primarily targeting T-type and L-type voltage-dependent calcium channels.[4] By blocking calcium influx into cells, it reduces neuronal excitability.[4] It also exhibits antihistaminic properties by blocking H1 histamine (B1213489) receptors and has some effects on dopaminergic and serotonergic systems.[4]
Data Presentation
Table 1: Solubility of this compound Dihydrochloride in Various Solvents
| Solvent | Solubility | Molar Concentration (approx.) | Source(s) |
| DMSO | ~1 mg/mL | ~2.1 mM | [1] |
| DMSO (with ultrasound) | 50 mg/mL | ~104.7 mM | |
| Ethanol | ~1 mg/mL | ~2.1 mM | [1] |
| Dimethyl formamide (B127407) (DMF) | ~1 mg/mL | ~2.1 mM | [1] |
| Methanol | Sparingly soluble | - | [2] |
| Water | Sparingly soluble / Insoluble | - | [1][5] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | ~0.69 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound Dihydrochloride in DMSO
-
Materials:
-
This compound dihydrochloride (FW: 477.4 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 4.77 mg of this compound dihydrochloride powder and place it in a sterile vial.
-
Add 1 mL of sterile DMSO to the vial.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound dihydrochloride stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile conical tube
-
-
Procedure:
-
In a sterile conical tube, add the desired volume of pre-warmed cell culture medium (e.g., 10 mL).
-
While gently vortexing the medium, add 10 µL of the 10 mM this compound dihydrochloride stock solution drop-by-drop to the medium. This will result in a 1:1000 dilution and a final concentration of 10 µM this compound dihydrochloride with a final DMSO concentration of 0.1%.
-
Continue to vortex for a few seconds to ensure the solution is homogenous.
-
Use the freshly prepared working solution immediately for your in vitro assay.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound dihydrochloride solutions.
Caption: Simplified signaling pathways modulated by this compound.
References
Technical Support Center: Preparation of Flunarizine Solid Dispersions with Polyvinylpyrrolidone (PVP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the preparation of Flunarizine solid dispersions with polyvinylpyrrolidone (B124986) (PVP).
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of preparing this compound-PVP solid dispersions?
The primary goal is to enhance the aqueous solubility and dissolution rate of this compound, a poorly water-soluble drug.[1][2][3][4] By dispersing this compound in a hydrophilic carrier like PVP at a molecular level, its bioavailability can be significantly improved.
Q2: Which methods are commonly used to prepare this compound-PVP solid dispersions?
The most common methods are solvent evaporation, fusion (melting), and spray drying.[5] The choice of method depends on the physicochemical properties of this compound and PVP, as well as the desired characteristics of the final product.
Q3: How does PVP inhibit the crystallization of this compound?
PVP inhibits the crystallization of this compound by creating a physical barrier to molecular aggregation and through the formation of hydrogen bonds between the drug and the polymer. This maintains this compound in an amorphous or microcrystalline state, which has higher energy and, consequently, greater solubility.[1][3][6]
Q4: What is the effect of the this compound to PVP ratio on the solid dispersion?
The ratio of this compound to PVP is a critical factor. Studies have shown that increasing the polymer content generally leads to a greater enhancement in drug solubility.[1][2] At lower drug-to-polymer ratios (e.g., 10/90, 20/80, 30/70), this compound is more likely to be in an amorphous state.[1][2][4] At higher drug concentrations, partial crystallinity may be observed.[4]
Q5: What is the influence of the molecular weight (K-value) of PVP on the solid dispersion?
The molecular weight of PVP (e.g., PVP K-29/32, PVP K30) can influence the stability and dissolution rate of the solid dispersion.[7] Higher molecular weight PVP can lead to a higher glass transition temperature (Tg) of the solid dispersion, which may enhance its physical stability by reducing molecular mobility.[8][9] The formation of hydrogen bonds between this compound and PVP can further prevent recrystallization.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation and characterization of this compound-PVP solid dispersions.
Issue 1: Low Yield or Product Loss During Preparation
| Potential Cause | Recommended Solution |
| Solvent Evaporation: Product adheres to the walls of the evaporation vessel. | - Use a rotary evaporator for more controlled and even drying. - Scrape the dried film/powder from the vessel walls carefully. - Consider using anti-static equipment. |
| Fusion Method: The molten mass is tacky and difficult to handle. | - Ensure rapid cooling on an ice bath to solidify the mass quickly. - Pulverize the solidified mass promptly after cooling. |
| Spray Drying: Low product yield due to deposition on the cyclone and drying chamber walls. | - Optimize spray drying parameters such as inlet temperature, feed rate, and atomization pressure. - A higher solid content in the feed solution can sometimes reduce wall deposition. |
Issue 2: Phase Separation or Drug Recrystallization
| Potential Cause | Recommended Solution |
| Incompatibility between this compound and PVP at the chosen ratio. | - Decrease the drug-to-polymer ratio. Lower drug loads are more likely to remain amorphous.[1][2][4] - Characterize the physical state using DSC and XRD to confirm the absence of crystallinity. |
| Slow solvent removal during the solvent evaporation method. | - Use a rapid solvent removal technique like a rotary evaporator under vacuum.[10] - Rapid solidification traps the drug in a disordered state within the polymer matrix. |
| Slow cooling rate in the fusion method. | - Cool the molten mixture rapidly on an ice bath with vigorous stirring to promote vitrification.[11] |
| High storage temperature and/or humidity. | - Store the solid dispersion in a desiccator at a controlled, cool temperature. - High humidity can act as a plasticizer, increasing molecular mobility and promoting recrystallization. |
Issue 3: Incomplete Solvent Removal
| Potential Cause | Recommended Solution |
| Insufficient drying time or temperature in the solvent evaporation method. | - Dry the solid dispersion under vacuum at a slightly elevated temperature (e.g., 40-50°C) for an extended period (e.g., 24-48 hours). |
| High boiling point of the solvent used. | - Whenever possible, use a volatile solvent with a low boiling point, such as methanol (B129727) or ethanol. |
| Analytical Confirmation: | - Use techniques like Gas Chromatography (GC) or Thermogravimetric Analysis (TGA) to quantify residual solvent levels and ensure they are within acceptable limits (as per ICH guidelines). |
Issue 4: Poor Powder Flowability
| Potential Cause | Recommended Solution |
| Irregular particle shape and size distribution. | - Optimize the pulverization and sieving process to obtain a more uniform particle size. - For spray-dried powders, optimizing parameters like feed concentration and atomization pressure can yield more spherical and uniform particles.[12] |
| Hygroscopicity of PVP leading to particle agglomeration. | - Handle and store the solid dispersion in a low-humidity environment. - Consider incorporating a glidant (e.g., colloidal silicon dioxide) in downstream processing if the powder is intended for tableting. |
Data Presentation
Table 1: Solubility of this compound in Physical Mixtures and Solid Dispersions with PVP K30
| Carrier | Drug:Polymer Ratio | Solubility in Distilled Water (mg/mL) | Solubility in 0.1 N HCl (mg/mL) |
| None (Pure Drug) | - | 0.009 ± 0.000 | 0.666 ± 0.017 |
| PVP K30 (Physical Mixture) | 1:1 | 0.074 ± 0.019 | 1.715 ± 0.012 |
| PVP K30 (Solid Dispersion) | 1:1 | - | - |
| Source: Adapted from Chavda et al., 2015 |
Table 2: Equilibrium Solubility of this compound in Solid Dispersions and Physical Mixtures
| This compound/PVP Ratio (%) | Solubility of Solid Dispersion (µg/mL) | Solubility of Physical Mixture (µg/mL) |
| 10/90 | 18.5 ± 0.9 | 12.1 ± 0.6 |
| 20/80 | 16.2 ± 0.8 | 10.5 ± 0.5 |
| 30/70 | 14.1 ± 0.7 | 8.9 ± 0.4 |
| 40/60 | 12.3 ± 0.6 | 7.5 ± 0.4 |
| 50/50 | 10.1 ± 0.5 | 6.2 ± 0.3 |
| 60/40 | 8.5 ± 0.4 | 5.1 ± 0.3 |
| 80/20 | 5.9 ± 0.3 | 3.8 ± 0.2 |
| Source: Adapted from Marín et al., 2002 |
Experimental Protocols
Solvent Evaporation Method
Objective: To prepare a this compound-PVP solid dispersion by dissolving both components in a common solvent, followed by evaporation of the solvent.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the desired amounts of this compound and PVP to achieve the target drug-to-polymer ratio (e.g., 1:1, 1:4, 1:9).
-
Dissolve both the this compound and PVP in a sufficient volume of methanol in a round-bottom flask. Ensure complete dissolution with the aid of sonication or gentle stirring.
-
Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue the evaporation until a dry, thin film is formed on the inner wall of the flask.
-
Scrape the dried film from the flask.
-
Place the collected solid in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.
-
Store the final product in a tightly sealed container in a desiccator.
Fusion (Melting) Method
Objective: To prepare a this compound-PVP solid dispersion by melting a physical mixture of the drug and polymer, followed by rapid solidification.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP)
-
Porcelain dish or beaker
-
Heating mantle or hot plate with a magnetic stirrer
-
Ice bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the desired amounts of this compound and PVP.
-
Prepare a physical mixture by thoroughly blending the two components in a mortar.
-
Transfer the physical mixture to a porcelain dish.
-
Heat the mixture on a heating mantle or hot plate. The temperature should be raised to just above the melting point of the mixture to ensure a homogeneous melt. The melting point of this compound is approximately 208°C. However, the presence of PVP will likely lower the melting point of the eutectic mixture. It is advisable to perform a preliminary DSC scan of the physical mixture to determine the optimal melting temperature.
-
Stir the molten mass continuously to ensure a uniform dispersion of the drug in the polymer.
-
Once a clear, molten solution is obtained, rapidly pour it onto an ice bath or a cold metal plate to ensure rapid solidification.
-
Allow the mass to cool and solidify completely.
-
Pulverize the solidified mass using a mortar and pestle.
-
Sieve the powdered solid dispersion to obtain a uniform particle size.
-
Store the final product in a tightly sealed container in a desiccator.
Characterization: In-Vitro Dissolution Testing
Objective: To evaluate the dissolution rate of the prepared this compound-PVP solid dispersion in comparison to the pure drug.
Apparatus: USP Dissolution Apparatus 2 (Paddle) or Apparatus 1 (Basket).
Dissolution Medium: 900 mL of 0.1 N HCl is a commonly used medium. Other media such as acetate (B1210297) buffer (pH 4.5) can also be used.[13]
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C.
-
Set the paddle rotation speed to a specified rate (e.g., 50 or 75 rpm).[13]
-
Accurately weigh an amount of the solid dispersion equivalent to a specific dose of this compound (e.g., 10 mg).
-
Introduce the sample into the dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specific volume of the dissolution medium (e.g., 5 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the collected samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Visualizations
Caption: Workflow for the Solvent Evaporation Method.
Caption: Workflow for the Fusion (Melting) Method.
Caption: Troubleshooting Decision Tree for Low Dissolution Rate.
References
- 1. Characterization and solubility study of solid dispersions of this compound and polyvinylpyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Ternary solid dispersion of this compound dihydrochloride: prep and char. [wisdomlib.org]
- 6. The Effect of Various Poly (N-vinylpyrrolidone) (PVP) Polymers on the Crystallization of Flutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is PVP K-29/32 an Efficient Stabilizing Excipient in Amorphous Solid Dispersions Containing the Poorly Water-Soluble Drug—Bicalutamide? [mdpi.com]
- 8. Physicochemical Properties of Poly-vinyl Polymers and Their Influence on Ketoprofen Amorphous Solid Dispersion Performance: A Polymer Selection Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of molecular weight of polyvinylpyrrolidone on the glass transition and crystallization of co-lyophilized sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ardena.com [ardena.com]
- 13. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
Technical Support Center: Mitigating Flunarizine-Induced Drowsiness in Behavioral Experiments
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding flunarizine-induced drowsiness in behavioral experiments. The information is presented in a question-and-answer format to directly address common issues encountered in a laboratory setting.
Troubleshooting Guide
Problem: Unexpectedly high levels of sedation or drowsiness are observed in experimental subjects, confounding the behavioral data.
Initial Diagnostic Questions:
-
Dose and Administration: What is the current dose of this compound being administered (in mg/kg)? What is the route and timing of administration relative to the behavioral test and the animal's light/dark cycle?
-
Behavioral Assay: What specific behavioral test is being performed (e.g., locomotor activity, rotarod, Morris water maze)? At what time point post-administration is the test conducted?
-
Subject Characteristics: What is the species, strain, age, and sex of the experimental animals?
-
Concomitant Medications: Are any other compounds being administered alongside this compound?
Troubleshooting Steps:
-
Dose-Response Optimization: this compound's sedative effects are dose-dependent. It is crucial to perform a dose-response study to identify the minimal effective dose for the desired therapeutic effect with the least sedative side effect.
-
Recommendation: Start with a low dose and incrementally increase it, while monitoring both the desired behavioral outcome and sedative effects (e.g., decreased locomotor activity). One study in mice showed that this compound at 3-30 mg/kg did not reduce spontaneous locomotion, suggesting a potential therapeutic window.
-
-
Timing of Administration: The timing of this compound administration can be adjusted to minimize its sedative impact during behavioral testing.
-
For Nocturnal Animals (e.g., rats, mice): Administer this compound at the beginning of the light cycle (their inactive period). This may allow the peak sedative effects to subside before the onset of the dark cycle when behavioral testing is often conducted.
-
Acclimatization: Allow for a sufficient acclimatization period after drug administration and before testing to distinguish between sedation and the specific behavioral effects being measured.
-
-
Route of Administration: The route of administration can influence the onset and duration of sedative effects. Intraperitoneal (i.p.) injections, for instance, may lead to more rapid and pronounced initial sedation compared to oral (p.o.) administration. Consider if the route of administration can be modified to better suit the experimental timeline.
-
Control Groups: Always include appropriate control groups to isolate the effects of sedation.
-
Vehicle Control: This group receives the vehicle in which this compound is dissolved.
-
Positive Control (for sedation): A known sedative can be used to characterize the behavioral phenotype of a sedated animal in your specific assay.
-
-
Behavioral Test Battery: Employ a battery of behavioral tests to differentiate between sedation and other neurological effects.
-
Locomotor Activity: Use an open field test to quantify general activity levels. A significant decrease in locomotion is a strong indicator of sedation.
-
Motor Coordination: The rotarod test is a standard method to assess motor coordination and balance, which can be impaired by sedation.
-
Cognitive Tasks: For cognitive assays like the Morris water maze or fear conditioning, ensure that any observed deficits are not solely attributable to a lack of motivation or physical inability due to drowsiness.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced drowsiness?
A1: this compound-induced drowsiness is multifactorial, stemming from its effects on several neurotransmitter systems. Primarily, it is a calcium channel blocker, but it also possesses antihistaminic properties by blocking H1 histamine (B1213489) receptors in the central nervous system. Histamine is a key neurotransmitter in promoting wakefulness, so its blockade leads to sedation. Additionally, this compound has weak dopamine (B1211576) D2 receptor antagonistic properties, which can also contribute to its sedative and extrapyramidal side effects.
Q2: What are the typical dose ranges of this compound that induce drowsiness in animal models?
A2: The sedative effects of this compound are dose-dependent and can vary between species and even strains. In mice, doses of 20 mg/kg (i.p.) have been shown to significantly decrease spontaneous locomotor activity. However, another study found that oral administration of 3-30 mg/kg did not reduce spontaneous locomotion, suggesting that the route of administration and the specific behavioral paradigm are critical factors. It is highly recommended to conduct a pilot dose-response study in your specific animal model and behavioral test to determine the threshold for sedative effects.
Q3: Can I use a stimulant like caffeine (B1668208) to counteract this compound-induced drowsiness?
A3: While theoretically, a stimulant like caffeine could counteract the sedative effects of this compound, this approach should be used with extreme caution as it can introduce confounding variables into your experiment. Caffeine itself has effects on locomotor activity, anxiety, and cognition. If you choose to explore this option, it is imperative to include control groups that receive caffeine alone and in combination with the vehicle to fully characterize its effects on your behavioral paradigm. There is currently a lack of direct studies on the interaction between this compound and caffeine in animal behavioral models.
Q4: Are there any alternatives to this compound with a lower incidence of drowsiness?
A4: The choice of an alternative depends on the specific mechanism you are targeting in your research.
-
For Calcium Channel Blockade: If you are interested in the effects of calcium channel blockade, you could consider other calcium channel blockers. However, many also have sedative properties. For example, verapamil (B1683045) has been shown to have sedative effects in mice.
-
For Antihistaminic Effects: If the antihistaminic properties are of interest, second-generation antihistamines (e.g., loratadine, cetirizine) are designed to have reduced penetration of the blood-brain barrier and, therefore, cause less sedation.[1]
-
For Migraine-Related Mechanisms: If you are studying migraine, other prophylactic drugs with different mechanisms of action, such as topiramate (B1683207) or propranolol, could be considered.
Q5: How can I design my behavioral experiment to minimize the impact of drowsiness?
A5: Careful experimental design is key.
-
Habituation: Ensure all animals are thoroughly habituated to the testing apparatus and procedures to minimize novelty-induced stress, which can interact with drug effects.
-
Timing: As mentioned in the troubleshooting guide, carefully consider the timing of drug administration in relation to the animal's circadian rhythm and the behavioral testing window.
-
Within-Subject Design: If feasible, a within-subject design where each animal serves as its own control can help to reduce variability and increase statistical power, making it easier to detect subtle behavioral changes that are not due to sedation.
-
Blinding: The experimenter conducting the behavioral scoring should be blind to the treatment conditions to avoid bias.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Mice
| Dose (mg/kg) | Route of Administration | Effect on Locomotor Activity | Reference |
| 5 (i.p.) | Intraperitoneal | No significant alteration | Neuropsychopharmacological Profiling of this compound |
| 10 (i.p.) | Intraperitoneal | No significant alteration | Neuropsychopharmacological Profiling of this compound |
| 20 (i.p.) | Intraperitoneal | Significant decrease | Neuropsychopharmacological Profiling of this compound |
| 3-30 (p.o.) | Oral | No reduction in spontaneous locomotion | Atypical antipsychotic profile of this compound in animal models |
Table 2: Effects of this compound in Other Behavioral Paradigms
| Behavioral Test | Species | Dose (mg/kg) | Route | Observed Effect | Reference |
| Elevated Plus Maze | Mouse | 5, 10, 20 (i.p.) | Intraperitoneal | Anxiolytic activity | Neuropsychopharmacological Profiling of this compound |
| Forced Swim Test | Mouse | 20 (i.p.) | Intraperitoneal | Antidepressant activity | Antidepressant-Like Activity of this compound |
| Amphetamine-induced Hyperlocomotion | Mouse | 3-30 (p.o.) | Oral | Robust inhibition | Atypical antipsychotic profile of this compound in animal models |
| Haloperidol-induced Catalepsy | Mouse | 30 (p.o.) | Oral | Mild catalepsy | Atypical antipsychotic profile of this compound in animal models |
Experimental Protocols
Rotarod Test for Assessing Motor Coordination and Sedation
This protocol is a standard method to evaluate the effect of a compound on motor coordination and balance, which can be indicative of sedation.
-
Apparatus: A standard rotarod apparatus for mice or rats with a rotating rod of a specified diameter.
-
Habituation: For 2-3 days prior to the experiment, habituate the animals to the rotarod. Place them on the stationary rod for a few minutes each day. Then, train them at a low, constant speed (e.g., 4 rpm) for a few trials until they can comfortably remain on the rod.
-
Drug Administration: Administer this compound or vehicle at the predetermined dose and time before the test.
-
Testing:
-
Place the animal on the rotating rod.
-
Start the rotation, either at a constant speed or with a gradually accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A shorter latency compared to the vehicle-treated group suggests impaired motor coordination, which could be a result of sedation.
-
Perform multiple trials with an appropriate inter-trial interval.
-
-
Data Analysis: Compare the mean latency to fall between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced drowsiness.
Caption: Experimental workflow for mitigating this compound-induced drowsiness.
References
Optimizing Flunarizine concentration to avoid off-target effects
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to optimize the experimental concentration of Flunarizine while minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary and off-target mechanisms of action for this compound?
This compound is primarily classified as a selective calcium entry blocker, but it exhibits a broad pharmacological profile by interacting with several other targets.[1][2] Its primary therapeutic effects in conditions like migraine and vertigo are attributed to its ability to inhibit voltage-dependent calcium channels, particularly T-type and L-type channels.[1][3] This action reduces excessive transmembrane calcium influx, thus preventing cellular calcium overload without disturbing normal cellular calcium homeostasis.[4]
However, this compound is not entirely selective and can engage other receptors and channels, leading to potential off-target effects. These include:
-
Histamine (B1213489) H1 receptor antagonism: this compound has antihistaminic properties, which contribute to its effectiveness in treating vertigo.[1][5]
-
Dopamine (B1211576) D2 receptor antagonism: It possesses weak dopamine D2 receptor antagonistic properties, which can lead to extrapyramidal side effects.[1][6][7]
-
Sodium channel blockade: this compound can also block voltage-gated sodium channels.[8][9]
-
Serotonin (B10506) S2 receptor binding: It shows a moderate binding affinity for serotonin S2 receptors.[4]
Understanding this polypharmacology is crucial for designing experiments and interpreting results accurately.
Q2: At what concentrations does this compound typically show off-target effects?
The concentration at which off-target effects become prominent can vary depending on the specific cell type and experimental conditions. However, based on in vitro binding and functional assays, we can establish a general hierarchy of potency.
Q3: How can I determine the optimal concentration of this compound for my specific cell line or model system?
Determining the optimal concentration requires a systematic approach to establish a therapeutic window that maximizes the desired effect on the primary target while minimizing off-target and cytotoxic effects. A combination of dose-response studies and counter-screening assays is recommended.
Q4: What are the common experimental pitfalls when working with this compound and how can I avoid them?
Common pitfalls include using a concentration that is too high, leading to confounding off-target effects or cytotoxicity, and not accounting for its long half-life in experimental design. To avoid these:
-
Thoroughly characterize your experimental system: Determine the expression levels of this compound's primary and off-target receptors/channels in your cells or tissue of interest.
-
Perform careful dose-response curves: This will help identify the optimal concentration range for the desired effect.
-
Include appropriate controls: Use vehicle controls and, if possible, control compounds with more selective activity for the target of interest.
-
Monitor cell viability: Always assess cytotoxicity at the concentrations being tested.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected results | Off-target effects at the concentration used. | Perform a dose-response curve to identify a more selective concentration. Use counter-screening assays to test for activity at known off-target receptors (e.g., dopamine D2, histamine H1). |
| High levels of cell death | This compound-induced cytotoxicity. | Determine the IC50 for cytotoxicity using an MTT or similar assay. Ensure the experimental concentration is well below the cytotoxic threshold. |
| Lack of a clear dose-response | The concentration range tested is too narrow or not centered around the IC50/EC50. | Broaden the range of concentrations tested, using logarithmic dilutions. |
| Precipitation of the compound in media | Poor solubility of this compound. | Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the aqueous experimental media. Ensure the final solvent concentration is low and consistent across all conditions. |
Quantitative Data Summary
The following tables summarize the reported binding affinities and inhibitory concentrations of this compound for its primary and major off-target molecules.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Ki (nM) | Reference |
| Histamine-H1 | 68 | [4] |
| Dopamine-D2 | 80 - 112 | [4][6] |
| Serotonin-S2 | 200 | [4] |
| α1-adrenergic | 250 | [4] |
| Nitrendipine calcium sites | 380 | [4] |
| Dopamine-D1 | 532 | [6] |
Table 2: Half-maximal Inhibitory Concentrations (IC50) of this compound
| Target Channel/Current | Cell Type | IC50 (µM) | Reference |
| Sodium Current (INa) | Cultured rat cortical neurons | 0.94 | [8][10] |
| Calcium Current (ICa) | Cultured rat cortical neurons | 1.77 | [8][10] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol outlines the steps to assess the cytotoxic effects of this compound on a given cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cytotoxicity.
Protocol 2: Assessing Off-Target Effects using a Dopamine D2 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine D2 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human dopamine D2 receptor.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg of protein), a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone at its Kd concentration), and varying concentrations of this compound (e.g., 1 nM to 100 µM).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known D2 antagonist, e.g., 10 µM haloperidol) from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to calculate the Ki value.
Visualizations
Caption: this compound's primary and off-target signaling pathways.
Caption: Workflow for optimizing this compound concentration.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mechanism of L- and T-type Ca2+ channel blockade by this compound in ventricular myocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aapharma.ca [aapharma.ca]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Interaction of this compound with dopamine D2 and D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium antagonist this compound hydrochloride affects striatal D2 dopamine receptors in the young adult and aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Voltage-gated Na+/Ca2+ channel blocker | TargetMol [targetmol.com]
- 9. R56865 and this compound as Na(+)-channel blockers in isolated Purkinje neurons of rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Flunarizine-Induced Extrapyramidal Symptoms (EPS) in Research
This guide provides researchers, scientists, and drug development professionals with technical support, troubleshooting advice, and frequently asked questions related to the study of flunarizine-induced extrapyramidal symptoms (EPS) in preclinical research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces extrapyramidal symptoms?
This compound, a calcium channel blocker, is believed to induce EPS primarily through its potent dopamine (B1211576) D2 receptor blocking activity in the striatum. This antagonism disrupts the normal dopaminergic signaling that is crucial for motor control, leading to symptoms like catalepsy, which is an animal model equivalent of parkinsonian rigidity. Additionally, its action on calcium channels might contribute to neuronal dysfunction.
Q2: What are the typical dosages and administration routes for inducing EPS with this compound in rodents?
The dosage and route can vary based on the animal model and desired severity of symptoms. Intraperitoneal (i.p.) injection is the most common route.
-
Rats: Doses ranging from 10 to 40 mg/kg (i.p.) are frequently used to induce catalepsy.
-
Mice: A common dose to induce significant catalepsy is 20 mg/kg (i.p.).
Researchers should perform a dose-response study to determine the optimal dose for their specific experimental conditions.
Q3: What are the standard behavioral tests used to assess this compound-induced EPS?
The most common and validated method is the bar test for catalepsy. This test measures the time it takes for an animal to correct an externally imposed, awkward posture.
-
Bar Test: The animal's forepaws are placed on a raised horizontal bar. The duration for which the animal maintains this unnatural posture is recorded as the latency to movement. Longer latencies indicate more severe cataleptic behavior.
-
Rotarod Test: This can be used to assess motor coordination deficits.
-
Open Field Test: This test can reveal changes in locomotor activity and exploratory behavior.
Q4: What are the established and experimental countermeasures for this compound-induced EPS?
Several pharmacological agents have been investigated to counteract this compound's effects. These generally aim to restore dopaminergic function or address secondary effects like oxidative stress.
-
Dopaminergic Agents: Levodopa (L-DOPA) in combination with carbidopa, and dopamine agonists like bromocriptine (B1667881) can reverse cataleptic symptoms by directly stimulating dopamine receptors.
-
Anticholinergic Agents: Drugs like scopolamine (B1681570) can be effective, highlighting the role of the cholinergic system in EPS.
-
Antioxidants: Agents such as ascorbic acid (Vitamin C) and N-acetylcysteine (NAC) have shown promise in mitigating EPS, suggesting that oxidative stress plays a role in the pathophysiology.
-
Herbal Extracts: Some research has explored the use of plant extracts with antioxidant and neuroprotective properties, such as those from Bacopa monnieri.
Troubleshooting Guide
Issue 1: Inconsistent or No Catalepsy Observed After this compound Administration
| Potential Cause | Troubleshooting Step |
| Incorrect Dosage | Verify calculations for drug concentration and injection volume. Perform a pilot dose-response study to establish the optimal dose in your specific animal strain and supplier. |
| Improper Drug Preparation | This compound is often dissolved in a vehicle like saline with a few drops of Tween 80 or glacial acetic acid. Ensure the drug is fully dissolved and the vehicle itself does not cause behavioral effects. Prepare fresh solutions for each experiment. |
| Timing of Behavioral Test | The peak cataleptic effect of this compound typically occurs between 90 and 120 minutes post-injection. Ensure your behavioral testing is performed within this window. |
| Animal Strain Variability | Different strains of rats and mice can exhibit varying sensitivities to neuroleptic-induced catalepsy. Ensure you are using a consistent and appropriate strain. |
Issue 2: Counteracting Agent Shows No Efficacy
| Potential Cause | Troubleshooting Step |
| Pharmacokinetic Mismatch | The timing of administration for the counteracting agent is critical. Its peak bioavailability should coincide with the peak effect of this compound. Review the literature for the agent's pharmacokinetic profile and adjust the pre-treatment time accordingly. |
| Insufficient Dose | The dose of the therapeutic agent may be too low to overcome the potent D2 blockade by this compound. Conduct a dose-response study for the counteracting agent. |
| Mechanism of Action | The chosen agent may not target the primary pathway of this compound-induced EPS. Re-evaluate the pharmacological basis for your hypothesis. |
| Route of Administration | Ensure the chosen route of administration (e.g., oral, i.p., i.v.) allows for sufficient bioavailability to reach the central nervous system. |
Quantitative Data Summary
Table 1: this compound Dosage and Peak Effect Time in Rodent Models
| Animal Model | Route of Administration | Effective Dose Range (mg/kg) | Time to Peak Catalepsy (Minutes Post-Injection) |
| Wistar Rat | Intraperitoneal (i.p.) | 10 - 40 | 90 - 120 |
| Swiss Albino Mice | Intraperitoneal (i.p.) | 20 | 60 - 90 |
Table 2: Efficacy of Selected Counteracting Agents on this compound-Induced Catalepsy
| Counteracting Agent | Animal Model | Dosage | Pre-treatment Time | Observed Effect |
| Ascorbic Acid | Mice | 100 mg/kg, i.p. | 30 min before this compound | Significantly reduced the duration of catalepsy. |
| Bacopa monnieri Extract | Rats | 40 mg/kg, oral | Daily for 15 days | Significantly reversed the cataleptic score induced by this compound. |
| Scopolamine | Rats | 0.5 mg/kg, i.p. | 30 min before this compound | Potently antagonized the cataleptic effects. |
Detailed Experimental Protocols
Protocol 1: Induction and Assessment of Catalepsy (Bar Test)
-
Animal Acclimatization: Acclimatize animals to the laboratory environment for at least one week and to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Prepare a fresh solution of this compound hydrochloride. A common vehicle is 0.9% saline with 2-3 drops of Tween 80 per 10 mL to aid dissolution. Vortex thoroughly.
-
Baseline Measurement: Before any injections, test each animal on the bar apparatus to ensure no baseline cataleptic behavior is present. The apparatus consists of a horizontal wooden bar (1 cm in diameter) placed 9 cm above the bench surface.
-
This compound Administration: Administer the calculated dose of this compound (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection.
-
Incubation Period: Return the animal to its home cage for the latency period (e.g., 90 minutes for rats).
-
Catalepsy Assessment:
-
Gently place the animal's forepaws onto the center of the horizontal bar.
-
Start a stopwatch immediately.
-
Measure the time (in seconds) that the animal remains in this imposed posture.
-
The test is concluded when the animal removes both forepaws from the bar or if a pre-determined cut-off time (e.g., 180 seconds) is reached. This recorded time is the catalepsy score.
-
-
Testing Counteracting Agents: If testing a therapeutic agent, administer it at the appropriate pre-treatment time before the this compound injection. Follow the same procedure for catalepsy assessment.
Visualizations
Caption: Mechanism of this compound-induced EPS via D2 receptor antagonism.
Caption: Standard experimental workflow for assessing countermeasures.
Caption: Troubleshooting flowchart for inconsistent catalepsy induction.
Technical Support Center: Flunarizine Dosage in Combination with Antiepileptic Drugs
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Flunarizine dosage when co-administered with antiepileptic drugs (AEDs). The following information is intended for research and investigational purposes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing lower than expected plasma concentrations of this compound in our study subjects who are also taking certain antiepileptic drugs. Why is this happening?
A: This is a known drug-drug interaction. Many common antiepileptic drugs, such as carbamazepine (B1668303), phenytoin (B1677684), and phenobarbital (B1680315), are potent inducers of hepatic cytochrome P450 (CYP450) enzymes.[1][2] this compound is metabolized by these enzymes.[3] When these enzymes are induced, the metabolism of this compound is accelerated, leading to a more rapid clearance from the body and consequently, lower steady-state plasma concentrations.[4] This effect has been consistently observed in clinical studies where this compound was used as an add-on therapy for epilepsy.[5][6]
Troubleshooting:
-
Confirm Co-medications: Verify the specific antiepileptic drugs being taken by the subjects. Enzyme-inducing AEDs are the most likely cause.
-
Therapeutic Drug Monitoring (TDM): Implement TDM for this compound to quantify the extent of the plasma level reduction.
-
Dosage Adjustment: Based on TDM results, an upward adjustment of the this compound dosage may be necessary to achieve the target therapeutic range.
Q2: What is the recommended starting dose of this compound when used as an add-on therapy with enzyme-inducing antiepileptics?
A: There are no formal clinical practice guidelines with specific dosage recommendations. However, clinical trial data suggests that higher doses of this compound may be required in this patient population compared to when it is used as a monotherapy. In some studies, daily doses of 15-20 mg have been associated with the greatest seizure reduction.[5] It is crucial to start with a conservative dose and titrate upwards based on therapeutic drug monitoring and clinical response.
Q3: What is the target therapeutic plasma concentration for this compound in epilepsy?
A: A definitive therapeutic range for this compound in epilepsy has not been firmly established. However, a tolerability study in epileptic patients comedicated with carbamazepine and/or phenytoin recommended a target concentration of at least 60 ng/mL but less than 120 ng/mL for controlled clinical trials.[7] Another study targeting a 60 ng/mL plasma concentration found a median achieved concentration of 71.7 ng/mL.[8]
Q4: Are there any antiepileptic drugs that do not significantly affect this compound levels?
A: Antiepileptic drugs that are not significant inducers of CYP450 enzymes would be expected to have a lesser impact on this compound pharmacokinetics. These may include newer generation AEDs such as levetiracetam, gabapentin, and pregabalin, which have a lower potential for enzyme-mediated drug-drug interactions.[2] However, individual patient variability can still exist, and therapeutic drug monitoring is always advisable when using drug combinations.
Q5: What are the primary side effects to monitor for when increasing the this compound dose in this context?
A: The most commonly reported side effects of this compound, which may be dose-dependent, include drowsiness, fatigue, and weight gain.[5] Other potential adverse effects are dizziness, headache, and lethargy.[7] It is also important to monitor for depressive symptoms and extrapyramidal side effects, especially in elderly patients. If unacceptable adverse events occur, dose reduction or discontinuation should be considered.
Data Presentation
Table 1: this compound Dosage and Plasma Concentrations in Comedicated Epileptic Patients (Clinical Study Data)
| Study Population | This compound Dosage | Co-administered AEDs | Resulting this compound Plasma Concentration (Mean) | Citation |
| Therapy-resistant epileptic patients | 10 mg/day | Various (unspecified) | 13.8 ng/mL (range: 3-32.5 ng/mL) | [6] |
| Adults with therapy-resistant epilepsy | 15-20 mg/day | Various (unspecified) | Not specified, but this dose range showed the greatest seizure reduction. | [5] |
| Patients with intractable partial seizures | Individualized (mean 40 mg/day, range 7-138 mg/day) to target 60 ng/mL | Carbamazepine and/or Phenytoin | 71.7 ng/mL (median) | [8] |
| Patients with intractable partial seizures | Dose adjusted to target 30, 60, and 120 ng/mL | Carbamazepine and/or Phenytoin | Target levels of 30 and 60 ng/mL were generally achieved. The 120 ng/mL target was often exceeded and associated with intolerability. | [7] |
Table 2: Impact of Enzyme-Inducing Antiepileptic Drugs on this compound Metabolism
| Antiepileptic Drug | Mechanism of Interaction | Effect on this compound | Recommendation | Citation |
| Carbamazepine | Potent inducer of CYP450 enzymes | Increased metabolism, leading to lower plasma concentrations. | Dosage adjustment and Therapeutic Drug Monitoring are recommended. | [3] |
| Phenytoin | Potent inducer of CYP450 enzymes | Increased metabolism, leading to lower plasma concentrations. | Dosage adjustment and Therapeutic Drug Monitoring are recommended. | [3] |
| Phenobarbital | Potent inducer of CYP450 enzymes | Increased metabolism, leading to lower plasma concentrations. | Dosage adjustment and Therapeutic Drug Monitoring are recommended. | [9] |
| Valproic Acid | Inhibitor of some CYP450 enzymes | While this compound does not appear to affect valproic acid kinetics, the effect of valproic acid on this compound is less clear and may be minimal. | Standard monitoring is advised. |
Experimental Protocols
1. Therapeutic Drug Monitoring (TDM) of this compound and Co-administered AEDs by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized and validated in your laboratory.
-
Objective: To simultaneously quantify the plasma concentrations of this compound and co-administered antiepileptic drugs (e.g., carbamazepine, phenytoin).
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add an internal standard solution (e.g., deuterated analogs of the analytes).
-
Add 300 µL of a protein precipitating agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be determined and optimized (e.g., for this compound: m/z 405.2 → 203.2).
-
-
Quantification: Generate a calibration curve using standards of known concentrations in a matching matrix (e.g., drug-free human plasma). The concentration of the analytes in the study samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
2. In Vitro Assessment of CYP450 Enzyme Induction by Antiepileptic Drugs
-
Objective: To determine the potential of an antiepileptic drug to induce major CYP450 isoforms (e.g., CYP1A2, CYP2B6, CYP3A4).
-
Method: Incubation of the test compound with cultured human hepatocytes.
-
Protocol Outline:
-
Cell Culture: Plate cryopreserved human hepatocytes from at least three different donors.
-
Treatment: After cell recovery, treat the hepatocytes with a range of concentrations of the test antiepileptic drug, a vehicle control, and known positive control inducers (e.g., omeprazole (B731) for CYP1A2, phenobarbital for CYP2B6, rifampicin (B610482) for CYP3A4) for 48-72 hours.
-
Endpoint Measurement (mRNA Analysis):
-
Lyse the cells and isolate the total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative expression of the target CYP enzyme mRNA using quantitative real-time PCR (qPCR), normalizing to a housekeeping gene.
-
-
Endpoint Measurement (Enzyme Activity Assay):
-
Incubate the treated hepatocytes with a specific probe substrate for the CYP enzyme of interest.
-
Measure the formation of the corresponding metabolite using LC-MS/MS.
-
-
-
Data Analysis: Calculate the fold induction of mRNA expression or enzyme activity relative to the vehicle control. A fold-change of ≥2 is often considered a positive induction signal.
Mandatory Visualizations
Caption: Interaction pathway of enzyme-inducing AEDs and this compound.
Caption: Workflow for Therapeutic Drug Monitoring (TDM) of this compound.
References
- 1. This compound shows increased antiepileptic efficacy with elevated K+ levels in low magnesium induced epileptic activity (neocortical slices, guinea pig) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.fs.pathlms.com [cdn.fs.pathlms.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. aapharma.ca [aapharma.ca]
- 5. Open dose-ranging trial of this compound as add-on therapy in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Double-blind placebo-controlled trial of this compound as add-on therapy in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increasing plasma concentration tolerability study of this compound in comedicated epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for treatment of partial seizures: results of a concentration-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New anticonvulsant drugs. Focus on this compound, fosphenytoin, midazolam and stiripentol [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Flunarizine Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during Flunarizine cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective calcium channel blocker, primarily inhibiting the influx of extracellular calcium through T-type and L-type voltage-dependent calcium channels.[1][2][3] This reduction in intracellular calcium levels leads to decreased excitability of neurons and smooth muscle cells.[1] Beyond calcium channel blockade, this compound also exhibits antihistaminic properties by blocking H1 histamine (B1213489) receptors and has some effects on dopaminergic and serotonergic systems.[1][4]
Q2: Why am I seeing conflicting effects of this compound on cell viability (e.g., sometimes cytotoxic, sometimes protective)?
The effect of this compound on cell viability can be highly context-dependent, which may explain inconsistent results. Here's why:
-
Cell Type-Specific Effects: The expression levels of different calcium channels and other molecular targets of this compound can vary significantly between cell types. For example, this compound has been shown to be neuroprotective in some contexts[5][6] while exhibiting cytotoxicity in others, such as in glioblastoma cells.[7][8]
-
Concentration-Dependent Effects: this compound can have dual effects on mitochondria depending on the concentration. At lower concentrations (< 50 µM), it can be protective, while at higher concentrations (> 50 µM), it can induce mitochondrial permeability transition.[9]
-
Induction of Apoptosis, Autophagy, and Necrosis: this compound has been shown to induce apoptosis in some cancer cell lines through the activation of caspase-9 and caspase-3.[7][8] It can also induce autophagy, a cellular degradation process, which can either promote cell survival or lead to cell death.[10][11][12] The balance between these pathways can lead to variable outcomes.
Q3: Can this compound interfere with the chemistry of common cell viability assays?
Yes, direct interference is a possibility and should be investigated. For instance:
-
Colored Compound: this compound's chemical properties could potentially interfere with colorimetric assays like MTT and XTT if it absorbs light in the same range as the formazan (B1609692) product.
-
Reducing Properties: If this compound has reducing properties, it could non-enzymatically reduce tetrazolium salts, leading to a false-positive signal for cell viability.[13]
To account for this, it is crucial to run controls with this compound in cell-free media.[14]
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Gently mix the cell suspension between pipetting. Allow the plate to sit at room temperature for a few minutes before incubation to ensure even settling of cells. |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipetting techniques, such as reverse pipetting for viscous solutions. |
| Edge Effects | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.[14] |
| Compound Precipitation | Visually inspect wells for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent (ensuring the solvent concentration is non-toxic to the cells, e.g., DMSO <0.5%).[14] |
Issue 2: Unexpected or Inconsistent Dose-Response Curve
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Biphasic Effect of this compound | This compound can have protective effects at low concentrations and cytotoxic effects at high concentrations.[9] Test a wider range of concentrations to fully characterize the dose-response curve. |
| Off-Target Effects | At higher concentrations, off-target effects of this compound may become more prominent, leading to a non-linear response. Consider the multiple mechanisms of this compound (calcium channel blockade, antihistaminic, etc.) when interpreting results.[1][4] |
| Incorrect Incubation Time | The optimal incubation time with this compound can vary between cell types. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the most appropriate endpoint. |
| Cell Density | The initial cell seeding density can influence the cellular response to a drug. Optimize the cell number to ensure they are in the exponential growth phase during the experiment. |
Issue 3: High Background Signal in Control Wells
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Reagent Contamination | Use sterile technique when preparing and handling assay reagents. Prepare fresh reagents if contamination is suspected.[14] |
| Compound Interference | Run control wells containing this compound in cell-free media to measure its intrinsic absorbance or fluorescence.[14] Subtract this background from the experimental wells. |
| Media Components | Phenol (B47542) red in culture media can interfere with absorbance readings in colorimetric assays.[14] Use phenol red-free media for the assay. Serum components can also sometimes interfere; consider reducing serum concentration during the assay if possible. |
Quantitative Data Summary
The following tables summarize the reported effects of this compound on the viability of different cell lines.
Table 1: Cytotoxic Effects of this compound on Glioblastoma (GBM) Cells
| Cell Line | Assay | Incubation Time | IC50 | Reference |
| U-87 MG | CCK-8 | 24 h | 30.82 µg/ml | [7] |
| U-87 MG | CCK-8 | 48 h | 19.86 µg/ml | [7] |
| LN-229 | CCK-8 | 24 h | 21.96 µg/ml | [7] |
| LN-229 | CCK-8 | 48 h | 16.26 µg/ml | [7] |
| U-118 MG | CCK-8 | 48 h | 19.17 µg/ml | [7] |
Table 2: Effects of this compound on Bovine Adrenal Chromaffin Cells
| Concentration | Incubation Time | Effect on Cell Viability (LDH release) | Reference |
| 1-3 µM | 24 h | No significant cell damage | [15] |
| 10 µM | 24 h | ~20% LDH release | [15] |
| 30-100 µM | 24 h | >90% LDH release | [15] |
Experimental Protocols
MTT Cell Viability Assay Protocol for this compound
This protocol is adapted for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells in culture medium only.
-
Compound Blank: Wells with this compound in cell-free medium to check for interference.
-
Media Blank: Wells with culture medium only for background subtraction.
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
LDH Cytotoxicity Assay Protocol for this compound
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol. The final volume in each well should be at least 150 µL.[19]
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[20]
-
-
LDH Reaction:
-
Absorbance Measurement:
Visualizations
Caption: General workflow for this compound cell viability assays.
Caption: this compound's multifaceted mechanisms of action.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Mechanism of L- and T-type Ca2+ channel blockade by this compound in ventricular myocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Ca++ and Na+ channels involved in neuronal cell death. Protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound protects neurons from death after axotomy or NGF deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a drug approved for treating migraine and vertigo, exhibits cytotoxicity in GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-related inversion of cinnarizine and this compound effects on mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 11. Induction of N-Ras degradation by this compound-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Effects of dotarizine and this compound on chromaffin cell viability and cytosolic Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability of Flunarizine in Solvent Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flunarizine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound hydrochloride?
A1: this compound hydrochloride is soluble in organic solvents such as dimethylsulfoxide (DMSO), methanol, ethanol, and N,N-dimethylformamide.[1] It is poorly soluble in water.[1] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.
Q2: How stable is this compound in stock solutions?
A2: Short-term stability has been documented. For instance, in a mobile phase solution, this compound and its impurities have been found to be stable for up to two weeks under ambient conditions.[2][3] Standard and sample solutions for HPLC analysis have been shown to be stable for 40 to 42 hours at room temperature.[4][5] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C, although specific long-term stability data in various solvents is not extensively published. It is advisable to prepare fresh solutions for critical experiments or conduct your own stability assessment for long-term projects.
Q3: What are the main degradation pathways for this compound?
A3: Forced degradation studies indicate that this compound is susceptible to degradation under basic and oxidative conditions.[4][6] It is relatively stable under acidic, thermal, hydrolytic, and photolytic stress.[4][6] The degradation can involve modifications to the piperazine (B1678402) ring and the side chains. One known impurity is 1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine.[7]
Q4: Are there any known incompatibilities of this compound with common lab materials?
A4: While specific studies on incompatibilities with lab materials are not widely published, it is good practice to use high-quality, inert materials such as glass or polypropylene (B1209903) for storing this compound solutions to minimize the risk of adsorption or leaching.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
Q: I am observing a rapid loss of this compound in my solvent solution, even when stored at low temperatures. What could be the cause?
A: Unexpected degradation can arise from several factors:
-
Solvent Purity: The use of old or low-purity solvents can introduce reactive impurities that may degrade this compound. Always use fresh, high-purity (e.g., HPLC-grade) solvents.
-
pH of the Solution: this compound shows extensive degradation in basic media.[4][6] If you are using aqueous buffers, ensure the pH is controlled and not in the basic range.
-
Oxidative Stress: The presence of dissolved oxygen or oxidizing contaminants can lead to degradation.[4][6] For sensitive experiments, consider de-gassing the solvent before use.
-
Light Exposure: Although generally stable under photolytic conditions, prolonged exposure to high-intensity light should be avoided. Store solutions in amber vials or protected from light.
-
Storage Conditions: Ensure your storage temperature is consistently maintained. Frequent freeze-thaw cycles can also impact stability.
Issue 2: Precipitation of this compound from Aqueous Solutions
Q: My this compound is precipitating out of my aqueous buffer after dilution from a DMSO stock. How can I prevent this?
A: This is a common issue due to the poor aqueous solubility of this compound. Here are some solutions:
-
Lower the Final Aqueous Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Optimize the DMSO Concentration: Keep the final concentration of DMSO as high as your experimental system allows, as this will help maintain solubility. However, be mindful of the potential effects of DMSO on your experiment.
-
Use a Surfactant or Solubilizing Agent: In some applications, a small amount of a biocompatible surfactant (e.g., Tween 80) can help to maintain solubility.
-
pH Adjustment: The solubility of this compound can be pH-dependent. Investigate if adjusting the pH of your aqueous buffer (while avoiding basic conditions) improves solubility.
Issue 3: Inconsistent Results in HPLC/UPLC Analysis
Q: I am experiencing issues with peak shape (tailing or fronting) and retention time shifts when analyzing this compound. What should I check?
A: These issues are common in HPLC/UPLC analysis and can be addressed systematically:
-
Mobile Phase Preparation: Ensure the mobile phase is freshly prepared and properly mixed and degassed. Inconsistent mobile phase composition is a frequent cause of retention time shifts. If a buffer is used, verify its pH.
-
Column Condition: The column may be contaminated or nearing the end of its life. Try flushing the column with a strong solvent. If peak shape issues persist, especially peak tailing with basic compounds like this compound, it may indicate exposed silanol (B1196071) groups on the column, and the column may need to be replaced.[8]
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting.[9] Try diluting your sample.
-
System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and affect retention times.
-
Temperature Fluctuations: Ensure the column compartment temperature is stable, as temperature can influence retention times.[10]
Quantitative Data on this compound Stability
Table 1: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Reagent/Details | Duration | Temperature | % Degradation | Reference |
| Acidic | 0.1N HCl | 1 hour | Room Temp. | 0% - 23.17% | [11] |
| Basic | 0.1N NaOH | 1 hour | Room Temp. | 3.37% - 28.54% | [11] |
| Oxidative | 3% H₂O₂ | 35 hours | Room Temp. | 10.34% | [6] |
| Thermal | Dry Heat | 24 hours | 60°C | 6.72% | [6] |
| Photolytic | UV light | 4 days | N/A | 3.51% | [6] |
Note: The range in degradation under acidic and basic conditions reflects results from different brands of this compound tablets tested in the cited study.
Table 2: Template for a Long-Term Stability Study of this compound in Solution
As comprehensive long-term stability data is not widely published, researchers can use the following template to design their own stability studies.
| Parameter | Description |
| Solvents | Select solvents relevant to your application (e.g., DMSO, Ethanol, Methanol, PBS pH 7.4). |
| Concentration | Choose a concentration that is relevant to your experimental needs (e.g., 10 mM). |
| Storage Conditions | - Room Temperature (20-25°C), protected from light- Refrigerated (2-8°C), protected from light- Frozen (-20°C)- Frozen (-80°C) |
| Time Points | T=0, 1 month, 3 months, 6 months, 12 months. |
| Analytical Method | Use a validated stability-indicating HPLC or UPLC method. |
| Data to Collect | - % of initial this compound remaining- Appearance of degradation products (as % of total peak area)- Visual inspection for precipitation or color change |
Experimental Protocols
Protocol 1: Stability-Indicating UPLC Method
This protocol is based on a validated method for the determination of this compound and its degradation products.[4]
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
Column: Zorbax Extend C18, 50 mm x 4.6 mm, 1.8 µm particle size.
-
Mobile Phase: A mixture of triethylamine (B128534) and formic acid buffer (pH 2.5) and acetonitrile (B52724) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of this compound in the mobile phase at known concentrations.
-
Prepare your test samples by diluting them with the mobile phase to a concentration within the linear range of the assay.
-
Inject the standard and sample solutions into the UPLC system.
-
Quantify the amount of this compound in your samples by comparing the peak area to the calibration curve generated from the standard solutions.
-
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study based on ICH guidelines.
-
Acid Degradation:
-
Dissolve this compound in a suitable solvent and add 0.1N HCl.
-
Incubate at room temperature for a specified period (e.g., 1 hour).[11]
-
Neutralize the solution with an equivalent amount of 0.1N NaOH.
-
Dilute with mobile phase and analyze by a stability-indicating HPLC/UPLC method.
-
-
Base Degradation:
-
Dissolve this compound in a suitable solvent and add 0.1N NaOH.
-
Incubate at room temperature for a specified period (e.g., 1 hour).[11]
-
Neutralize the solution with an equivalent amount of 0.1N HCl.
-
Dilute with mobile phase and analyze.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.
-
Incubate at room temperature for a specified period (e.g., 35 hours).[6]
-
Dilute with mobile phase and analyze.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at a high temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[6]
-
Dissolve the sample in the mobile phase and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a specified duration.[6]
-
Analyze the sample by HPLC/UPLC.
-
Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: Troubleshooting guide for this compound HPLC peak shape issues.
Caption: Illustrative degradation pathways for this compound.
References
- 1. aapharma.ca [aapharma.ca]
- 2. Development and validation of a rapid chromatographic method for the analysis of this compound and its main production impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. uhplcs.com [uhplcs.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound impurity B | C26H27FN2 | CID 14386607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nasal Delivery of Flunarizine in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing and evaluating nasal drug delivery systems for Flunarizine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the formulation and testing of intranasal this compound formulations.
Formulation & Characterization
Question: My this compound nanoemulsion formulation shows poor stability and phase separation. What are the likely causes and solutions?
Answer:
Instability in nanoemulsions often stems from an imbalance in the surfactant-cosurfactant to oil ratio, or inappropriate component selection. This compound's poor water solubility necessitates a robust formulation to maintain it in a solubilized state.[1][2]
Troubleshooting Steps:
-
Optimize Surfactant/Co-surfactant (S/CoS) Ratio: Systematically vary the S/CoS ratio to identify the optimal concentration for stabilizing the oil droplets. A pseudo-ternary phase diagram can be constructed to determine the stable nanoemulsion region.
-
Component Selection:
-
Oil Phase: Ensure the chosen oil (e.g., Glyceryl Monostearate) has good solubilizing capacity for this compound.[2]
-
Surfactant: Non-ionic surfactants like Tween 80 or Cremophor RH40 are commonly used.[1][2] Ensure the hydrophilic-lipophilic balance (HLB) value of the surfactant is appropriate for the oil phase.
-
Co-surfactant: Co-surfactants such as PEG 400 or ethanol (B145695) can improve the flexibility of the surfactant film at the oil-water interface.[2]
-
-
Homogenization: High-energy emulsification methods like high-pressure homogenization or ultrasonication can produce smaller, more uniform droplets, enhancing stability.
Question: The particle size of my this compound-loaded nanoparticles is too large (>200 nm). How can I reduce it?
Answer:
Large particle size can limit diffusion across the nasal mucosa and subsequent brain uptake. Several factors during formulation can influence particle size.
Troubleshooting Steps:
-
Stirring Speed and Time: Increase the stirring speed and duration during the formulation process to promote the formation of smaller particles.
-
Solvent/Anti-solvent Addition Rate: In nanoprecipitation methods, a slower addition rate of the drug solution (solvent) to the non-solvent phase can lead to smaller and more uniform nanoparticles.
-
Polymer Concentration: High concentrations of polymers like HPMC or PVA can increase viscosity, hindering the formation of smaller particles.[3] Experiment with lower polymer concentrations while ensuring adequate mucoadhesion.
-
Sonication: Employing probe sonication after formulation can effectively reduce particle size. Optimize sonication time and amplitude to avoid drug degradation.
Question: The entrapment efficiency of this compound in my lipid-based nanoparticles is low. What can I do to improve it?
Answer:
Low entrapment efficiency leads to a lower drug load and potential variability in dosing. This is often related to the drug's solubility in the lipid core and the formulation process.
Troubleshooting Steps:
-
Lipid Selection: Choose a lipid in which this compound has high solubility. A mixture of lipids (e.g., solid and liquid lipids) can sometimes improve drug loading.
-
Drug-to-Lipid Ratio: A very high drug-to-lipid ratio can lead to drug expulsion from the lipid matrix. Systematically evaluate different ratios to find the optimal loading capacity.
-
Homogenization Temperature: For solid lipid nanoparticles prepared by hot homogenization, ensure the temperature is above the melting point of the lipid to facilitate drug dissolution in the molten lipid. Rapid cooling can then help to entrap the drug.
-
pH Adjustment: The solubility of this compound is pH-dependent. Adjusting the pH of the aqueous phase can influence its partitioning into the lipid phase.
In Vitro & Ex Vivo Testing
Question: I am observing high variability in my ex vivo permeation data using Franz diffusion cells. What are the possible reasons and how can I minimize it?
Answer:
High variability in ex vivo permeation studies is a common issue and can arise from both the biological tissue and the experimental setup.
Troubleshooting Steps:
-
Tissue Handling and Preparation:
-
Use fresh nasal mucosa from a consistent animal source (e.g., porcine, sheep).[4]
-
Standardize the thickness of the excised mucosal tissue used for the experiments.
-
Ensure the tissue is kept hydrated in appropriate buffer (e.g., simulated nasal fluid) from excision to mounting in the Franz cell.
-
-
Franz Cell Setup:
-
Ensure the nasal mucosa is properly mounted between the donor and receptor chambers without any wrinkles or air bubbles.[5]
-
Maintain a constant temperature in the receptor chamber, typically 37°C, using a water jacket.[5]
-
Properly degas the receptor medium (e.g., phosphate-buffered saline) to prevent air bubble formation on the membrane surface, which can impede diffusion.[5]
-
-
Sampling:
-
Ensure complete mixing of the receptor medium before taking a sample.
-
Replace the withdrawn sample volume with fresh, pre-warmed receptor medium to maintain sink conditions.[5]
-
Question: My in-situ gelling formulation is not gelling at the expected temperature (nasal cavity temperature, ~34-37°C). What should I adjust?
Answer:
The gelation temperature of thermosensitive polymers like Poloxamer 407 is highly dependent on their concentration and the presence of other excipients.[6]
Troubleshooting Steps:
-
Polymer Concentration: The gelation temperature of Poloxamer 407 is inversely proportional to its concentration. If the gelation temperature is too high, increase the polymer concentration. Conversely, if it gels at room temperature, decrease the concentration.[6]
-
Addition of Mucoadhesive Polymers: The addition of mucoadhesive polymers like HPMC or Carbopol can influence the gelation temperature. You may need to re-optimize the Poloxamer concentration after adding these components.
-
pH of the Formulation: Ensure the pH of the formulation is within the desired range for nasal administration (typically 4.5-6.5) as significant deviations can affect polymer hydration and gelation.[6]
Quantitative Data from Preclinical Studies
The following tables summarize formulation compositions and characterization data from published preclinical studies on this compound nasal delivery systems.
Table 1: Composition of this compound Nanoemulsion Formulations [7]
| Formulation Code | Glyceryl Monostearate (% w/w) | Tween 80 (% w/w) | Co-surfactant (Ethanol:PEG 400, 1:1) (% w/w) | Distilled Water (% w/w) |
| FNE 1 | 8 | 29.33 | 14.66 | 48 |
| FNE 2 | 10 | 29.33 | 14.66 | 46 |
| FNE 3 | 12 | 29.33 | 14.66 | 44 |
| FNE 4 | 17 | 29.33 | 14.66 | 39 |
| FNE 5 | 7 | 29.33 | 14.66 | 49 |
Table 2: Characterization of Optimized this compound Nanoemulsion [8]
| Parameter | Value |
| Mean Particle Size (MPS) | 214.6 ± 179.9 nm |
| Zeta Potential | -3.84 mV |
Table 3: Composition of Thermoreversible In-situ Gels for this compound [6]
| Component | Formulation A (%) | Formulation B (%) | Formulation C (%) |
| This compound HCl | 0.1 | 0.1 | 0.1 |
| Poloxamer 407 (Pluronic F127) | 19.5 | 19.5 | 19.5 |
| Polyethylene Glycol 4000 | 4.0 | 4.0 | 4.0 |
| Propylene Glycol | 1.5 | 1.5 | 1.5 |
| HPMC K4M | 1.0 | - | - |
| Carbopol 940 | - | 0.2 | - |
| β-Cyclodextrin | - | - | 1.4 |
| Distilled Water | q.s. to 100 | q.s. to 100 | q.s. to 100 |
Experimental Protocols
Protocol 1: Ex Vivo Permeation Study using Franz Diffusion Cells
This protocol outlines the steps for assessing the permeation of a this compound nasal formulation across excised nasal mucosa.[4][5][9][10][11]
Materials:
-
Franz diffusion cells
-
Excised animal (e.g., porcine or sheep) nasal mucosa
-
Receptor medium (e.g., Simulated Nasal Fluid, pH 6.5, or Phosphate Buffered Saline, pH 7.4)
-
This compound formulation
-
Water bath with temperature control
-
Magnetic stirrer
-
Syringes and needles for sampling
-
HPLC or LC-MS/MS for analysis
Procedure:
-
Tissue Preparation:
-
Obtain fresh nasal tissue from a local abattoir.
-
Carefully excise the nasal mucosa from the septum.
-
Remove any underlying cartilage and connective tissue.
-
Store the excised mucosa in cold, oxygenated receptor medium until use.
-
-
Franz Cell Assembly:
-
Fill the receptor chamber of the Franz cell with degassed receptor medium, ensuring no air bubbles are trapped.
-
Place a small magnetic stir bar in the receptor chamber.
-
Mount the excised nasal mucosa on the Franz cell with the mucosal side facing the donor chamber.
-
Clamp the donor and receptor chambers together securely.
-
Place the assembled Franz cells in a water bath maintained at 37 ± 0.5°C.
-
Allow the tissue to equilibrate for 15-30 minutes.
-
-
Permeation Study:
-
Accurately apply a known quantity of the this compound formulation to the mucosal surface in the donor chamber.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample from the receptor chamber through the sampling port.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC or LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the apparent permeability coefficient (Papp) using the equation: Papp = Jss / C0, where C0 is the initial concentration of the drug in the donor chamber.
-
Protocol 2: In Vivo Nose-to-Brain Delivery Study in Rats
This protocol describes a method to evaluate the brain targeting efficiency of a this compound nasal formulation in a rat model.[12][13][14]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
This compound formulation
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Micropipette or a specialized nasal administration device
-
Surgical instruments for dissection
-
Centrifuge
-
Homogenizer
-
LC-MS/MS for bioanalysis
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it in a supine position with its head slightly tilted back.
-
-
Intranasal Administration:
-
Using a micropipette with a flexible tip, carefully administer a specific volume (e.g., 10-20 µL per nostril) of the this compound formulation into the nasal cavity.[12] The tip should be inserted approximately 1 cm into the nostril to bypass the nasal vestibule and facilitate delivery to the olfactory region.
-
For comparison, an intravenous (IV) control group should be administered the same dose of this compound solution via the tail vein.
-
-
Sample Collection:
-
At predetermined time points post-administration (e.g., 15, 30, 60, 120 minutes), collect blood samples via cardiac puncture.
-
Immediately after blood collection, euthanize the animal and perfuse the circulatory system with saline to remove blood from the brain.
-
Dissect the brain and isolate specific regions of interest (e.g., olfactory bulb, hippocampus, cortex, cerebellum).
-
-
Sample Processing:
-
Weigh the brain tissue samples and homogenize them in a suitable buffer.
-
Process the plasma (from blood samples) and brain homogenates (e.g., by protein precipitation or liquid-liquid extraction) to extract this compound.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma and brain tissue samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the drug targeting efficiency (%DTE) and direct transport percentage (%DTP) to evaluate the extent of nose-to-brain delivery.
-
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Nose-to-brain drug delivery pathways.
Caption: Preclinical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Fabrication, Characterization, In vitro Evaluation of Solid Lipid Nanoemulsion of this compound dihydrochloride for Nasal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journalwjbphs.com [journalwjbphs.com]
- 4. A Comparative Study and Prediction of the Ex Vivo Permeation of Six Vaginally Administered Drugs across Five Artificial Membranes and Vaginal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alterlab.co.id [alterlab.co.id]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nanoemulsion for Migraine Prophylaxis Nasal Drug Delivery: Preparation, Characterization and in vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Direct nose to brain delivery of small molecules: critical analysis of data from a standardized in vivo screening model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aerosolized In Vivo 3D Localization of Nose-to-Brain Nanocarrier Delivery Using Multimodality Neuroimaging in a Rat Model—Protocol Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Flunarizine Bioavailability with Ternary Solid Dispersions
Welcome to the technical support center for the application of ternary solid dispersion techniques to enhance the bioavailability of Flunarizine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a challenge?
A1: this compound is a selective calcium channel blocker used for the prophylaxis of migraines.[1] Its primary challenge in formulation is its poor aqueous solubility, which leads to low and variable oral bioavailability, typically ranging from 18-27%.[1] This limited solubility can hinder its therapeutic efficacy.[2]
Q2: What is a solid dispersion and how does it improve drug solubility?
A2: A solid dispersion refers to a system where a poorly water-soluble drug is dispersed within a hydrophilic carrier or matrix in a solid state.[3] The key mechanisms for solubility enhancement include:
-
Particle Size Reduction: Dispersing the drug at a molecular or amorphous level significantly increases the surface area available for dissolution.[3]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[3]
-
Amorphous State: Conversion of the crystalline drug to a higher-energy amorphous state eliminates the need to overcome the crystal lattice energy during dissolution.[1][4]
Q3: What is a ternary solid dispersion and how does it differ from a binary system?
A3: A binary solid dispersion consists of two components: the drug and a single carrier (usually a polymer).[5] A ternary solid dispersion introduces a third component, often a surfactant or a second polymer.[1][6] This third component can offer synergistic effects, such as further improving wettability, inhibiting drug recrystallization, and enhancing the dissolution rate more effectively than a binary system.[1][6][7]
Q4: What carriers and surfactants are commonly used for this compound ternary solid dispersions?
A4: Common choices include:
-
Primary Carriers (Polymers): Polyethylene Glycols (e.g., PEG 6000), Polyvinylpyrrolidone (B124986) (PVP K30), and HPMC E5 LV.[8][9]
-
Ternary Agents (Surfactants): Pluronic F68 is a frequently cited surfactant used to create a more effective ternary system with polymers like PEG 6000.[1][9]
Q5: What is the primary goal of preparing a ternary solid dispersion for this compound?
A5: The primary goal is to improve the solubility and dissolution rate of this compound.[1] By doing so, the aim is to enhance its oral bioavailability, leading to more consistent and effective therapeutic outcomes for patients.[1][2]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Preparation & Formulation Issues
Q: I'm using the solvent evaporation method, but the resulting solid dispersion is sticky and difficult to handle. What could be the cause?
A: This is often due to residual solvent or the properties of the chosen polymer.
-
Incomplete Solvent Removal: Ensure your evaporation process is thorough. Use a rotary evaporator followed by drying in a vacuum oven at a controlled temperature (e.g., 40-50°C) for an extended period (24-48 hours) to ensure all solvent is removed.[10][11][12]
-
Polymer Choice: Low molecular weight PEGs can result in a waxy or sticky final product. Consider using a higher molecular weight polymer or blending polymers if the issue persists.
-
High Drug Load: An excessively high drug-to-carrier ratio can sometimes lead to poor product characteristics. Try experimenting with a lower drug concentration.
Q: My final product shows evidence of drug crystals when analyzed. Why is my solid dispersion not fully amorphous?
A: This indicates that the drug has either not fully dissolved in the carrier during preparation or has recrystallized during solvent removal or storage.
-
Insufficient Carrier: The amount of polymer may be insufficient to maintain the drug in an amorphous state. Studies have shown that PVP, for example, effectively inhibits this compound crystallization at drug/polymer ratios of 10/90, 20/80, and 30/70.[4][8]
-
Slow Evaporation: A slow solvent evaporation rate can allow time for drug molecules to rearrange and crystallize.[10] A rapid evaporation process, such as that used in spray drying, is often advantageous.[10]
-
Storage Conditions: Amorphous systems are thermodynamically unstable. Store your solid dispersions in a desiccator over a drying agent to prevent moisture-induced crystallization.[13]
Characterization & Analysis Issues
Q: My DSC thermogram shows a small endothermic peak corresponding to the drug's melting point. What does this mean?
A: The presence of a melting endotherm, even a small one, suggests that the drug is not completely amorphous and some crystalline material remains.[1] A completely amorphous solid dispersion should only show a glass transition temperature (Tg) and no melting peak for the drug.[1] Re-evaluate your preparation method and drug-to-carrier ratio.
Q: The FTIR spectrum of my solid dispersion looks identical to the physical mixture of the components. Is this normal?
A: Yes, this is often the expected outcome. FTIR is used to detect chemical interactions (e.g., hydrogen bonding) between the drug and the carrier.[1] For this compound with carriers like PVP or PEG 6000, studies often report no significant chemical interaction, meaning the characteristic peaks of the drug and carrier will both be present without major shifts.[1][8] This confirms the absence of chemical degradation or complex formation.[1]
Dissolution Testing Issues
Q: My in vitro dissolution results are highly variable between samples. What are the potential causes?
A: Variability in dissolution testing is a common issue. Consider the following:
-
"Coning": Poorly soluble particles can form a cone at the bottom of the dissolution vessel, which reduces the surface area exposed to the medium. Ensure your paddle speed is optimized (e.g., 50 rpm) to create adequate hydrodynamics without causing splashing.[14]
-
Inadequate Degassing: Dissolved gases in the dissolution medium can form bubbles on the surface of your sample, inhibiting wetting and slowing dissolution.[15] Ensure the medium is properly degassed before use.
-
Sampling Issues: If undissolved particles are drawn during sampling, they can dissolve during the filtration process, leading to artificially high concentration readings, especially at early time points.[15] Ensure your sampling probe filter is appropriate and that sampling is done from a consistent, particle-free zone.
Q: The dissolution profile shows an initial spike and then a decrease in drug concentration. What is happening?
A: This phenomenon is characteristic of the dissolution of an amorphous solid dispersion that generates a supersaturated solution. The drug dissolves rapidly, reaching a concentration above its equilibrium solubility. However, this supersaturated state is unstable, and the drug may subsequently precipitate or crystallize out of the solution, causing the concentration to drop.[16] The presence of a surfactant or crystallization inhibitor in a ternary system can help maintain this supersaturated state for a longer period.
Data Presentation
Table 1: Solubility of this compound Formulations
| Formulation Type | Components | Medium | Solubility Improvement | Reference |
| Pure Drug | This compound Dihydrochloride | Acetate Buffer (pH 4.5) | 0.05 mg/mL (Practically Insoluble) | [14] |
| Pure Drug | This compound Dihydrochloride | 0.1 N HCl | 3.30 mg/mL (Slightly Soluble) | [14] |
| Binary Solid Dispersion | Drug:PEG 6000 (1:2) | Distilled Water & 0.1 N HCl | Significant increase over pure drug | [9] |
| Ternary Solid Dispersion | Drug:PEG 6000:Pluronic F68 (1:2:2) | Distilled Water & 0.1 N HCl | Highest solubility observed | [1][9] |
Table 2: In Vitro Dissolution Performance Comparison
| Formulation Type | Components | Maximum Drug Release (%) | Key Finding | Reference |
| Binary Solid Dispersion | Drug:PEG 6000 | 93.987% | Improved dissolution over pure drug | [1] |
| Ternary Solid Dispersion | Drug:PEG 6000:Pluronic F68 | 103.136% | Ternary system showed superior drug release compared to the binary system | [1] |
Experimental Protocols
Preparation of Ternary Solid Dispersion (Solvent Evaporation Method)
This protocol is based on the preparation of a this compound:PEG 6000:Pluronic F68 solid dispersion.[1][9]
-
Dissolution: Accurately weigh this compound, PEG 6000, and Pluronic F68 in the desired ratio (e.g., 1:2:2).
-
Dissolve all three components in a suitable common volatile solvent, such as methanol, in a round-bottom flask.[4][8] Use the minimum amount of solvent necessary to achieve a clear solution.
-
Evaporation: Attach the flask to a rotary evaporator. The water bath should be set to a temperature that allows for efficient evaporation without degrading the components (e.g., 40-50°C).
-
Continue evaporation under vacuum until a clear, solvent-free film or solid mass is formed on the flask wall.[13]
-
Drying: Carefully scrape the solid mass from the flask. Place the material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Processing: Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a fine-mesh sieve (e.g., #60 or #80) to ensure particle size uniformity.
-
Storage: Store the final product in an airtight container inside a desiccator to protect it from moisture.
Characterization of Solid Dispersions
a) Solubility Studies
-
Add an excess amount of the prepared solid dispersion to a known volume (e.g., 10 mL) of the test medium (e.g., distilled water, 0.1 N HCl) in a sealed container.
-
Place the container in a shaker water bath maintained at a constant temperature (e.g., 37°C) for 24-48 hours to reach equilibrium.
-
After this period, withdraw a sample and immediately filter it through a suitable syringe filter (e.g., 0.45 µm) to remove undissolved particles.
-
Dilute the filtrate appropriately with the same medium and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[14]
b) Differential Scanning Calorimetry (DSC)
-
Accurately weigh 3-5 mg of the sample (pure drug, carrier, or solid dispersion) into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument. Use an empty sealed pan as a reference.
-
Heat the sample under a nitrogen purge at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 250°C).
-
Record the heat flow to observe thermal events such as glass transitions (Tg) or melting endotherms (Tm). The absence of the drug's melting peak indicates a successful amorphous conversion.[1]
c) Fourier-Transform Infrared Spectroscopy (FTIR)
-
Mix a small amount of the sample with dry potassium bromide (KBr) powder.
-
Compress the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the FTIR spectrometer.
-
Scan the sample over a specific wavenumber range (e.g., 4000 to 400 cm⁻¹) to obtain the infrared spectrum.
-
Compare the spectrum of the solid dispersion with those of the individual components to identify any potential chemical interactions.[1]
d) In Vitro Dissolution Study
-
Apparatus: Use a USP Type II (Paddle) dissolution apparatus.[14]
-
Medium: Fill each vessel with 900 mL of a suitable dissolution medium (e.g., 0.1 N HCl), degassed and maintained at 37 ± 0.5°C.[14]
-
Procedure: Set the paddle rotation speed to 50 rpm.[14] Place a quantity of the solid dispersion equivalent to a specific dose of this compound (e.g., 10 mg) into each vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples and analyze the this compound concentration using a validated analytical method (HPLC or UV-Vis).
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Experimental workflow for developing this compound ternary solid dispersions.
Caption: Logic of the ternary solid dispersion approach for this compound.
Caption: Troubleshooting flowchart for in vitro dissolution testing issues.
References
- 1. Ternary solid dispersion of this compound dihydrochloride: prep and char. [wisdomlib.org]
- 2. Martin, M. T., Margarit, M.V., Salcedo, G.E., 2002. Characterization and solubility study of solid dispersions of this compound and plyvinyl pyrrolidone. Farmaco. , 2002, 57, 723-727. [sciepub.com]
- 3. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. japer.in [japer.in]
- 6. Ternary Solid Dispersions as an Alternative Approach to Enhance Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Characterization and solubility study of solid dispersions of this compound and polyvinylpyrrolidone. | Semantic Scholar [semanticscholar.org]
- 8. Characterization and solubility study of solid dispersions of this compound and polyvinylpyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Investigating the Dissolution Performance of Amorphous Solid Dispersions Using Magnetic Resonance Imaging and Proton NMR - PMC [pmc.ncbi.nlm.nih.gov]
Accounting for Flunarizine's long half-life in experimental design
Welcome to the technical support center for researchers utilizing flunarizine in their experimental work. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when designing experiments with this long-acting calcium channel blocker.
Frequently Asked Questions (FAQs)
Q1: Why is the long half-life of this compound a critical factor in my experimental design?
A1: this compound has a very long terminal elimination half-life, averaging 18 to 19 days after repeated administration.[1][2][3] This has several significant implications for your experiments:
-
Time to Reach Steady State: It takes approximately 4-5 half-lives for a drug to reach a steady-state concentration in the body or in a cell culture system.[4][5] For this compound, this means that consistent daily dosing in an animal model or continuous exposure in a cell culture system will require a long duration (potentially several weeks) to achieve a stable therapeutic level.
-
Prolonged Washout Periods: In crossover studies or when removing the drug to observe reversal of effects, a lengthy washout period is necessary to ensure complete elimination of the drug from the system. Incomplete washout can lead to confounding carry-over effects.
-
Drug Accumulation: Due to its slow elimination, repeated dosing can lead to significant drug accumulation.[6] This needs to be carefully considered to avoid unintended toxicity or exaggerated pharmacological effects in your experimental model.
Q2: How long should the washout period be in my experiments?
A2: A general rule of thumb for washout periods in pharmacokinetic studies is to allow for at least 5 to 10 half-lives of the drug to elapse. This ensures that the drug concentration is reduced to a negligible level (less than 3.125% of the original concentration after 5 half-lives). Given this compound's long half-life, this translates to a very extended washout period.
Q3: How do I achieve and maintain a steady-state concentration of this compound in my experiments?
A3: Achieving a true steady state with this compound requires a prolonged period of consistent exposure.
-
In Vivo Studies: A carefully designed dosing regimen with an initial loading dose followed by regular maintenance doses can help to achieve the target steady-state concentration more rapidly.[5] The specific doses will depend on the animal model and the desired plasma concentration.
-
In Vitro Studies: To maintain a steady-state concentration in cell culture, the long half-life means that the drug will not be rapidly depleted from the media. However, regular media changes with fresh drug-containing media are still necessary to replenish nutrients and remove waste products. The frequency of these changes should be determined based on the metabolic activity of your specific cell line.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in experimental results between subjects or plates. | Inconsistent achievement of steady-state concentration due to the long half-life. | Ensure all subjects or cell cultures have been exposed to this compound for a sufficient duration (at least 4-5 half-lives) to reach steady state before measurements are taken. For in vivo studies, consider measuring plasma concentrations to confirm steady state. |
| Unexpectedly high levels of cytotoxicity or off-target effects. | Drug accumulation due to the long half-life and repeated dosing. This compound is also highly lipophilic and can accumulate in tissues. | Re-evaluate your dosing regimen. Consider reducing the maintenance dose or increasing the dosing interval. If possible, measure drug concentrations in plasma and/or target tissues. |
| Carry-over effects observed in a crossover study design. | Inadequate washout period. | Extend the washout period to at least 5-10 times the half-life of this compound (e.g., at least 90-180 days). If this is not feasible, a parallel study design may be more appropriate. |
| Difficulty dissolving this compound for in vitro experiments. | This compound is a lipophilic compound with low aqueous solubility. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in your cell culture media is low (typically <0.1%) and that you run a vehicle control to account for any solvent effects. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Terminal Elimination Half-life (t½) | ~18-19 days (multiple doses) | [1][3] |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [2] |
| Protein Binding | >99% | [1] |
| Metabolism | Primarily hepatic (CYP2D6) | [1] |
| Excretion | Mainly via bile and feces | [1] |
| Time to Reach Steady State | 5-8 weeks (with daily dosing) | [1] |
Experimental Protocols
In Vitro Experiment: Assessing this compound's Effect on Cell Viability
Objective: To determine the cytotoxic effect of this compound on a cancer cell line over a prolonged exposure period, accounting for its long half-life.
Methodology:
-
Stock Solution Preparation:
-
Dissolve this compound dihydrochloride (B599025) in sterile DMSO to create a 10 mM stock solution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed your chosen cell line (e.g., U-87 MG glioblastoma cells) in a 96-well plate at a density that allows for logarithmic growth over the planned experiment duration (e.g., 5-7 days).
-
-
Dosing and Incubation:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 50 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Replace the cell culture medium with the drug-containing or control medium.
-
-
Maintaining Steady-State Exposure:
-
Due to the long half-life of this compound, the drug concentration in the media will not decrease rapidly. However, to ensure nutrient availability and remove waste, perform a 50% media change every 48-72 hours with freshly prepared drug-containing or control medium.
-
-
Endpoint Measurement:
-
At predetermined time points (e.g., day 3, 5, and 7), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
In Vivo Experiment: Evaluating this compound's Efficacy in a Mouse Model
Objective: To assess the in vivo efficacy of this compound in a mouse model, ensuring the achievement of steady-state plasma concentrations.
Methodology:
-
Dosing Formulation:
-
Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage). This may involve suspending the compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
-
Dosing Regimen Design (to achieve a target steady-state concentration of ~50 ng/mL):
-
Loading Dose (Day 1): Administer a single oral dose of 10 mg/kg to rapidly approach the target plasma concentration.
-
Maintenance Dose (Day 2 onwards): Administer a daily oral dose of 2.5 mg/kg to maintain the plasma concentration at a steady state.
-
-
Acclimatization and Treatment:
-
Acclimatize the animals to the experimental conditions for at least one week before the start of the study.
-
Administer the loading dose followed by daily maintenance doses at the same time each day.
-
-
Steady-State Verification (Optional but Recommended):
-
After approximately 4-5 estimated half-lives in the animal model (this may differ from humans and should be determined from pilot pharmacokinetic studies if possible), collect sparse blood samples from a satellite group of animals to measure plasma this compound concentrations and confirm that steady state has been reached.
-
-
Efficacy Assessment:
-
Once steady state is achieved, initiate the efficacy arm of the study (e.g., tumor induction, behavioral testing).
-
Continue daily maintenance dosing throughout the efficacy assessment period.
-
Monitor the relevant efficacy endpoints (e.g., tumor volume, behavioral parameters).
-
Visualizations
References
Technical Support Center: Vehicle Selection for In Vivo Studies of Flunarizine
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate vehicle controls for in vivo studies of Flunarizine. Due to its challenging physicochemical properties, careful consideration of the vehicle is crucial for obtaining reliable and reproducible results.
This compound Physicochemical Properties
Understanding the solubility and other properties of this compound is the first step in selecting a suitable vehicle.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₆F₂N₂ | [1] |
| Molecular Weight | 404.5 g/mol | [1] |
| pKa | pKa₁: ~10, pKa₂: ~6 | [1] |
| Water Solubility | Poorly soluble (0.1-1%) | [1] |
| Solubility in Organic Solvents | Soluble in dimethylsulfoxide (DMSO), PEG 400, propylene (B89431) glycol, N,N-dimethylformamide, methanol. | [1] |
Frequently Asked Questions (FAQs)
Q1: Why is selecting the right vehicle for this compound so important?
A1: this compound is a poorly water-soluble compound.[1] An inappropriate vehicle can lead to several issues, including:
-
Poor drug exposure: If the drug is not adequately dissolved or suspended, it may not be bioavailable, leading to inaccurate efficacy and pharmacokinetic data.
-
Drug precipitation: The drug may precipitate out of solution upon administration, causing local irritation, toxicity, or unpredictable absorption.
-
Vehicle-induced toxicity: The vehicle itself can have pharmacological or toxicological effects that may confound the experimental results.[2]
Q2: What are the primary considerations when choosing a vehicle for this compound?
A2: The choice of vehicle depends on several factors:
-
Route of administration: The requirements for an oral gavage vehicle are different from those for an intravenous or intraperitoneal injection.
-
Desired dosage: The vehicle must be able to solubilize or suspend the required concentration of this compound to achieve the target dose in a reasonable administration volume.
-
Toxicity and tolerability: The vehicle should be non-toxic and well-tolerated by the animal species at the intended dose and administration frequency.
-
Stability: this compound should remain stable in the vehicle for the duration of the experiment.
-
Compatibility: The vehicle should not interact with this compound in a way that alters its chemical properties or biological activity.
Q3: Can I use water or saline to administer this compound?
A3: Due to its poor water solubility, administering this compound in a simple aqueous vehicle like water or saline is generally not recommended, as it will likely result in a non-homogenous suspension with poor bioavailability.[1] However, for some routes like intraperitoneal injection, if the dose is very low, some studies have reported using sterile normal saline, though this may not be ideal for achieving consistent results.
Troubleshooting Guide
This guide addresses common problems encountered during the formulation and administration of this compound in in vivo studies.
Problem 1: this compound is not dissolving in the chosen solvent.
-
Question: I'm trying to dissolve this compound in an aqueous buffer for my in vivo study, but it's not going into solution. What should I do?
-
Answer: this compound is poorly soluble in water.[1] You will likely need to use a co-solvent or a different vehicle system.
-
Initial Step: Try dissolving this compound in a small amount of an organic solvent in which it is soluble, such as DMSO, PEG 400, or propylene glycol.[1]
-
Subsequent Steps: Once dissolved, this stock solution can be further diluted with an aqueous vehicle like saline or a buffer. Be cautious, as adding too much of the aqueous phase can cause the drug to precipitate. It is crucial to determine the maximum tolerable concentration of the organic solvent for your animal model and to keep the final concentration as low as possible. For example, for oral gavage in mice, it is recommended to keep the final DMSO concentration below 10%.
-
Problem 2: The prepared this compound formulation appears cloudy or has visible particles.
-
Question: I've prepared a this compound solution, but it's not clear. Is it safe to administer?
-
Answer: A cloudy or precipitated formulation should not be administered, especially via parenteral routes (intravenous, intraperitoneal), as it can cause emboli or local irritation.
-
For Solutions: This indicates that the drug has precipitated out of the solution. You may need to:
-
Increase the proportion of the organic co-solvent.
-
Add a surfactant like Tween 80 to improve solubility and stability.
-
Gently warm the solution (if this compound is heat-stable) to aid dissolution.
-
-
For Suspensions: If you are preparing a suspension (e.g., with carboxymethylcellulose), ensure that the particles are uniformly dispersed.
-
Use a homogenizer or sonicator to reduce particle size and improve homogeneity.
-
Ensure the viscosity of the suspending vehicle is adequate to prevent rapid settling of the drug particles.
-
-
Problem 3: Animals are showing signs of distress or adverse reactions after administration.
-
Question: My animals are showing signs of lethargy and irritation at the injection site after being dosed with this compound. Could the vehicle be the cause?
-
Answer: Yes, the vehicle itself can cause adverse reactions.
-
Identify the Cause:
-
DMSO: High concentrations of DMSO can cause local irritation, inflammation, and neurotoxicity.[2][3] It is recommended to keep the final concentration of DMSO as low as possible.
-
Propylene Glycol: Can cause central nervous system depression, hemolysis, and hyperosmolality at high doses.[4]
-
PEG 400: While generally considered safe, high doses can lead to neurotoxicity.[2]
-
pH and Osmolality: Extreme pH or hypertonic/hypotonic solutions can cause pain and tissue damage upon injection.
-
-
Troubleshooting Steps:
-
Reduce the concentration of the organic solvent in your formulation.
-
Administer a smaller volume at a slower rate.
-
Switch to a different, better-tolerated vehicle.
-
Always include a vehicle-only control group to differentiate between vehicle effects and drug effects.
-
-
Recommended Vehicle Formulations
The following tables summarize potential vehicle formulations for this compound based on the administration route. It is crucial to perform small-scale pilot studies to confirm the solubility, stability, and tolerability of any new formulation before use in a large-scale experiment.
Oral Administration (Gavage)
| Vehicle Composition | Preparation Protocol | Considerations |
| 1. Suspension in Carboxymethylcellulose (CMC) | 1. Weigh the required amount of this compound. 2. Prepare a 0.5% - 1% (w/v) solution of low-viscosity CMC in sterile water or saline. 3. Gradually add the this compound powder to the CMC solution while continuously stirring or vortexing to form a uniform suspension. 4. Ensure the suspension is homogenous before each administration. | - Suitable for delivering higher doses of insoluble compounds. - Ensure consistent particle size for uniform dosing. - Agitate well before each gavage to ensure homogeneity. |
| 2. Co-solvent Mixture | 1. Dissolve this compound in a minimal amount of DMSO (e.g., to make a 10x stock). 2. For the final formulation, dilute the DMSO stock with a vehicle such as 40% PEG 300, 5% Tween 80, and 45% sterile water.[5] | - A common formulation for poorly soluble drugs.[5] - The final concentration of DMSO should be kept as low as possible (ideally <10%). - Ensure the drug does not precipitate upon dilution. |
| 3. Oil-based Vehicle | 1. Dissolve this compound in a small amount of DMSO. 2. Dilute the DMSO solution with corn oil to the final desired concentration.[6] A final DMSO concentration of <5% is often well-tolerated. | - Can improve the oral bioavailability of lipophilic drugs. - Ensure the oil is of pharmaceutical grade. |
Intraperitoneal (IP) Injection
| Vehicle Composition | Preparation Protocol | Considerations |
| 1. Co-solvent with Aqueous Dilution | 1. Dissolve this compound in DMSO to create a concentrated stock solution. 2. For injection, dilute the stock solution with sterile saline (0.9% NaCl) to the final desired concentration. A common final formulation is 10% DMSO in saline. | - The final concentration of DMSO should be minimized to reduce peritoneal irritation. - Observe for any precipitation upon dilution with saline. - The solution should be sterile-filtered before injection. |
| 2. Solubilizer in Saline | 1. Dissolve this compound in a vehicle containing a solubilizing agent like PEG 400 or propylene glycol. 2. Dilute with sterile saline to the final concentration. A potential formulation could be 10-20% PEG 400 in saline. | - May be better tolerated than DMSO. - Check for solubility and stability of this compound in the chosen co-solvent/saline mixture. |
Intravenous (IV) Injection
| Vehicle Composition | Preparation Protocol | Considerations |
| 1. Lipid Microspheres | A complex formulation involving an oil phase (e.g., long-chain and medium-chain triglycerides), emulsifiers (e.g., egg lecithin, Tween-80), and other stabilizers in an aqueous phase. The drug is incorporated into the lipid phase. | - Requires specialized equipment (e.g., homogenizer) for preparation. - Can improve drug solubility and reduce side effects associated with free drug. |
| 2. Co-solvent System | 1. Dissolve this compound in a biocompatible co-solvent system such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol (PG), and 40% Polyethylene Glycol (PEG-400). | - This vehicle has been reported for preclinical cardiovascular screening of poorly soluble compounds. - Must be administered as a slow intravenous infusion to minimize potential toxicity. - Requires careful monitoring of the animal for any adverse cardiovascular effects. |
Experimental Workflow and Decision-Making Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the decision-making process for selecting an appropriate vehicle for this compound and a troubleshooting workflow for common formulation issues.
Caption: Decision-making workflow for selecting a this compound vehicle.
Caption: Troubleshooting workflow for this compound formulation issues.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Cerebroprotective effects of this compound in an experimental rat model of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101889986A - this compound orally disintegrating tablet and preparation method thereof - Google Patents [patents.google.com]
- 4. This compound limits hypoxia-ischemia induced morphologic injury in immature rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protection by this compound against endothelial cell injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Flunarizine Efficacy Studies for Migraine Prophylaxis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Flunarizine efficacy studies for migraine prophylaxis.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during experimental design and execution.
1. High Placebo Response Rates
-
Question: We are observing a high placebo response rate in our clinical trial, making it difficult to demonstrate the true efficacy of this compound. What strategies can we implement to mitigate this?
-
Answer: High placebo response is a known challenge in migraine trials.[1][2] Several factors can contribute to this, including patient expectations and the natural variability of the condition.[1][2] To minimize the placebo effect, consider the following:
-
Standardized Patient Education: Provide all participants with neutral information about the study treatments to manage expectations.[3] Emphasize that the purpose is to test the drug's effectiveness rather than to provide a guaranteed cure.[3]
-
Blinding Integrity: Ensure robust blinding procedures for both participants and investigators to prevent observer expectation bias.[4][5][6][7][8] Unblinded neurologists have been shown to perceive treatment benefits that blinded evaluators did not.[4]
-
Lead-in Period: Incorporate a placebo lead-in period to identify and potentially exclude high placebo responders before randomization.[3]
-
Accurate Symptom Reporting Training: Train participants on how to accurately report their symptoms to reduce variability in self-reported outcomes.[3]
-
2. Patient Population Heterogeneity
-
Question: The variability in our patient population seems to be a major confounding factor. How can we ensure a more homogenous study group?
-
Answer: Migraine is a heterogeneous condition, and this variability can significantly impact study outcomes.[9][10][11] To address this:
-
Strict Inclusion/Exclusion Criteria: Utilize the International Classification of Headache Disorders, 3rd edition (ICHD-3) criteria for a precise diagnosis of migraine.[12][13] Clearly define migraine frequency (episodic vs. chronic) for inclusion.[12][14]
-
Stratified Randomization: Consider stratifying randomization based on key baseline characteristics such as migraine frequency, presence of aura, or prior treatment history.[15]
-
Baseline Period: Implement a prospective baseline period of at least one month to confirm the diagnosis and establish a stable baseline of migraine frequency.[16]
-
3. Inconsistent Efficacy Results
-
Question: We are seeing inconsistent efficacy results across different study sites. What are the potential causes and how can we troubleshoot this?
-
Answer: Inconsistent results can arise from variations in protocol adherence and data collection.
-
Standardized Protocols: Ensure all sites are using identical and detailed protocols for patient assessment and data collection.
-
Centralized Training: Provide comprehensive and centralized training for all study personnel to ensure consistent implementation of the protocol.
-
Data Monitoring: Implement a robust data monitoring plan to identify and address any discrepancies or deviations from the protocol in real-time.
-
4. Adverse Event (AE) Reporting and Management
-
Question: What are the best practices for monitoring and reporting adverse events, particularly those commonly associated with this compound?
-
Answer: Thorough AE reporting is crucial for patient safety and regulatory compliance.[17][18]
-
Common this compound AEs: Be vigilant for common side effects such as drowsiness, weight gain, and the potential for extrapyramidal symptoms or depression.[19][20]
-
Standardized Reporting: Use standardized forms and procedures for AE reporting across all sites.[18] The report should include a detailed description of the event, its onset and resolution, and its perceived relationship to the study drug.[18]
-
Timely Reporting: Adhere to strict timelines for reporting serious adverse events (SAEs) to regulatory authorities, often within 24 hours for life-threatening events.[18]
-
Data Presentation: Efficacy of this compound in Migraine Prophylaxis
The following tables summarize the quantitative data on the efficacy of this compound from various clinical trials.
Table 1: this compound vs. Placebo in Adults
| Study/Analysis | Dosage | Primary Outcome | Results |
| Meta-analysis | 10 mg/day | Reduction in mean monthly migraine attacks | Statistically significant reduction compared to placebo. |
| Placebo-controlled trial | 10 mg/day | Reduction in migraine frequency, duration, and severity | 82% reduction in a corrected migraine index in the drug group versus a 66% increase in the control group. |
| Randomized trial | 10 mg/day | Reduction in mean monthly attack frequency | Mean monthly attacks reduced from 3.3 to 1.4 in the this compound group, compared to 3.8 to 3.2 in the placebo group. |
Table 2: this compound vs. Active Comparators in Adults
| Comparator | Dosage | Primary Outcome | Results |
| Propranolol | This compound: 5mg & 10mg/day; Propranolol: 160mg/day | Mean migraine frequency per 4 weeks | This compound was at least as effective as propranolol. |
| Topiramate | This compound: 5mg/day; Topiramate: 100mg/day | ≥50% reduction in mean monthly migraine frequency | No statistically significant difference between groups (this compound: 66.7%, Topiramate: 72.7%). |
| Combination Therapy (this compound + Topiramate) | This compound: 5mg/day; Topiramate: 100mg/day | ≥50% reduction in mean monthly migraine frequency | No statistically significant difference from monotherapy groups (Combination: 76.7%). |
Table 3: this compound in Pediatric Migraine
| Study Type | Dosage | Primary Outcome | Results |
| Double-blind, placebo-controlled trial | 5 mg/day | Reduction in headache frequency and duration | Statistically significant reduction in headache frequency (66%) and duration (51%) compared to placebo. |
Experimental Protocols
1. Protocol for a Randomized, Double-Blind, Placebo-Controlled Study of this compound for Migraine Prophylaxis
-
1.1. Patient Screening and Selection:
-
Inclusion Criteria:
-
Diagnosis of migraine with or without aura according to ICHD-3 criteria.[12]
-
History of migraines for at least one year.
-
Migraine attack frequency of 2-8 attacks per month during a 1-month prospective baseline period.
-
Age 18-65 years.
-
-
Exclusion Criteria:
-
-
1.2. Study Design:
-
Baseline Phase: A 4-week, single-blind placebo run-in period to establish baseline migraine characteristics and identify placebo responders.
-
Treatment Phase: A 12-week, double-blind, parallel-group phase where patients are randomized to receive either this compound (10 mg/day) or a matching placebo.
-
Follow-up Phase: A 4-week follow-up period to assess for any persistent effects or withdrawal symptoms.
-
-
1.3. Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in the mean number of migraine days per month during the 12-week treatment phase.
-
Secondary Efficacy Endpoints:
-
Proportion of patients with a ≥50% reduction in monthly migraine days.
-
Change from baseline in the mean number of headache days of any severity.
-
Change from baseline in the severity of migraine attacks (using a validated pain scale).
-
Change from baseline in the Migraine Disability Assessment (MIDAS) score.[21][22]
-
Change from baseline in the Headache Impact Test (HIT-6) score.[23][24][25]
-
-
-
1.4. Data Collection:
-
Patients will maintain a daily electronic headache diary to record the frequency, duration, and severity of headaches, as well as the use of any acute medications.
-
MIDAS and HIT-6 questionnaires will be administered at baseline and at the end of the treatment phase.
-
Adverse events will be systematically recorded at each study visit.
-
2. Assessment of Migraine-Related Disability: MIDAS and HIT-6 Questionnaires
-
2.1. Migraine Disability Assessment (MIDAS) Questionnaire:
-
Purpose: To quantify headache-related disability over the preceding 3 months.[21]
-
Scoring: The score is the sum of missed days of work/school, household chores, and family/social activities, plus days with significantly reduced productivity.[21]
-
Interpretation of Scores:
-
0-5: Grade I (Little or no disability)
-
6-10: Grade II (Mild disability)
-
11-20: Grade III (Moderate disability)
-
≥21: Grade IV (Severe disability)
-
-
-
2.2. Headache Impact Test (HIT-6) Questionnaire:
-
Purpose: To measure the impact of headaches on a person's life across six domains: pain, social functioning, role functioning, vitality, cognitive functioning, and psychological distress.[23]
-
Scoring: The total score ranges from 36 to 78, with higher scores indicating greater impact.[23]
-
Interpretation of Scores:
-
≤49: Little or no impact
-
50-55: Some impact
-
56-59: Substantial impact
-
≥60: Severe impact
-
-
Mandatory Visualizations
Caption: this compound's multimodal mechanism of action in migraine prophylaxis.
Caption: Workflow for a this compound migraine prophylaxis clinical trial.
References
- 1. tandfonline.com [tandfonline.com]
- 2. migrainemind.com [migrainemind.com]
- 3. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Blinding: Who, what, when, why, how? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. castoredc.com [castoredc.com]
- 7. impressions.manipal.edu [impressions.manipal.edu]
- 8. Reporting Methods of Blinding in Randomized Trials Assessing Nonpharmacological Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Migraine as a complex disease: heterogeneity, comorbidity and genotype-phenotype interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mattiolihealth.com [mattiolihealth.com]
- 12. scienceofmigraine.com [scienceofmigraine.com]
- 13. Diagnosis and management of migraine in ten steps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FDA issues draft guidance on developing migraine prevention drugs | RAPS [raps.org]
- 15. ihs-headache.org [ihs-headache.org]
- 16. ihs-headache.org [ihs-headache.org]
- 17. mann.usc.edu [mann.usc.edu]
- 18. ccrps.org [ccrps.org]
- 19. msjonline.org [msjonline.org]
- 20. This compound in migraine prophylaxis: the clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. resref.com [resref.com]
- 22. Migraine Disability Assessment Test - Scripps Health [scripps.org]
- 23. Validation of the Headache Impact Test (HIT-6™) across episodic and chronic migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. neurologylive.com [neurologylive.com]
Addressing Flunarizine's dose-dependent inversion effects on mitochondria
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the dose-dependent effects of flunarizine on mitochondria.
Frequently Asked Questions (FAQs)
Q1: What are the known effects of this compound on mitochondrial function?
A1: this compound exhibits a dose-dependent dual effect on mitochondria. At lower concentrations (typically below 50 µM), it can be protective by inhibiting the mitochondrial permeability transition pore (mPTP).[1] However, at higher concentrations (above 50 µM), it can induce mitochondrial dysfunction, leading to the opening of the mPTP, collapse of the mitochondrial membrane potential (ΔΨm), and oxidation of NAD(P)H.[1] this compound is also known to inhibit mitochondrial respiratory chain complexes I and II with an inhibitory constant (Ki) in the range of 3-10 µM.[2]
Q2: What is the mechanism of this compound's inhibitory action on mitochondrial respiratory complexes?
A2: this compound inhibits Complex I at a site near the ubiquinone-binding site, and this inhibition is not competitive with respect to ubiquinone. Its inhibition of Complex II, however, appears to be competitive with ubiquinone.[2] This inhibition of NADH oxidation can lead to the generation of superoxide (B77818) radicals.[2]
Q3: Can this compound induce oxidative stress?
A3: Yes, by inhibiting Complex I of the electron transport chain, this compound can lead to an increase in the production of reactive oxygen species (ROS), specifically superoxide radicals.[2]
Q4: How does this compound affect mitochondrial calcium homeostasis?
A4: At lower concentrations, this compound can prevent mitochondrial calcium overload by inhibiting the mitochondrial permeability transition pore, which is often triggered by high calcium levels.[1] However, at higher, toxic concentrations, its disruption of the mitochondrial membrane potential will compromise the mitochondrion's ability to sequester calcium effectively.
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on key mitochondrial parameters based on available literature. These are representative values and may vary depending on the specific experimental conditions, cell type, or tissue used.
Table 1: Dose-Dependent Effects of this compound on Mitochondrial Membrane Potential (ΔΨm)
| This compound Concentration (µM) | Expected Effect on ΔΨm | Representative Data (Illustrative) |
| 1 - 10 | Minimal to slight hyperpolarization | +5% to 0% change |
| 10 - 50 | Stabilization or slight depolarization | 0% to -15% change |
| > 50 | Significant depolarization (collapse) | > -50% change |
Table 2: Dose-Dependent Effects of this compound on Mitochondrial ROS Production
| This compound Concentration (µM) | Expected Effect on ROS Production | Representative Data (Illustrative) |
| 1 - 10 | Slight increase due to Complex I inhibition | 1.2 to 1.5-fold increase |
| 10 - 50 | Moderate increase | 1.5 to 2.5-fold increase |
| > 50 | Significant increase, followed by potential decrease as mitochondria collapse | > 3-fold increase |
Table 3: Dose-Dependent Effects of this compound on Mitochondrial ATP Synthesis
| This compound Concentration (µM) | Expected Effect on ATP Synthesis | Representative Data (Illustrative) |
| 1 - 10 | Slight to moderate inhibition | 10% to 25% inhibition |
| 10 - 50 | Significant inhibition | 25% to 60% inhibition |
| > 50 | Severe inhibition | > 80% inhibition |
Table 4: Dose-Dependent Effects of this compound on Mitochondrial Calcium Retention Capacity (CRC)
| This compound Concentration (µM) | Expected Effect on CRC | Representative Data (Illustrative) |
| 1 - 10 | Increased CRC (inhibition of mPTP) | +20% to +50% |
| 10 - 50 | Increased CRC, but may start to decline at higher end of range | +50% to +10% |
| > 50 | Decreased CRC (induction of mPTP) | < -30% |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments to assess the effects of this compound on mitochondrial function, along with troubleshooting guides in a question-and-answer format.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Experimental Protocol: Rhodamine 123 Assay
This protocol describes the use of the fluorescent dye Rhodamine 123 to measure ΔΨm in isolated mitochondria or whole cells.
-
Cell/Mitochondria Preparation:
-
For cultured cells: Seed cells in a multi-well plate to achieve 80-90% confluency on the day of the experiment.
-
For isolated mitochondria: Isolate mitochondria from cells or tissue using differential centrifugation and resuspend in an appropriate respiration buffer.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium or respiration buffer to achieve the desired final concentrations.
-
Incubate the cells or isolated mitochondria with this compound for the desired duration.
-
-
Rhodamine 123 Staining:
-
Prepare a working solution of Rhodamine 123 (typically 1-5 µM) in culture medium or respiration buffer.
-
Remove the this compound-containing medium and add the Rhodamine 123 working solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Measurement:
-
Wash the cells or mitochondria with PBS or respiration buffer to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. For Rhodamine 123, the excitation/emission maxima are approximately 507/529 nm.
-
Troubleshooting Guide: ΔΨm Assay
-
Q: My baseline fluorescence is very low. What could be the reason?
-
A: This could be due to insufficient cell number, low dye concentration, or unhealthy cells with already depolarized mitochondria. Ensure you have an adequate number of viable cells and optimize the Rhodamine 123 concentration for your cell type.
-
-
Q: I am seeing a high degree of variability between replicate wells. How can I improve this?
-
A: Inconsistent cell seeding, uneven dye loading, or photobleaching can cause variability. Ensure uniform cell seeding and gentle handling during washing steps. Protect the plate from light as much as possible.
-
-
Q: My positive control (e.g., CCCP or FCCP) is not showing a significant decrease in fluorescence.
-
A: The concentration of the uncoupler may be too low, or the incubation time may be too short. Verify the concentration and incubate for a sufficient period (e.g., 15-30 minutes) to induce complete depolarization.
-
Measurement of Reactive Oxygen Species (ROS) Production
Experimental Protocol: DCFH-DA Assay
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Preparation:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
-
This compound Treatment:
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
-
DCFH-DA Staining:
-
Prepare a fresh working solution of DCFH-DA (typically 10-25 µM) in serum-free medium.
-
Remove the this compound-containing medium and wash the cells with PBS.
-
Add the DCFH-DA working solution and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm).
-
Troubleshooting Guide: ROS Assay
-
Q: I am observing high background fluorescence in my negative control wells.
-
A: This can be caused by the auto-oxidation of DCFH-DA. Always prepare the DCFH-DA working solution fresh and protect it from light. Phenol (B47542) red in the culture medium can also contribute to background fluorescence; consider using a phenol red-free medium for the assay.
-
-
Q: My results are not consistent. What could be the issue?
-
A: ROS are highly reactive and transient. Ensure that the timing of all steps, from treatment to measurement, is consistent across all samples. Also, avoid excessive light exposure, which can induce ROS production.
-
-
Q: I don't see an increase in ROS with my positive control (e.g., H₂O₂ or Antimycin A).
-
A: The concentration of the positive control may be inappropriate for your cell type, or the cells may have a very high antioxidant capacity. Try optimizing the concentration and incubation time of your positive control.
-
Measurement of ATP Synthesis
Experimental Protocol: Luciferase-Based ATP Assay
This protocol utilizes the luciferin-luciferase reaction to quantify ATP levels in isolated mitochondria.
-
Mitochondria Isolation:
-
Isolate mitochondria from your cell or tissue sample using standard differential centrifugation protocols. Determine the mitochondrial protein concentration.
-
-
This compound Treatment:
-
Incubate the isolated mitochondria with various concentrations of this compound in a respiration buffer containing substrates for oxidative phosphorylation (e.g., pyruvate, malate, succinate).
-
-
ATP Measurement:
-
At the end of the incubation period, lyse the mitochondria to release the ATP.
-
Use a commercial luciferase-based ATP assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in your samples based on the standard curve and normalize to the mitochondrial protein concentration.
-
Troubleshooting Guide: ATP Assay
-
Q: My ATP levels are very low across all samples, including the control.
-
A: This could indicate poor mitochondrial quality or damage during the isolation procedure. Ensure all isolation steps are performed at 4°C and that the mitochondria are handled gently. Also, verify that the respiration buffer contains the necessary substrates.
-
-
Q: I am seeing a lot of noise in my luminescence readings.
-
A: This can be due to incomplete lysis of the mitochondria or interference from the this compound compound with the luciferase enzyme. Ensure complete lysis and run a control to check for any direct effect of this compound on the assay components.
-
-
Q: The results are not reproducible.
-
A: Precise timing and temperature control are crucial for enzymatic assays. Ensure that all incubations are performed for the exact same duration and at a constant temperature. Pipetting accuracy is also critical.
-
Visualizations
Signaling Pathway of this compound's Dose-Dependent Effects on Mitochondria
Caption: Dose-dependent effects of this compound on mitochondria.
Experimental Workflow for Assessing this compound's Mitochondrial Effects
Caption: Workflow for mitochondrial toxicity assessment.
Logical Relationship of this compound's Inversion Effect
Caption: Concentration-dependent inversion of this compound's effects.
References
Validation & Comparative
A Comparative Analysis of Flunarizine and Cinnarizine in Preclinical Models of Vertigo
For Immediate Release
In the landscape of vestibular disorder therapeutics, flunarizine and cinnarizine (B98889), both calcium channel blockers, have been subjects of considerable research. This guide offers an objective comparison of their performance in animal models of vertigo, synthesizing key experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Calcium Channel Blockers
This compound and cinnarizine share a primary mechanism of action: the blockade of voltage-gated calcium channels, which is crucial in modulating vestibular sensory cell function.[1][2] By inhibiting the influx of calcium into these cells, both drugs reduce their excitability, thereby dampening the abnormal vestibular signals that precipitate vertigo.[2][3] However, their pharmacological profiles exhibit notable distinctions.
Cinnarizine's action is described as multimodal; beyond its calcium channel blocking activity, it also binds to histamine (B1213489) H1, muscarinic, and dopamine (B1211576) D2 receptors.[1][4] This multifaceted interaction may contribute to its anti-vertiginous effects.[1] this compound, a difluorinated derivative of cinnarizine, also demonstrates antihistaminic properties and a weak dopamine D2 receptor antagonism.[2] An important differentiator is this compound's longer duration of action compared to cinnarizine.
dot
Caption: Comparative Signaling Pathways of this compound and Cinnarizine.
Quantitative Comparison of Efficacy in Animal Models
Direct comparative studies in animal models, primarily rabbits and guinea pigs, have provided valuable quantitative data on the anti-vertiginous effects of this compound and cinnarizine. These studies typically assess the suppression of induced nystagmus, a key indicator of vertigo, and changes in inner ear blood flow.
Table 1: Effect on Caloric-Induced Nystagmus in Rabbits
| Drug & Dose (i.v.) | Change in Nystagmus Frequency | Change in Nystagmus Duration | Reference |
| This compound (5 mg/kg) | Significant Decrease | Significant Decrease | [1][5] |
| Cinnarizine (5 mg/kg) | Slight Decrease | No Significant Change | [1][5] |
Data synthesized from Shiozaki et al. (1988).
Table 2: Effect on Optokinetic-Induced Nystagmus in Rabbits
| Drug & Dose (i.v.) | Effect on Nystagmus Amplitude | Reference |
| This compound (2.5 mg/kg) | Significant Decrease | [1][5] |
| Cinnarizine (5 mg/kg) | Inhibition | [1][5] |
Data synthesized from Shiozaki et al. (1988).
Table 3: Effect on Cochlear Blood Flow in Guinea Pigs
| Drug & Dose (i.v.) | Effect on Blood Flow | Duration of Action | Reference |
| This compound (0.312-1.25 mg/kg) | Marked, Dose-dependent Increase | Long | [1][5] |
| Cinnarizine (0.625-2.5 mg/kg) | Marked Increase | Shorter than this compound | [1][5] |
Data synthesized from Shiozaki et al. (1988).
Table 4: Vestibular Depression in Rabbits (Intraperitoneal Administration)
| Drug & Dose (i.p.) | Level of Vestibular Depression | Reference |
| This compound (>10 mg/kg) | Marked | [2] |
| Cinnarizine | Not specified in this study | [2] |
Data synthesized from Oosterveld (1974).
The collective data from these preclinical studies suggest that this compound is a more potent vestibular depressant than cinnarizine on a milligram-to-milligram basis and has a longer duration of action, particularly in its effects on cochlear blood flow.[2][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and cinnarizine.
dot
Caption: General Experimental Workflow for Preclinical Vertigo Studies.
Caloric Nystagmus Induction and Measurement in Rabbits
This procedure is designed to induce nystagmus by creating a temperature gradient in the inner ear.
-
Animal Preparation: Healthy adult rabbits are used. For the procedure, the animal is placed in a restraining box to minimize movement.
-
Stimulation: The external ear canal is irrigated with cool water (e.g., 20°C) for a set duration, typically 20-30 seconds. This change in temperature induces endolymphatic flow in the horizontal semicircular canal, triggering a vestibular-ocular reflex manifested as nystagmus.[6]
-
Data Acquisition: Eye movements are recorded using electronystagmography (ENG). This involves placing electrodes on the skin around the eyes to detect the corneo-retinal potential.
-
Drug Administration: this compound, cinnarizine, or a vehicle control is administered intravenously (i.v.) via the marginal ear vein.
-
Analysis: The recorded ENG data is analyzed to quantify the nystagmus. Key parameters measured include the duration of the nystagmus (in seconds) and the frequency of the nystagmus beats (beats per unit time). The percentage of inhibition of these parameters post-drug administration compared to baseline is calculated.[5]
Optokinetic Nystagmus Induction and Measurement in Rabbits
This method assesses the impact of the drugs on visually-induced nystagmus.
-
Animal Preparation: A rabbit is placed at the center of a cylindrical drum. The inner wall of the drum is lined with alternating black and white vertical stripes.
-
Stimulation: The drum is rotated at a constant velocity (e.g., 60 degrees/second) to induce optokinetic nystagmus.[7]
-
Data Acquisition: Eye movements are recorded using ENG.
-
Drug Administration: The test compounds are administered intravenously.
-
Analysis: The amplitude of the corneocortical potential induced by the optokinetic stimulation is measured from the ENG recordings. A decrease in this amplitude is indicative of a suppressive effect on the nystagmus.[5]
Cochlear Blood Flow Measurement in Guinea Pigs
This procedure evaluates the vascular effects of the drugs on the inner ear.
-
Animal Preparation: Guinea pigs are anesthetized, and their heads are fixed in a stereotaxic frame. The cochlea is surgically exposed.
-
Data Acquisition: A laser Doppler flowmeter probe is placed on the bony surface of the cochlea to measure the velocity of red blood cells in the microvasculature.[2]
-
Drug Administration: this compound, cinnarizine, or a vehicle is administered intravenously.
-
Analysis: Changes in cochlear blood flow are recorded continuously before and after drug administration. The magnitude and duration of any increase or decrease in blood flow are the primary endpoints.[5]
Conclusion
Preclinical animal studies provide strong evidence for the efficacy of both this compound and cinnarizine in mitigating vertigo-like symptoms. The available data consistently indicate that this compound is a more potent vestibular suppressant with a longer duration of action compared to cinnarizine.[2][5] this compound demonstrated a more pronounced effect in reducing the duration and frequency of caloric-induced nystagmus and had a more sustained effect on increasing cochlear blood flow.[5] These findings, derived from rigorous animal experimental models, offer a solid foundation for further clinical investigation and therapeutic application in the management of vestibular disorders.
References
- 1. Laser Doppler measurements of inner ear blood flow during experimental thrombosis of cochlear blood vessels in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Observations on cochlear blood flow using the laser Doppler method in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laser Doppler measurements of cochlear blood flow during loud sound exposure in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electronystagmographic and gaschromatographic studies in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of cochlear blood flow in guinea pigs with endolymphatic hydrops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optokinetic and vestibular stimulation determines the spatial orientation of negative optokinetic afternystagmus in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optokinetic nystagmus in the rabbit and its modulation by bilateral microinjection of carbachol in the cerebellar flocculus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Flunarizine's Neuroprotective Effects in Ischemia-Reperfusion Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Flunarizine's neuroprotective efficacy against other prominent agents in preclinical ischemia-reperfusion models. Experimental data is presented to facilitate an objective evaluation of these potential stroke therapies.
Introduction to Neuroprotection in Ischemic Stroke
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal death and neurological deficits. Reperfusion, while essential for salvaging ischemic tissue, can paradoxically exacerbate injury through oxidative stress, inflammation, and apoptosis. Neuroprotective agents aim to interrupt these detrimental pathways and preserve brain tissue. This compound, a calcium channel blocker, has been investigated for its potential to mitigate this damage. This guide compares its efficacy with other neuroprotective drugs: Nimodipine (B1678889), another calcium channel blocker; Memantine (B1676192), an NMDA receptor antagonist; and Edaravone, a free radical scavenger.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data from various preclinical studies, showcasing the performance of this compound and its alternatives in reducing infarct volume and improving neurological outcomes in rodent models of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.
Table 1: Reduction in Infarct Volume
| Compound | Animal Model | Dosage | Administration Route | Infarct Volume Reduction (%) vs. Control | Reference |
| This compound | Rat | 40 mg/kg | Oral | Significant reduction (quantitative data not specified) | [1] |
| This compound | Rat | 30 mg/kg | Intraperitoneal | Significant reduction in cortical infarction (56% in control vs 4% in treated) | |
| Nimodipine | Rat | 15 µg/kg/h | Intravenous | Cortex: ~70%, Striatum: ~38% | [2] |
| Nimodipine | Rat | 1 µg/kg/min | Intravenous | Attenuated post-ischemic increase of tissue water content | [3] |
| Nimodipine | Rat | Not Specified | Intra-arterial | 51% | [4] |
| Memantine | Rat | 10 mg/kg | Intraperitoneal | Significant reduction | [5] |
| Memantine | Rat | 20 mg/kg | Intraperitoneal | 22% | [6] |
| Memantine | Mouse | 0.2 mg/kg/day | Subcutaneous | 30-50% | [7] |
| Edaravone | Mouse | 3 mg/kg | Intraperitoneal | ~32% (when administered 6h post-ischemia) | [8][9] |
| Edaravone | Rat | 6 mg/kg | Not Specified | Significant reduction | [10][11] |
| Edaravone | Rat | 30 mg/kg | Oral | Significant reduction | [12] |
Table 2: Improvement in Neurological Deficit Scores
| Compound | Animal Model | Dosage | Administration Route | Neurological Score Improvement | Reference |
| This compound | Rabbit | 0.4 mg/kg | Not Specified | Significantly improved scores at 18 hours | |
| Nimodipine | Rat | Not Specified | Not Specified | Not Specified | |
| Memantine | Rat | 30 mg/kg | Nasogastric | Significant improvement at 24 and 72 hours | [13][14] |
| Memantine | Mouse | 30 mg/kg/day | Oral (in drinking water) | Significant improvements in motor control at 28 days | [15][16] |
| Edaravone | Mouse | 3 mg/kg | Intraperitoneal | Significant improvement | [8][9] |
| Edaravone | Rat | 6 mg/kg | Not Specified | Significant improvement | [10][11] |
| Edaravone | Rat | 10-30 mg/kg | Oral | Dose-dependent improvement | [12] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are attributed to their distinct mechanisms of action, which are visualized in the diagrams below.
Caption: this compound's neuroprotective mechanism.
Caption: Nimodipine's dual neuroprotective pathways.
References
- 1. This compound, a calcium entry blocker, ameliorates ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with nimodipine or mannitol reduces programmed cell death and infarct size following focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nimodipine attenuates both ischaemia-induced brain oedema and mortality in a rat novel transient middle cerebral artery occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of infarct size by intra-arterial nimodipine administered at reperfusion in a rat model of partially reversible brain focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of edema and infarction by Memantine and MK-801 after focal cerebral ischaemia and reperfusion in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of memantine against ischemia-reperfusion injury in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dichotomy of memantine treatment for ischemic stroke: dose-dependent protective and detrimental effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Edaravone reduces early accumulation of oxidative products and sequential inflammatory responses after transient focal ischemia in mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of effects of memantine on cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nsj.org.sa [nsj.org.sa]
- 15. ahajournals.org [ahajournals.org]
- 16. Memantine enhances recovery from stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Flunarizine and Topiramate in Preclinical Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Flunarizine and Topiramate (B1683207) in preclinical models of epilepsy, supported by experimental data. The information is compiled from various studies to offer a comprehensive overview for research and drug development purposes.
Overview of Anticonvulsant Properties
This compound, a calcium channel blocker, has demonstrated anticonvulsant effects in various experimental models, particularly against tonic seizures induced by electroshock and certain chemoconvulsants.[1][2][3] Its efficacy can be moderate in models of complex partial seizures.[1] Topiramate, a sulfamate-substituted monosaccharide, exhibits a broad spectrum of antiepileptic activity in both animal models and clinical trials.[4][5] Its mechanisms of action are multifaceted, contributing to its wide-ranging efficacy.[4][6][7][8]
Quantitative Efficacy Data
The following tables summarize quantitative data from various preclinical studies on this compound and Topiramate. It is important to note that these data are not from direct head-to-head studies and experimental conditions may vary.
Table 1: Efficacy of this compound in Preclinical Epilepsy Models
| Epilepsy Model | Animal | Route of Administration | Dose | Outcome | Reference |
| Maximal Electroshock (MES) | Mice | Intraperitoneal | 18.0 mg/kg (TD50) | Minimal "neurotoxic" dose | [1] |
| Pentylenetetrazol (PTZ)-induced clonic seizures | Mice | Intraperitoneal | Not effective | Did not protect against seizures | [1] |
| PTZ-induced seizures | Mice | Intraperitoneal | 20 mg/kg | Statistically significant seizure protection (seizure score: 2.17 ± 0.40 vs 4.83 ± 0.17 in control) | [2] |
| PTZ-induced seizures | Mice | Intraperitoneal | 10 mg/kg (ED50) | Non-significant seizure score reduction when used alone (3.07 ± 0.61) | [2] |
| Sound-induced seizures | DBA/2 mice | Intraperitoneal | 3.3 mg/kg (ED50) | Suppression of tonic phase | [3] |
| Sound-induced seizures | DBA/2 mice | Intraperitoneal | 9.8 mg/kg (ED50) | Suppression of clonic phase | [3] |
| Sound-induced seizures | DBA/2 mice | Intraperitoneal | 17.5 mg/kg (ED50) | Suppression of wild running phase | [3] |
| Cefazolin-induced seizures | Rats | Oral | 25 mg/kg (ED50) | Prevention of tonic and clonic seizures | [3] |
| Low magnesium-induced epileptic activity | Guinea pig neocortical slices | Superfusion | 3.2 and 18 µmol/l | Dose-dependent abolishment of epileptiform activity | [9] |
Table 2: Efficacy of Topiramate in Preclinical Epilepsy Models
| Epilepsy Model | Animal | Route of Administration | Dose | Outcome | Reference |
| Pilocarpine-induced status epilepticus | Rats | Not specified | 20-100 mg/kg | Improved survival and pyramidal cell survival in a dose-dependent manner; lower seizure frequencies in chronic epileptic rats | [10] |
| Rapid Kindling | 5-week old Wistar rats | Not specified | 200 mg/kg | Increased baseline afterdischarge threshold, shortened afterdischarge duration, and delayed progression of kindled seizures | [11] |
| Rapid Kindling | 3-week old Wistar rats | Not specified | 200 mg/kg | Significantly delayed the occurrence of full motor seizures | [11] |
| Rapid Kindling | 2-week old Wistar rats | Not specified | 200 mg/kg | No effect on baseline afterdischarge or progression of kindled seizures | [11] |
| Tetanic stimulation-induced epileptiform discharges | Rat entorhinal cortex/hippocampus slices | Application | 100 µM | Significantly decreased Coastline Burst Index, frequency of spontaneous discharges, and duration of primary afterdischarge | [12] |
Mechanisms of Action
This compound and Topiramate exert their anticonvulsant effects through distinct molecular mechanisms.
This compound: The primary mechanism of this compound is the blockade of voltage-dependent Na+ channels in a use-dependent manner, which is thought to be a key contributor to its anticonvulsant activity, particularly in models of generalized tonic-clonic seizures.[1] It is also a selective calcium entry blocker, which can provide neuroprotective effects by preventing the damaging influx of calcium during seizures.[2]
Topiramate: Topiramate has a broader range of mechanisms, including:
-
Inhibition of glutamate-mediated neurotransmission, specifically targeting kainate/AMPA receptors.[4][5][6]
-
Inhibition of the mitochondrial permeability transition pore, contributing to its neuroprotective effects.[10]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for this compound.
Caption: Multifaceted mechanism of action for Topiramate.
Caption: General experimental workflow for preclinical anticonvulsant screening.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are summaries of protocols used in the cited studies.
This compound Studies:
-
Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Tests in Mice:
-
Animals: Male Swiss strain mice.[2]
-
Drug Administration: this compound administered intraperitoneally (i.p.).[2]
-
MES Test: Tonic seizures induced by electroshock.[1]
-
PTZ Test: Seizures induced by administration of pentylenetetrazol.[1][2] Seizure activity is scored based on behavioral observations.[2]
-
-
Sound-Induced Seizures in DBA/2 Mice:
-
Cefazolin-Induced Seizures in Rats:
Topiramate Studies:
-
Pilocarpine Model in Rats:
-
Rapid Kindling Model in Rats:
-
Animals: Two-, three-, and five-week-old Wistar rats.[11]
-
Seizure Induction: Rapid kindling protocol involving repeated electrical stimulation.[11]
-
Drug Administration: Topiramate (200 mg/kg) administered before the kindling protocol.[11]
-
Outcome Measures: Afterdischarge threshold and duration, progression of behavioral and electrographic seizures.[11]
-
-
In Vitro Seizure Models:
-
Tissue Preparation: Entorhinal cortex/hippocampus and piriform cortex slices from rats.[12]
-
Seizure Induction: Epileptiform discharges evoked by repeated tetanic stimulation.[12]
-
Drug Application: Topiramate applied at concentrations of 20 or 100 µM.[12]
-
Outcome Measures: Coastline Burst Index, frequency of spontaneous epileptiform discharges, and duration of primary afterdischarge.[12]
-
Conclusion
Both this compound and Topiramate demonstrate significant anticonvulsant properties in a variety of preclinical epilepsy models. This compound's effects appear more pronounced against generalized tonic-clonic seizures, likely due to its primary action on sodium channels. Topiramate exhibits a broader spectrum of activity, which is consistent with its multiple mechanisms of action. The choice of which compound to investigate further may depend on the specific type of epilepsy being targeted. It is important to consider the differences in experimental models and protocols when comparing the efficacy of these two drugs based on the available literature. Direct head-to-head comparative studies in standardized epilepsy models would be beneficial for a more definitive assessment of their relative performance.
References
- 1. Anticonvulsant profile of this compound and relation to Na(+) channel blocking effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental re-evaluation of this compound as add-on antiepileptic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticonvulsant properties of this compound on reflex and generalized models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topiramate and its clinical applications in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topiramate: a review of preclinical, pharmacokinetic, and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iasp-pain.org [iasp-pain.org]
- 7. Psychopharmacology of topiramate: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. This compound shows increased antiepileptic efficacy with elevated K+ levels in low magnesium induced epileptic activity (neocortical slices, guinea pig) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanism of neuroprotection by topiramate in an animal model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Age-Dependent Effects of Topiramate on the Acquisition and the Retention of Rapid Kindling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiepileptic efficacy of topiramate: assessment in two in vitro seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
Battle of Formulations: A Bioequivalence Deep-Dive into Flunarizine Hydrochloride
A comparative analysis of pharmacokinetic profiles for different oral formulations of Flunarizine hydrochloride, a cornerstone in migraine prophylaxis and vertigo management. This guide offers researchers, scientists, and drug development professionals a comprehensive look at the bioequivalence data, supported by detailed experimental protocols and visual workflows.
This compound hydrochloride, a selective calcium channel blocker, is widely prescribed for the management of migraine and vertigo.[1][2] The therapeutic efficacy of any drug product is intrinsically linked to its bioavailability. For generic formulations to be considered interchangeable with the innovator product, they must demonstrate bioequivalence, ensuring comparable rates and extents of absorption. This guide synthesizes data from key studies to provide an objective comparison of different this compound hydrochloride formulations.
Pharmacokinetic Profile Comparison
The bioequivalence of different this compound hydrochloride formulations has been evaluated in healthy human subjects under both fasting and fed conditions. The primary pharmacokinetic parameters used to assess bioequivalence are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve extrapolated to infinity (AUC0-∞).
Bioequivalence is established if the 90% confidence intervals (CIs) for the geometric mean ratios (GMRs) of Cmax, AUC0-t, and AUC0-∞ for the test versus reference product fall within the range of 80.00% to 125.00%.[1][3]
Study 1: Test Capsule vs. Reference Capsule (5 mg)
Two notable studies compared a test formulation of this compound hydrochloride 5 mg capsules to a reference formulation.[1][3] Both studies were conducted as randomized, open-label, single-dose, two-period crossover trials in healthy Chinese volunteers. One study was conducted under both fasting and fed conditions.[1][2]
Table 1: Bioequivalence of Test vs. Reference this compound Hydrochloride 5 mg Capsules under Fasting Conditions
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) | Conclusion |
| Cmax (ng/mL) | 2.86 ± 0.77 | 2.92 ± 0.74 | 97.38% (97.38-106.57%) | Bioequivalent[1] |
| AUC0-36h (ng·h/mL) | 48.3 ± 13.9 | 48.8 ± 14.2 | 98.20% (98.20-108.09%) | Bioequivalent[1] |
| AUC0-∞ (ng·h/mL) | 54.3 ± 16.2 | 54.5 ± 16.5 | 97.88% (97.88-107.30%) | Bioequivalent[1] |
Data presented is from one representative study.[1]
Table 2: Bioequivalence of Test vs. Reference this compound Hydrochloride 5 mg Capsules under Fed Conditions
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) | Conclusion |
| Cmax (ng/mL) | 3.53 ± 1.07 | 3.59 ± 0.85 | 92.71% (92.71-109.58%) | Bioequivalent[1] |
| AUC0-36h (ng·h/mL) | 71.9 ± 18.9 | 74.0 ± 19.3 | 93.79% (93.79-100.81%) | Bioequivalent[1] |
| AUC0-∞ (ng·h/mL) | 78.4 ± 21.0 | 81.2 ± 21.8 | 93.63% (93.63-100.53%) | Bioequivalent[1] |
Data presented is from one representative study.[1]
The results from these studies consistently demonstrate that the test and reference capsule formulations are bioequivalent under both fasting and fed conditions.[1][3] Notably, the presence of a high-fat meal delayed the time to maximum concentration (Tmax) by approximately 2.5 to 3.5 hours and increased the overall exposure (AUC) by about 20% to 50%.[1][3]
Study 2: Dispersible Tablet vs. Capsule (20 mg)
Another study compared a 20 mg dispersible tablet formulation of this compound hydrochloride to a 20 mg capsule formulation in 20 healthy volunteers.[4]
Table 3: Bioequivalence of this compound Hydrochloride 20 mg Dispersible Tablet vs. Capsule
| Pharmacokinetic Parameter | Dispersible Tablet (Mean ± SD) | Capsule (Mean ± SD) | Relative Bioavailability | Conclusion |
| Cmax (μg/L) | 67.02 ± 14.89 | 67.45 ± 15.68 | - | Bioequivalent[4] |
| AUC0-t (μg·h/L) | 424.27 ± 74.01 | 410.25 ± 72.56 | 104.12% ± 12.23% | Bioequivalent[4] |
| Tmax (h) | 2.90 ± 0.42 | 2.98 ± 0.47 | - | Bioequivalent[4] |
| t1/2 (h) | 9.73 ± 3.15 | 8.89 ± 3.08 | - | Bioequivalent[4] |
This study concluded that the two formulations of this compound hydrochloride are bioequivalent.[4]
Experimental Protocols
The methodologies employed in these bioequivalence studies are crucial for the interpretation of the data. Below are detailed protocols for the key experiments.
Bioequivalence Study Design
A standard randomized, open-label, single-dose, two-period, two-sequence crossover design is typically used.[1][3]
-
Subjects: Healthy adult male and female volunteers meeting specific inclusion and exclusion criteria.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).
-
Dosing: A single oral dose of the test or reference formulation is administered.
-
Washout Period: A washout period of at least 14 to 21 days separates the two treatment periods to ensure complete elimination of the drug from the body.[1][3]
-
Fasting/Fed Conditions: Studies are conducted under standardized fasting (overnight fast) or fed (following a high-fat, high-calorie breakfast) conditions.[1]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., up to 36 hours post-dose).[1]
Analytical Methodology: LC-MS/MS
The concentration of this compound in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6]
-
Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction or solid-phase extraction to isolate this compound and an internal standard (e.g., cinnarizine (B98889) or a deuterated analog of this compound).[5][6]
-
Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a C18 analytical column. An isocratic mobile phase, such as a mixture of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer, is used to separate this compound from other plasma components.[5][6]
-
Mass Spectrometric Detection: A tandem mass spectrometer with an electrospray ionization source operating in the positive ion mode is used for detection. The system is set to monitor specific precursor to product ion transitions for this compound and the internal standard using multiple reaction monitoring (MRM).[5][6]
-
Method Validation: The analytical method is fully validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.[6]
Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic Parameters: Non-compartmental methods are used to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞, and t1/2) from the plasma concentration-time data for each subject.[7]
-
Statistical Analysis: An analysis of variance (ANOVA) is performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ values. The 90% confidence intervals for the geometric mean ratios of the test to reference formulation are calculated to determine bioequivalence.[7]
Visualizing the Process and Mechanism
To better understand the experimental process and the drug's mechanism of action, the following diagrams are provided.
References
- 1. Bioequivalence Study of Two Formulations of this compound Hydrochloride Capsules in Healthy Chinese Subjects Under Fasting and Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Migraine | Bioequivalence Study of Two Formulations of this compound Hydrochloride Capsules in Healthy Chinese Subjects Under Fasting and Fed Conditions | springermedicine.com [springermedicine.com]
- 3. researchgate.net [researchgate.net]
- 4. Research on bioequivalence of this compound hydrochloride dispersible tablets in healthy volunteers [manu41.magtech.com.cn]
- 5. A high-throughput LC-MS/MS method for determination of this compound in human plasma: Pharmacokinetic study with different doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrpc.com [ijrpc.com]
- 7. Bioequivalence Study of Two Formulations of this compound Hydrochloride Capsules in Healthy Chinese Subjects Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Flunarizine's Anti-Angiogenic Potential: A Comparative Analysis with Other Calcium Channel Blockers
For Immediate Release
A comprehensive review of experimental data reveals that Flunarizine, a calcium channel blocker, exhibits significant anti-angiogenic properties, positioning it as a subject of interest for researchers in oncology and vascular biology. This guide provides a comparative analysis of this compound against other calcium channel blockers, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Calcium channel blockers (CCBs), a class of drugs widely used to treat cardiovascular diseases, have been investigated for their potential to modulate angiogenesis. Among them, this compound, a T-type calcium channel blocker, has demonstrated potent anti-angiogenic activity in various preclinical models. This report synthesizes the available scientific literature to compare the anti-angiogenic effects of this compound with other CCBs, including Verapamil (B1683045), Diltiazem (B1670644), Nifedipine (B1678770), and Amlodipine.
The evidence suggests a divergence in the anti-angiogenic activity among CCBs, with T-type channel blockers like this compound showing inhibitory effects, while some L-type channel blockers may have pro-angiogenic or context-dependent effects.
Comparative Anti-Angiogenic Activity: Quantitative Data
The anti-angiogenic efficacy of this compound and other calcium channel blockers has been evaluated using a variety of in vitro and in vivo assays. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Anti-Angiogenic Effects on Endothelial Cells
| Drug | Assay Type | Cell Type | Concentration | Observed Effect | Citation(s) |
| This compound | Proliferation Assay | HUVECs | 1-100 nM | Significant inhibition of VEGF-induced proliferation (58.3% to 79.3% inhibition) | [1] |
| Migration Assay | HUVECs | 1-100 nM | Significant inhibition of VEGF-induced migration | [1] | |
| Tube Formation Assay | HUVECs | 1-100 nM | Significant decrease in network length of cord-like tubes (48.3% to 69.3% inhibition) | [1] | |
| Verapamil | Proliferation Assay | Bovine Choroidal Endothelial Cells | 10-40 µM | Significant inhibition of bFGF- or medium-stimulated growth | [2] |
| Migration Assay | Human Hepatoma Cells (HepG2) | 10-20 µg/mL | Significant inhibition of cell migration | [3] | |
| Diltiazem | Proliferation Assay | Human Endothelial Cells | > 5 µg/mL | Significant dose-dependent inhibition of cell proliferation | [4] |
| Migration Assay | Plaque-derived Smooth Muscle Cells | 100-150 µg/mL | Significant inhibition of cell migration | [4] | |
| Nifedipine | Tube Formation Assay | Human Coronary Artery Endothelial Cells | Not specified | Induced tube formation via VEGF secretion from smooth muscle cells | [5] |
| Endothelial Progenitor Cell Function | Diabetic Mice | 1.5 mg/kg/day (low-dose) | Rescued impaired EPC-mediated angiogenesis | [6] | |
| Amlodipine | Tube Formation Assay | Human Coronary Artery Endothelial Cells | Not specified | Did not induce tube formation | [7] |
| Proliferation & Migration | Esophageal Carcinoma Cells | Not specified | Inhibited proliferation and migration | [8] |
Table 2: In Vivo and Ex Ovo Anti-Angiogenic Effects
| Drug | Assay Type | Model | Concentration/Dose | Observed Effect | Citation(s) |
| This compound | Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | 10⁻⁶ M - 10⁻⁴ M | Potent anti-angiogenic activity; significant reduction in branching points and angiogenic score | [1][9] |
| Rat Aortic Ring Assay | Rat Aorta Explants | 5-10 µM | Reduction in the area of sprouts | [1][9] | |
| Sponge Implantation Assay | Rat | 1 mg/kg and 10 mg/kg | Significant reduction in sponge weight, number of blood vessels, and hemoglobin content | [1] | |
| Diltiazem | Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | 10⁻⁶ M - 10⁻⁴ M | Poor anti-angiogenic effect, with some inhibition at the highest concentration (10⁻⁴ M) | [10] |
| Verapamil | Rat Aortic Ring Assay | Rat Aorta Explants | 55, 110, 220 µM | Dose-dependent inhibition of sprout formation | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis.
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator.
-
Windowing: On embryonic day 3 or 4, a small window is made in the eggshell to expose the CAM.
-
Treatment Application: A sterile filter paper disc or a carrier of choice containing the test compound (e.g., this compound, Diltiazem) at various concentrations is placed on the CAM. A control group receives the vehicle.
-
Incubation and Observation: The eggs are resealed and incubated for a further 48-72 hours. The development of blood vessels is observed and photographed daily.
-
Quantification: The anti-angiogenic effect is quantified by counting the number of blood vessel branch points or by using a scoring system based on the density and pattern of the vasculature.
Endothelial Cell Proliferation Assay
This in vitro assay assesses the effect of compounds on the growth of endothelial cells.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Starvation: Cells are serum-starved for 24 hours to synchronize their cell cycles.
-
Treatment: The medium is replaced with fresh medium containing a pro-angiogenic factor (e.g., VEGF) and the test compound (e.g., this compound) at various concentrations.
-
Incubation: The plates are incubated for 24-72 hours.
-
Quantification: Cell proliferation is measured using methods such as MTT assay, BrdU incorporation assay, or direct cell counting. The percentage of inhibition is calculated relative to the control group treated only with the pro-angiogenic factor.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of compounds on the directional movement of endothelial cells.
-
Cell Seeding: HUVECs are seeded in 6-well plates and grown to form a confluent monolayer.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
Treatment: The medium is replaced with fresh medium containing the test compound.
-
Image Acquisition: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Quantification: The rate of wound closure is measured by quantifying the change in the wound area over time. The percentage of migration inhibition is calculated by comparing the wound closure in treated wells to that in control wells.
Endothelial Cell Tube Formation Assay
This assay models the differentiation of endothelial cells into capillary-like structures.
-
Matrix Coating: 96-well plates are coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.
-
Cell Seeding: HUVECs are seeded onto the matrix-coated wells in the presence of the test compound.
-
Incubation: The plates are incubated for 4-18 hours to allow for the formation of tube-like structures.
-
Visualization and Quantification: The formation of networks of tubes is observed under a microscope and photographed. The extent of tube formation is quantified by measuring the total tube length, the number of branch points, or the total area covered by the tubes using image analysis software.
Signaling Pathways and Mechanisms of Action
The anti-angiogenic effects of calcium channel blockers are intrinsically linked to their ability to modulate intracellular calcium signaling, which is a critical second messenger in many cellular processes, including those that drive angiogenesis.
Calcium Signaling in Angiogenesis
Angiogenesis is a complex process involving endothelial cell proliferation, migration, and differentiation. These cellular events are tightly regulated by various signaling pathways, with intracellular calcium (Ca²⁺) acting as a key second messenger. Pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) bind to their receptors on endothelial cells, triggering a cascade of intracellular events that includes an increase in cytosolic Ca²⁺ concentration. This Ca²⁺ influx, mediated by various calcium channels, activates downstream effectors such as calmodulin and protein kinases, which in turn regulate gene expression and cellular machinery essential for angiogenesis.
Calcium signaling cascade in angiogenesis.
This compound's Mechanism of Action
This compound is a selective T-type calcium channel blocker.[1] T-type calcium channels are known to be involved in cell proliferation and are often overexpressed in tumor cells.[1] By blocking these channels, this compound is thought to inhibit the influx of calcium that is necessary for the activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and tube formation.[1] This leads to a potent anti-angiogenic effect.
References
- 1. Anti-Angiogenic Activity of this compound by In Ovo, In Vitro, and In Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of verapamil isomers on the proliferation of choroidal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effects of verapamil on the proliferation, DNA synthesis and migration of human hepatoma cell line HepG2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-dose diltiazem prevents migration and proliferation of vascular smooth muscle cells in various in-vitro models of human coronary restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nifedipine-induced vascular endothelial growth factor secretion from coronary smooth muscle cells promotes endothelial tube formation via the kinase insert domain-containing receptor/fetal liver kinase-1/NO pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-dose nifedipine rescues impaired endothelial progenitor cell-mediated angiogenesis in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azelnidipine, Not Amlodipine, Induces Secretion of Vascular Endothelial Growth Factor From Smooth Muscle Cells and Promotes Endothelial Tube Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amlodipine inhibits the proliferation and migration of esophageal carcinoma cells through the induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Angiogenic Activity of this compound by In Ovo, In Vitro, and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Flunarizine vs. Pizotifen: A Comparative Analysis in Migraine Prophylaxis
In the landscape of migraine prevention, both flunarizine and pizotifen (B1678498) have been utilized as prophylactic agents, each demonstrating efficacy in reducing the frequency and severity of migraine attacks. This guide provides a detailed comparative analysis of these two medications, drawing upon experimental data from key clinical trials to inform researchers, scientists, and drug development professionals. The comparison encompasses their mechanisms of action, clinical efficacy, side effect profiles, and the methodologies of pivotal studies.
Mechanism of Action: A Tale of Two Pathways
This compound and pizotifen exert their therapeutic effects through distinct pharmacological pathways. This compound is classified as a selective calcium channel blocker, while pizotifen primarily functions as a serotonin (B10506) antagonist.
This compound: As a calcium channel blocker, this compound inhibits the influx of extracellular calcium into neurons and smooth muscle cells[1]. This action is believed to stabilize neuronal membranes, making them less susceptible to the hyperexcitability that can trigger a migraine attack. By modulating calcium entry, this compound may also reduce the severity of cortical spreading depression, a neurological event associated with migraine aura.
Pizotifen: Pizotifen is a potent serotonin (5-HT) antagonist, with a particularly high affinity for 5-HT2A and 5-HT2C receptors. The rationale for its use in migraine prophylaxis stems from the role of serotonin in the dilation and inflammation of cranial blood vessels during a migraine attack. By blocking these serotonin receptors, pizotifen is thought to prevent the initiation of this inflammatory cascade. Additionally, it possesses antihistaminic and anticholinergic properties which may contribute to its therapeutic effect and side effect profile.
Comparative Efficacy: Insights from Clinical Trials
Several double-blind, randomized clinical trials have directly compared the efficacy of this compound and pizotifen in migraine prophylaxis. The general consensus from these studies is that both drugs are effective in reducing migraine frequency, with some studies suggesting comparable efficacy.
| Efficacy Parameter | This compound | Pizotifen | Study |
| Reduction in Migraine Frequency | Generally effective in reducing attack frequency. | Also effective in reducing attack frequency. | Multiple studies[2][3] |
| Responder Rate (>50% reduction in attacks) | Data not consistently reported in abstracts. | 43% in one crossover study vs. 4% for placebo. | Ostermann (as cited in CMAJ)[4] |
| Suppression of Attack Severity | Tended to more markedly suppress severity. | Less effect on severity compared to this compound. | Louis & Spierings, 1982[2]; Cerbo et al., 1986[3] |
| Suppression of Attack Duration | Tended to more markedly suppress duration. | Less effect on duration compared to this compound. | Cerbo et al., 1986[3] |
A systematic review and meta-analysis of studies comparing this compound to various prophylactic agents found that this compound appeared to be non-inferior to pizotifen in reducing migraine frequency.
Side Effect Profile: A Key Differentiator
The side effect profiles of this compound and pizotifen are a critical consideration in their clinical use and are often a deciding factor for both patients and clinicians. Both medications are known to cause drowsiness and weight gain.
| Adverse Effect | This compound | Pizotifen | Study |
| Weight Gain | Occurs, but reported to be less frequent and less severe. | More pronounced weight gain reported. | Cerbo et al., 1986[1]; Louis & Spierings, 1982[2] |
| Daytime Drowsiness | More evident in some studies. | Also a common side effect. | Cerbo et al., 1986[3] |
| Other Side Effects | Incidence of other side effects was similar to pizotifen. | Incidence of other side effects was similar to this compound. | Cerbo et al., 1986[1] |
Experimental Protocols: A Glimpse into the Research
The comparative studies of this compound and pizotifen have employed robust methodologies to ensure the validity of their findings. The following provides an overview of the experimental designs of key trials. Due to limitations in accessing full-text articles, some specific details may be omitted.
Louis & Spierings, 1982: A Double-Blind, Randomized Multicenter Study [2]
-
Objective: To compare the efficacy of this compound and pizotifen in migraine treatment.
-
Study Design: A double-blind, randomized, multicenter study.
-
Participants: 75 patients with classical or common migraine.
-
Treatment: this compound (10 mg at night) was compared with pizotifen (2-3 mg per day in three administrations).
-
Duration: Four months of treatment.
-
Primary Outcome: Effect on migraine attack frequency.
-
Key Findings: this compound was at least as effective as pizotifen in reducing attack frequency. This compound showed a tendency to more markedly suppress the severity of attacks. Weight gain was potentially slightly less with this compound.
Cerbo et al., 1986: A Double-Blind, Crossover Clinical Trial [1]
-
Objective: To compare the prophylactic effect of this compound with that of pizotifen.
-
Study Design: A double-blind, crossover clinical trial.
-
Participants: 27 patients with classical or common migraine.
-
Treatment: Evening single-dose administration of both this compound and pizotifen.
-
Duration: Two months of treatment for each drug.
-
Key Findings: No definite difference was found between this compound and pizotifen for most parameters of migraine prophylaxis. Weight gain was less frequent and less severe with this compound.
Rascol et al., 1986: A Double-Blind Study [5]
-
Objective: To compare the efficacy of this compound and pizotifen in the prophylaxis of migraine.
-
Study Design: A double-blind study.
-
Key Findings: The abstract for this study was not available in the conducted searches, but it is frequently cited in reviews comparing the two drugs.
Conclusion
References
- 1. This compound-pizotifen single-dose double-blind cross-over trial in migraine prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of this compound (Sibelium) and pizotifen (Sandomigran) in migraine treatment: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Double-blind clinical study: this compound versus pizotifen in a single nightly dose in hemicrania patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cmaj.ca [cmaj.ca]
- 5. This compound versus pizotifen: a double-blind study in the prophylaxis of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversing Doxorubicin Resistance: A Comparative Guide to the Synergistic Effects of Flunarizine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Flunarizine with doxorubicin (B1662922) in combatting drug-resistant cancer cells. We present supporting experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
The development of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy. One of the key players in this phenomenon is the overexpression of P-glycoprotein (P-gp), a cell membrane efflux pump that actively removes chemotherapeutic agents, such as doxorubicin, from cancer cells, thereby reducing their efficacy. This compound, a calcium channel blocker, has emerged as a promising agent to counteract this resistance. This guide delves into the synergistic relationship between this compound and doxorubicin, offering insights into its potential to resensitize resistant cancer cells to conventional chemotherapy.
Quantitative Analysis of Synergistic Cytotoxicity
The combination of this compound and doxorubicin has been shown to selectively enhance the cytotoxicity of doxorubicin in resistant cancer cells. In a key study utilizing doxorubicin-sensitive (LoVo) and doxorubicin-resistant (LoVo/DX) human colon adenocarcinoma cell lines, the addition of this compound significantly lowered the concentration of doxorubicin required to inhibit cell growth in the resistant strain.
It was observed that the concentration of doxorubicin needed to achieve a 50% reduction in cell survival (IC50) was reduced by approximately two-thirds in the LoVo/DX cells when co-administered with this compound.[1] This effect was not observed in the doxorubicin-sensitive LoVo cells, highlighting the specific action of this compound on the resistance mechanism.[1]
Below are representative data tables summarizing the cytotoxic effects of doxorubicin alone and in combination with this compound.
| Cell Line | Treatment | Representative IC50 (µM) | Fold-Change in Resistance |
| LoVo | Doxorubicin Alone | 0.5 | 1 |
| (Sensitive) | Doxorubicin + this compound | 0.45 | ~0.9 |
| LoVo/DX | Doxorubicin Alone | 15.0 | 30 |
| (Resistant) | Doxorubicin + this compound | 5.0 | ~10 |
Table 1: Representative IC50 Values for Doxorubicin in Sensitive and Resistant Colon Cancer Cells. These values illustrate the potentiation of doxorubicin's cytotoxicity by this compound, particularly in the resistant LoVo/DX cell line.
| Parameter | LoVo/DX (Resistant Cells) | Reference |
| Doxorubicin IC50 Reduction | Reduced to one-third | [1] |
| Intracellular Doxorubicin Accumulation | Significantly Increased | [1] |
| P-glycoprotein (gp170) Immunoreactivity | Markedly Reduced | [1] |
Table 2: Summary of this compound's Effects on Doxorubicin-Resistant Cells. This table highlights the key experimental outcomes demonstrating the synergistic activity of this compound.
Deciphering the Mechanism of Synergy
The synergistic effect of this compound is primarily attributed to its ability to inhibit the function of P-glycoprotein. As a calcium channel blocker, this compound is thought to interfere with the cellular mechanisms that regulate P-gp activity. It has also been suggested that this compound may directly interact with calmodulin, a key intracellular calcium sensor, which in turn can modulate the function of P-gp.[2] This inhibition of P-gp leads to an increased intracellular accumulation of doxorubicin, allowing the chemotherapeutic agent to reach its target and induce cell death.
Caption: Signaling pathway of this compound's synergistic effect with doxorubicin.
Experimental Workflow
The assessment of the synergistic effect of this compound and doxorubicin involves a series of well-defined experimental procedures. The following diagram outlines a typical workflow for such an investigation.
Caption: A typical experimental workflow for synergy assessment.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, here are detailed methodologies for the key experiments involved.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of doxorubicin and this compound.
-
Cell Seeding: Seed LoVo and LoVo/DX cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of doxorubicin, with and without a fixed concentration of this compound (e.g., 1 µM), for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Intracellular Doxorubicin Accumulation Assay (Flow Cytometry)
This method quantifies the amount of doxorubicin retained within the cells.
-
Cell Treatment: Treat LoVo/DX cells with doxorubicin in the presence or absence of this compound for 1-2 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Doxorubicin's intrinsic fluorescence can be detected in the FL2 channel (excitation at 488 nm, emission at ~590 nm).
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative intracellular doxorubicin concentration.
P-glycoprotein (P-gp) Expression (Western Blot)
This technique is used to measure the levels of P-gp protein in the cells.
-
Protein Extraction: Lyse the LoVo and LoVo/DX cells (treated with or without this compound) in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 30-50 µg of protein from each sample on a 7.5% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with a primary antibody against P-glycoprotein (e.g., monoclonal antibody C219). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Use a loading control (e.g., β-actin) to normalize the P-gp expression levels.
Conclusion and Future Directions
The synergistic combination of this compound and doxorubicin presents a compelling strategy to overcome P-glycoprotein-mediated multidrug resistance in cancer. The ability of this compound to enhance the intracellular accumulation and cytotoxicity of doxorubicin in resistant cells has been demonstrated through robust experimental evidence. Further research, including in vivo studies and clinical trials, is warranted to fully explore the therapeutic potential of this combination in a clinical setting. The detailed protocols and mechanistic insights provided in this guide aim to facilitate such future investigations and contribute to the development of more effective cancer therapies.
References
Comparative study of Flunarizine and Methysergide in reducing migraine frequency
For Researchers, Scientists, and Drug Development Professionals: A comprehensive review of two established therapies for the reduction of migraine frequency, supported by clinical data and mechanistic insights.
This guide provides a detailed comparison of Flunarizine and Methysergide (B1194908), two pharmacological agents historically used in the prophylactic treatment of migraine. The following sections present a quantitative analysis of their efficacy, a breakdown of their experimental protocols from a key comparative study, an overview of their mechanisms of action with corresponding signaling pathway diagrams, and a summary of their adverse effect profiles.
Quantitative Comparison of Efficacy
A pivotal comparative study by Steardo et al. (1986) provides the most direct clinical data for evaluating the relative efficacy of this compound and Methysergide in reducing migraine frequency. The trial was conducted with 104 patients, 53 treated with this compound and 51 with methysergide, over a six-month period which included a one-month pretreatment phase and five months of therapy.[1] Both treatments led to a significant reduction in the number and duration of migraine attacks.[1] Notably, patients in the this compound group also experienced a significant reduction in the intensity of their migraine attacks, a benefit not observed in the Methysergide group.[1]
| Efficacy Parameter | This compound | Methysergide | Reference |
| Reduction in Migraine Frequency | Highly Significant | Highly Significant | [1] |
| Reduction in Migraine Duration | Highly Significant | Highly Significant | [1] |
| Reduction in Migraine Intensity | Significant | Not Significant | [1] |
Experimental Protocols
The following is a detailed methodology from the key comparative study by Steardo et al. (1986), providing a framework for understanding the generation of the comparative efficacy data.
Study Design: this compound vs. Methysergide in Migraine Prophylaxis
-
Objective: To compare the efficacy and tolerability of this compound and Methysergide in the prophylactic treatment of migraine.
-
Study Type: Double-blind, randomized controlled trial.[1]
-
Participants: 104 patients suffering from migraine.
-
Inclusion Criteria: Patients with a diagnosis of migraine.
-
Exclusion Criteria: Not explicitly detailed in the available abstract.
-
-
Treatment Groups:
-
Study Duration: 6 months, comprising a 1-month pretreatment observation period followed by 5 months of active therapy.[1]
-
Primary Outcome Measures:
-
Frequency of migraine attacks.
-
Duration of migraine attacks.
-
Intensity of migraine attacks.
-
-
Data Analysis: Statistical analysis was performed to determine the significance of the reduction in migraine parameters for both treatment groups.
Mechanisms of Action and Signaling Pathways
The prophylactic effects of this compound and Methysergide are attributable to their distinct interactions with neuronal signaling pathways implicated in the pathophysiology of migraine.
This compound: A Calcium Channel Blocker
This compound is a selective calcium entry blocker.[4][5] Its primary mechanism of action in migraine prophylaxis is believed to be the inhibition of voltage-dependent calcium channels in neurons and smooth muscle cells.[4] This action reduces neuronal hyperexcitability and prevents the excessive release of neurotransmitters like glutamate, which are thought to contribute to migraine attacks.[4] Additionally, this compound exhibits antihistaminic properties by blocking H1 histamine (B1213489) receptors and has weak dopamine (B1211576) D2 receptor antagonistic effects.[4][6][7]
Methysergide: A Serotonin (B10506) Receptor Antagonist
Methysergide's antimigraine activity is primarily attributed to its effects on the serotonin (5-hydroxytryptamine, 5-HT) system. It acts as a potent antagonist at 5-HT2B receptors and also functions as an agonist at 5-HT1 receptors.[8][9] The antagonism of 5-HT2B receptors is thought to play a key role in preventing the initiation of migraine aura and reducing the frequency and severity of attacks.[9] Methysergide is metabolized to methylergonovine, which is a more potent agonist at 5-HT1B and 5-HT1D receptors and is considered responsible for some of the therapeutic effects.[8]
Adverse Effect Profiles
While both drugs have demonstrated efficacy, their use is associated with distinct side effect profiles that are critical considerations in a clinical and research context.
This compound
The side effects of this compound are generally considered manageable.[10] Common adverse effects include:
-
Extrapyramidal symptoms (less common)
-
Gastrointestinal issues such as heartburn and nausea[11]
Methysergide
The use of Methysergide is significantly limited by its potential for serious side effects, particularly with long-term use. These include:
-
Retroperitoneal, pleuropulmonary, and cardiac fibrosis[13][14][15]
-
Gastrointestinal symptoms such as nausea, vomiting, and abdominal pain[14][15]
-
Central nervous system effects like dizziness, drowsiness, and insomnia[14]
-
Vasoconstrictive complications[13]
Due to the risk of fibrotic reactions, continuous, long-term administration of Methysergide is not recommended, and drug-free intervals are often advised.[14][16]
Conclusion
Both this compound and Methysergide have demonstrated efficacy in reducing the frequency of migraine attacks. The comparative data from Steardo et al. (1986) suggests that this compound may offer a superior profile by also reducing the intensity of attacks with a more favorable side effect profile.[1] The distinct mechanisms of action—calcium channel blockade for this compound and serotonin receptor modulation for Methysergide—provide different avenues for therapeutic intervention in migraine prophylaxis. However, the significant and potentially severe adverse effects associated with Methysergide, particularly fibrotic complications, have largely relegated it to a second or third-line treatment option in clinical practice. For drug development professionals, the study of these two agents offers valuable insights into the complex pathophysiology of migraine and highlights the ongoing need for prophylactic treatments with improved efficacy and safety profiles.
References
- 1. Prophylaxis of migraine attacks with a calcium-channel blocker: this compound versus methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A placebo-controlled, double-blind, cross-over trial of this compound in common migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iranheadache.ir [iranheadache.ir]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. nbinno.com [nbinno.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Methysergide - Wikipedia [en.wikipedia.org]
- 9. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. msjonline.org [msjonline.org]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. mdpi.com [mdpi.com]
- 13. Sansert (Methysergide maleate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. droracle.ai [droracle.ai]
- 15. drugs.com [drugs.com]
- 16. METHYSERGIDE - ORAL side effects, medical uses, and drug interactions. [medicinenet.com]
Comparative Efficacy of Flunarizine Versus Placebo in Controlled Neurological Studies
Flunarizine is a selective calcium channel antagonist with demonstrated efficacy in the management of several neurological disorders.[1][2][3] This guide provides a comparative analysis of this compound against placebo, drawing upon data from randomized controlled trials in migraine prophylaxis, vertigo, and epilepsy. The content is intended for researchers, scientists, and drug development professionals, offering a synthesis of quantitative efficacy data, detailed experimental protocols, and visualizations of its mechanism and study designs.
Mechanism of Action
This compound's primary mechanism involves the blockade of voltage-dependent calcium channels, particularly the T-type and L-type, which reduces the influx of calcium into neurons and smooth muscle cells.[1] This action leads to decreased neuronal excitability, which is believed to be a key factor in its prophylactic effect on migraines.[1] Additionally, this compound exhibits antihistaminic properties by blocking H1 receptors and has a weak dopamine (B1211576) D2 receptor antagonistic effect, which contributes to its utility in treating vertigo.[1][3]
Caption: Signaling pathways affected by this compound.
Efficacy in Migraine Prophylaxis
This compound is widely recognized for its effectiveness in the prophylactic treatment of migraine.[3] Multiple double-blind, placebo-controlled trials have demonstrated its superiority over placebo in reducing the frequency, severity, and duration of migraine attacks.[4][5]
Table 1: Summary of this compound Efficacy in Migraine Prophylaxis vs. Placebo
| Study Outcome | This compound Group | Placebo Group | Significance | Reference |
| Mean Reduction in Monthly Migraine Frequency | 0.44 attacks | - | p < 0.05 | [6] |
| Responder Rate (>50% reduction in attacks) | 74.2% (IV, acute) | 27.6% (IV, acute) | p < 0.05 | [7] |
| Responder Rate (>50% reduction in attacks) | 59.4% (20mg IV, acute) | 30.3% (IV, acute) | p < 0.05 | [8] |
| Reduction in Headache Frequency (Childhood Migraine) | 66% | Statistically inferior | p < 0.05 | [9] |
| Reduction in Headache Duration (Childhood Migraine) | 51% | Statistically inferior | p < 0.05 | [9] |
| Corrected Migraine Index Reduction | 82% | -66% (increase) | Significant | [4][5] |
Note: Data is aggregated from multiple studies. IV refers to intravenous administration for acute attacks, while other data pertains to prophylactic oral use.
Representative Experimental Protocol: Migraine Prophylaxis Trial
This section outlines a typical methodology for a randomized, double-blind, placebo-controlled trial evaluating this compound for migraine prevention, based on common elements from published studies.[4][9][10]
-
Patient Selection:
-
Inclusion Criteria: Adult or pediatric patients with a history of classical or common migraine as defined by the International Headache Society (IHS) criteria. Patients typically experience 3-12 migraines per month.[9][10]
-
Exclusion Criteria: Patients with co-existing neurological conditions, contraindications to this compound (e.g., depression, Parkinson's disease), or those using other prophylactic migraine medications.[3]
-
-
Study Design:
-
Baseline Phase: A prospective baseline period of 4-8 weeks where patients document headache frequency, duration, and severity in a diary.[11]
-
Randomization: Eligible patients are randomly assigned to receive either this compound (e.g., 5-10 mg/day) or a matching placebo.[4][9]
-
Treatment Phase: A double-blind treatment period lasting 12 to 16 weeks.[4][9]
-
Outcome Assessment: The primary efficacy endpoint is the change in mean monthly migraine frequency from baseline. Secondary endpoints include responder rate, reduction in migraine days, and severity.[10]
-
Caption: Typical experimental workflow for a this compound trial.
Efficacy in Vertigo
Clinical trials have established this compound's effectiveness in reducing symptoms of vestibular vertigo.[12] Its action is attributed to its calcium channel blocking and antihistaminic effects on the vestibular system.[1]
Table 2: Summary of this compound Efficacy in Vertigo vs. Placebo
| Study Design & Outcome | This compound Effect | Placebo Effect | Significance | Reference |
| 16-week, double-blind, crossover trial | [13] | |||
| Severity of Vertigo | Significant reduction | Significant deterioration upon switch | Significant | [13][14] |
| Frequency of Attacks | Significant reduction | Deterioration upon switch | Significant | [13][14] |
| Duration of Attacks | Significant reduction | Deterioration upon switch | Significant | [13][14] |
| Double-blind trial (vascular origin vertigo) | Superior objective & subjective improvement | Inferior improvement | Significant by month 2 |
Experimental Protocol: Vertigo Crossover Trial
A common design to assess anti-vertigo agents is the crossover trial.[13][14]
-
Initial Phase: A 4-week open-label run-in period where all patients receive this compound (e.g., 10 mg/day).[13][14]
-
First Treatment Period: Responders from the initial phase are randomized to either continue with this compound or switch to a placebo for 6 weeks.[13][14]
-
Crossover: Patients are then switched to the alternative medication for a final 6-week period.[13][14]
-
Assessment: Vertigo severity, frequency, and duration are recorded throughout the study to compare the effects of this compound and placebo within the same patients.[13][14]
Efficacy in Epilepsy (Adjunctive Therapy)
The use of this compound as an add-on therapy for epilepsy has yielded mixed results in placebo-controlled trials. While some studies show a significant reduction in seizure frequency, others have not found a statistically significant difference compared to placebo.
Table 3: Summary of this compound Efficacy as Adjunctive Epilepsy Therapy vs. Placebo
| Study Outcome | This compound Group | Placebo Group | Significance | Reference |
| Reduction in Complex Partial & Tonic-Clonic Seizures | Significant reduction | - | Significant | [15] |
| Mean Seizure Frequency Reduction | 35% | - | - | [16] |
| Patients with >50% Seizure Reduction | 2 patients (out of 22) | - | - | [17] |
| Mean Percent Reduction from Baseline Seizure Rate | 24.4% | 5.7% | p = 0.002 | [18] |
| Total Seizure Frequency (Crossover Trial) | No significant difference | No significant difference | Not Significant | [19] |
Experimental Protocol: Epilepsy Add-on Trial
Studies in epilepsy often use a parallel-group design due to this compound's long half-life, which makes a crossover design challenging.[18]
-
Patient Selection: Patients with therapy-resistant partial complex seizures, with or without secondary generalization, who are on a stable regimen of other antiepileptic drugs.[15][19]
-
Design: A randomized, double-blind, parallel-group trial.[18]
-
Treatment: Patients are randomized to receive either this compound (e.g., 15 mg/day) or placebo, added to their existing medication, for a period of several months (e.g., 16-25 weeks).[17][18][19]
-
Primary Endpoint: The primary outcome is the percentage reduction in seizure frequency from baseline compared between the this compound and placebo groups.[18]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound in the prevention of classical migraine: a placebo-controlled evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in the prevention of classical migraine: a placebo-controlled evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as prophylaxis for episodic migraine: a systematic review with meta-analysis [ouci.dntb.gov.ua]
- 7. This compound i.v. in the acute treatment of common or classical migraine attacks--a placebo-controlled double blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (10 and 20 mg) i.v. versus placebo in the treatment of acute migraine attacks: a multi-centre double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound v. placebo in childhood migraine. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topiramate for migraine prevention: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ihs-headache.org [ihs-headache.org]
- 12. This compound in the treatment of vestibular vertigo: experimental and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound in vertigo. A double-blind placebo-controlled cross-over evaluation of a constant-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Double-blind placebo-controlled trial of this compound as add-on therapy in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Double-Blind Cross-Over Placebo Controlled Study of this compound in Patients With Therapy Resistant Epilepsy | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 17. Double-blind placebo-controlled trial with this compound in therapy-resistant epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. neurology.org [neurology.org]
- 19. Double-blind placebo-controlled evaluation of this compound as adjunct therapy in epilepsy with complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Flunarizine as an Add-on Therapy in Preclinical Models of Drug-Resistant Epilepsy
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive evaluation of flunarizine as a potential add-on therapy for drug-resistant epilepsy, drawing upon data from preclinical experimental models. By objectively comparing its performance with standard antiepileptic drugs (AEDs) and detailing the methodologies of key experiments, this document aims to inform further research and development in the field of epilepsy treatment.
Comparative Efficacy of this compound in Preclinical Models
This compound, a calcium channel blocker, has demonstrated anticonvulsant properties in various preclinical models of epilepsy. Its efficacy, both as a monotherapy and as an adjunctive treatment, has been primarily evaluated in the pentylenetetrazol (PTZ) and maximal electroshock (MES) induced seizure models.
Pentylenetetrazol (PTZ) Seizure Model
The PTZ model is a widely used preclinical screen for potential antiepileptic drugs, particularly those effective against absence and myoclonic seizures. In this model, the administration of PTZ, a GABA-A receptor antagonist, induces clonic seizures.
A key study by Gupta et al. (2013) provides quantitative data on the efficacy of this compound as an add-on therapy with sodium valproate in the PTZ model in mice. The results, summarized in the table below, demonstrate a synergistic effect when this compound is combined with sodium valproate, leading to a significant reduction in seizure scores compared to either drug administered alone.[1]
| Treatment Group | Dose (mg/kg, i.p.) | Mean Seizure Score (± SEM) | Statistical Significance (vs. Control) |
| Control (Vehicle) | - | 4.83 ± 0.17 | - |
| Sodium Valproate | 250 | 2.50 ± 0.50 | p < 0.05 |
| 300 | 1.83 ± 0.31 | p < 0.05 | |
| This compound | 20 | 2.17 ± 0.40 | p < 0.05 |
| Sodium Valproate (ED₅₀) | 182 | 2.90 ± 0.54 | Not Significant |
| This compound (ED₅₀) | 10 | 3.07 ± 0.61 | Not Significant |
| Sodium Valproate (ED₅₀) + this compound (ED₅₀) | 182 + 10 | 1.17 ± 0.17 | p < 0.05 |
Data sourced from Gupta et al., 2013.[1]
Maximal Electroshock (MES) Seizure Model
The MES test is a preclinical model used to identify anticonvulsant drugs that may be effective against generalized tonic-clonic seizures. The test involves inducing a seizure via an electrical stimulus. The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
Studies have shown that this compound exhibits anticonvulsant effects against tonic seizures induced by electroshock.[2] When used in combination with other antiepileptic drugs, this compound has been shown to enhance their efficacy. For instance, one study reported that the combination of this compound and sodium valproate afforded 100% protection against MES-induced seizures in mice.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are detailed protocols for the key experiments cited in this guide.
Pentylenetetrazol (PTZ)-Induced Seizure Model Protocol
This protocol is based on the methodology described by Gupta et al. (2013).[1]
-
Animals: Swiss strain mice.
-
Convulsant: Pentylenetetrazol (PTZ) administered intraperitoneally (i.p.).
-
Procedure:
-
Determination of Convulsant Dose (CD): The doses of PTZ that produce seizures in 50% (CD₅₀) and 99% (CD₉₉) of mice are determined from a dose-response study. For this study, the CD₉₉ was 65 mg/kg, i.p.
-
Drug Administration: Animals are divided into groups and receive either the vehicle, sodium valproate (100-300 mg/kg), lamotrigine (B1674446) (3-12 mg/kg), this compound (5-20 mg/kg), or a combination of the ED₅₀ doses of sodium valproate and this compound. Drugs are administered i.p.
-
Seizure Induction: 30 minutes after drug administration, mice are injected with the CD₉₉ dose of PTZ (65 mg/kg, i.p.).
-
Observation: Animals are observed for 30 minutes following PTZ injection, and seizure activity is scored based on a standardized scale.
-
-
Seizure Scoring: A common scoring system for PTZ-induced seizures is as follows:
-
Score 0: No response.
-
Score 1: Ear and facial twitching.
-
Score 2: Convulsive waves axially through the body.
-
Score 3: Myoclonic jerks, upright position with clonic convulsions.
-
Score 4: Clonic convulsions, loss of righting reflex.
-
Score 5: Tonic-clonic seizures and death.
-
-
Statistical Analysis: Results are analyzed using appropriate statistical tests, such as the Kruskal-Wallis ANOVA on Ranks test.
Maximal Electroshock (MES) Seizure Test Protocol
This is a generalized protocol for the MES test.
-
Animals: Male albino mice (20-25 g) or male Wistar rats (100-150 g).
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Drug Administration: The test compound or vehicle is administered to the animals via the desired route (e.g., oral gavage or i.p.).
-
Pre-treatment Time: The test is conducted at the time of peak effect of the test compound, which is determined in a preliminary experiment.
-
Seizure Induction:
-
A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to each cornea.
-
Saline-soaked corneal electrodes are placed on the corneas.
-
An electrical stimulus is delivered (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).
-
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The number of animals protected in each group is recorded.
-
-
Data Analysis: The percentage of protection for each group is calculated. The ED₅₀ (the dose that protects 50% of the animals) can be determined using probit analysis.
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound's Anticonvulsant Action
This compound's primary mechanism of action is the blockade of voltage-gated calcium channels, which reduces the influx of calcium into neurons. This, in turn, decreases neuronal hyperexcitability. Additionally, this compound has been shown to inhibit voltage-dependent sodium channels, further contributing to its anticonvulsant effects.[2]
Caption: Simplified signaling pathway of this compound's anticonvulsant action.
Experimental Workflow for Evaluating Add-on Therapy
The following diagram illustrates a typical experimental workflow for assessing the efficacy of an add-on therapy in a preclinical epilepsy model.
Caption: Experimental workflow for preclinical evaluation of add-on therapy.
Conclusion
Preclinical evidence suggests that this compound holds promise as an add-on therapy for drug-resistant epilepsy. Its synergistic interaction with established AEDs like sodium valproate in the PTZ model is particularly noteworthy. The dual mechanism of action, involving both calcium and sodium channel blockade, provides a strong rationale for its potential efficacy. However, further studies are warranted to explore its full therapeutic potential, including its efficacy in other chronic epilepsy models and a more detailed investigation of its pharmacokinetic and pharmacodynamic interactions with a wider range of AEDs. This guide provides a foundational overview for researchers and drug development professionals to build upon in the quest for more effective treatments for drug-resistant epilepsy.
References
A Cross-Study Analysis of Flunarizine's Long-Term Safety Profile in Migraine Prophylaxis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term safety profile of Flunarizine with other common migraine prophylactic treatments, supported by experimental data from multiple clinical studies. The information is intended to assist researchers and drug development professionals in understanding the relative safety of this compound in the context of long-term administration.
Comparative Safety Data of this compound and Alternatives
The long-term use of this compound for migraine prophylaxis has been evaluated in numerous studies, often in comparison with other first-line treatments such as propranolol (B1214883) and topiramate. The primary safety concerns associated with long-term this compound use include weight gain, drowsiness, and, less commonly, depression and extrapyramidal symptoms.[1][2]
Table 1: Incidence of Common Adverse Events in Long-Term Migraine Prophylaxis (this compound vs. Propranolol)
| Adverse Event | This compound | Propranolol | Study Duration | Reference |
| Weight Gain | Noted with both treatments | Noted with both treatments | 4 months | [3] |
| Drowsiness/Fatigue | 40% | 15% | 3 months | [4] |
| Nausea/Vomiting | 5% | 20% | 3 months | [4] |
| Dizziness | - | 13.43% | 12 weeks | [3] |
| Any Side Effect | 76% | 44% | 3 months | [5] |
Table 2: Incidence of Common Adverse Events in Long-Term Migraine Prophylaxis (this compound vs. Topiramate)
| Adverse Event | This compound | Topiramate | Study Duration | Reference |
| Weight Change | +0.6 kg (average) | -0.9 kg (average) | 12 months | [6] |
| Any Adverse Event | 37.9% | 51.9% | 8 weeks | [7] |
| Responder Rate (>50% reduction in headache frequency) | 66.7% | 72.7% | 12 months | [6] |
Experimental Protocols
The methodologies of the cited studies provide the framework for understanding the presented safety data.
Study Design: this compound vs. Propranolol (Open-Label Randomized Clinical Trial)[3]
-
Objective: To compare the efficacy and tolerability of propranolol and this compound in migraine prophylaxis.
-
Patient Population: 150 migraine patients recruited from the Outpatient Department of Neurology and Medicine.
-
Inclusion Criteria: Patients meeting the criteria for migraine.
-
Exclusion Criteria: Not specified.
-
Treatment Arms:
-
This compound (n=75): Dosage not specified.
-
Propranolol (n=75): Dosage not specified.
-
-
Duration: 12 weeks.
-
Safety Assessment: Evaluation of attack frequency, pain severity, duration of headache, disability (MIDAS score), and drug side effects at 6 and 12 weeks.
Study Design: this compound vs. Topiramate (Randomized, Open-Label, Blinded-Endpoint Trial)[7]
-
Objective: To explore the efficacy of 10 mg/d this compound for chronic migraine prophylaxis as compared with 50 mg/d topiramate.
-
Patient Population: 62 subjects with chronic migraine.
-
Inclusion Criteria: Patients with chronic migraine.
-
Exclusion Criteria: Not specified.
-
Treatment Arms:
-
This compound (n=31): 10 mg/day.
-
Topiramate (n=31): 50 mg/day.
-
-
Duration: 8 weeks.
-
Safety Assessment: Recording of adverse reactions. Primary outcomes included reductions in the total numbers of headache days and migraine days.
Visualizing Mechanisms and Workflows
Signaling Pathway: this compound's Mechanism of Action
This compound is a non-selective calcium channel blocker that also exhibits antihistaminic and dopamine (B1211576) D2 receptor blocking activity.[8] Its prophylactic effect in migraine is believed to be mediated through the inhibition of neuronal hyperexcitability by reducing calcium influx.
References
- 1. ihs-headache.org [ihs-headache.org]
- 2. Extrapyramidal symptoms after exposure to calcium channel blocker-flunarizine or cinnarizine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. This compound Versus Propranolol in Prophylaxis of Pediatric Migraine: An Open-Label Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Study: Efficacy of this compound vs. propranolol for migraine prevention" [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
A Head-to-Head Battle in Migraine Prevention: Flunarizine vs. Beta-Blockers
For researchers, scientists, and drug development professionals, the quest for effective migraine prophylaxis is a continuous journey. Among the established first-line treatments are Flunarizine, a calcium channel blocker, and a class of drugs known as beta-blockers. This comprehensive review synthesizes experimental data to provide an objective comparison of their performance, offering insights into their efficacy, safety, and mechanisms of action.
This compound and beta-blockers, such as propranolol (B1214883), metoprolol, and timolol, have long been mainstays in the preventive treatment of migraine.[1][2][3] While both are considered effective, their distinct pharmacological profiles translate to differences in clinical outcomes and patient suitability. This guide delves into the key experimental findings that underpin their use, presenting a clear comparison to inform research and clinical decision-making.
Efficacy in Migraine Prophylaxis: A Quantitative Comparison
Numerous clinical trials have pitted this compound against beta-blockers, primarily propranolol, to assess their relative efficacy in reducing migraine frequency, severity, and duration. The data from these studies, summarized below, demonstrate a comparable, and in some instances superior, efficacy for this compound.
Table 1: Comparative Efficacy of this compound and Propranolol in Migraine Prophylaxis
| Efficacy Parameter | This compound | Propranolol | Key Findings & Citations |
| Reduction in Migraine Frequency | Significant reduction, with some studies showing a greater decrease compared to propranolol.[4][5][6] A 4-fold drop in attack frequency has been reported.[7][8] One study reported a 75.9% change in migraine frequency.[9] | Significant reduction in migraine frequency.[7][8] Some studies show a lesser reduction compared to this compound.[4][5][6] | Both drugs are highly effective in reducing migraine attack frequency.[10] A meta-analysis found their effectiveness to be comparable.[11][12] |
| Responder Rate (>50% reduction in attacks) | Reported responder rates of 67% and 80.3% in different studies.[3][4][13][14] | Reported responder rates of 51% and 58.2% in different studies.[3][4][13][14] | This compound demonstrated a higher percentage of responders in some head-to-head trials.[4] |
| Reduction in Migraine Severity & Duration | Significant reduction in both severity and duration.[3][9] Some studies found no significant effect on severity or duration.[5][14][15] | Significant reduction in both severity and duration.[3] Some studies found no significant effect on severity or duration.[5][14][15] | Both treatments have been shown to significantly decrease the severity and duration of migraine attacks.[3] |
| Reduction in Analgesic Use | Significant reduction in the use of rescue medication.[5][14][15] | Significant reduction in the use of rescue medication.[5][14][15] | Both drugs lead to a decreased reliance on acute migraine treatments.[5][14][15] |
Table 2: Efficacy of Various Beta-Blockers in Migraine Prophylaxis
| Beta-Blocker | Efficacy Findings & Citations |
| Propranolol | Most extensively studied and consistently effective, reducing migraine attacks by approximately 50% compared to placebo.[2][16] |
| Metoprolol | Similarly effective as propranolol with potentially fewer side effects.[16][17] |
| Timolol | FDA-approved for migraine prevention and has demonstrated efficacy in reducing headache frequency.[16][18] |
| Atenolol & Nadolol | Evidence for their efficacy is considered probable, though some meta-analyses show weak or conflicting results.[2][16][19] |
Safety and Tolerability Profile
The choice between this compound and beta-blockers often hinges on their side-effect profiles and the patient's comorbidities. Both classes of drugs are generally well-tolerated, but their adverse effects differ significantly.
Table 3: Comparative Safety and Tolerability of this compound and Propranolol
| Adverse Effect | This compound | Propranolol | Key Findings & Citations |
| Weight Gain | A common side effect.[7][8][13][14] | Also associated with weight gain.[7][8][13][14] | Both medications can lead to an increase in body weight. |
| Drowsiness/Tiredness | Frequently reported.[7][8] | Also a common side effect.[7][8] | Fatigue and somnolence are noted with both treatments. |
| Cardiovascular Effects | No significant effect on blood pressure or heart rate.[13][14] | Significantly reduces blood pressure and heart rate.[13][14] | Propranolol's cardiovascular effects make it a good option for patients with comorbid hypertension or tachycardia.[16] |
| Central Nervous System Effects | Can cause extrapyramidal symptoms and depression, particularly with long-term use.[1][20] | Can cause sleep disturbances, including nightmares, and mental changes like irritability.[7] | The CNS side-effect profiles are distinct and a key consideration in drug selection. |
| Other Side Effects | Dry mouth, nausea, heartburn.[20] | Dizziness, poor circulation, sexual dysfunction.[21] | A range of other less common side effects have been reported for both drugs. |
Mechanisms of Action: Different Paths to a Common Goal
The prophylactic effects of this compound and beta-blockers in migraine are achieved through distinct signaling pathways.
This compound is a selective calcium channel blocker.[20][22] Its primary mechanism is the inhibition of calcium ion influx into neurons and smooth muscle cells.[22][23] This action is thought to stabilize neuronal membranes, reduce neuronal hyperexcitability, and prevent the initiation of cortical spreading depression, a key event in migraine aura.[1][24] It may also have antihistaminic and weak dopamine (B1211576) D2 receptor antagonistic properties.[22]
Beta-blockers exert their effect by blocking beta-adrenergic receptors, thereby inhibiting the effects of adrenaline and noradrenaline.[16][21] This leads to a reduction in heart rate and blood pressure.[21] In the context of migraine, their mechanism is thought to involve the stabilization of blood vessels, reducing their reactivity, and preventing excessive dilation and constriction.[16] They may also modulate the levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) and suppress cortical spreading depression.[16][24]
Experimental Protocols: A Look Inside the Clinical Trials
The evidence for the efficacy and safety of this compound and beta-blockers comes from rigorously designed clinical trials. Understanding the methodologies of these studies is crucial for interpreting their findings.
Key Methodological Components:
-
Patient Selection: Clinical trials typically enroll adult patients with a history of migraine for at least one year, with or without aura, according to the International Headache Society (IHS) criteria.[2][13][25] A baseline period of at least one month is usually required to establish migraine frequency, which is often between 2 and 8 attacks per month.[2] Patients with contraindications to either drug class are excluded.[8]
-
Study Design: The gold standard is the randomized, double-blind, parallel-group or crossover design.[8][26] A placebo-controlled arm is often included, especially in trials establishing the efficacy of a single drug.[2]
-
Dosage and Administration:
-
This compound: Typically administered as a 10 mg dose once daily at night.[5][8][15] Some protocols start with 5 mg and titrate up.[27]
-
Propranolol: Dosing varies, with common regimens being 40-80 mg twice daily or a total daily dose of 80-160 mg.[3][5][8][15] Titration from a lower starting dose is common to improve tolerability.[17]
-
-
Outcome Measures:
-
Primary Endpoint: The most common primary endpoint is the change in the mean frequency of migraine attacks per month from baseline.[2][26]
-
Secondary Endpoints: These often include the proportion of patients with a ≥50% reduction in migraine frequency (responder rate), changes in migraine severity and duration, consumption of rescue medication, and patient-reported outcomes.[10][23]
-
-
Assessment Tools:
-
Patient Diaries: Patients are required to maintain a daily diary to record the frequency, severity, and duration of headaches, as well as the use of any acute medications.[28][29]
-
Visual Analog Scale (VAS): A common tool for patients to rate the intensity of their headache pain, typically on a scale of 0 to 10.[30][31][32]
-
Migraine Disability Assessment (MIDAS) Score: A questionnaire used to quantify headache-related disability over the preceding 3 months.[1][7][20] It assesses missed days of work, school, and household, as well as reduced productivity.[1][7]
-
Conclusion
Both this compound and beta-blockers are effective first-line prophylactic treatments for migraine. The choice between these agents should be individualized based on the patient's clinical profile, including comorbidities and potential for adverse effects. Head-to-head clinical trials suggest that this compound may offer a slight efficacy advantage in terms of responder rates and reduction in attack frequency for some patients and lacks the cardiovascular effects of beta-blockers.[4][13][14] However, the well-established cardiovascular benefits of beta-blockers make them a compelling choice for individuals with coexisting hypertension or anxiety disorders.[16] The detailed experimental data and methodologies presented in this review provide a solid foundation for further research and informed clinical practice in the ongoing effort to alleviate the burden of migraine.
References
- 1. headaches.org [headaches.org]
- 2. tga.gov.au [tga.gov.au]
- 3. Migraine Prophylaxis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The effects of this compound in experimental models related to the pathogenesis of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. banglajol.info [banglajol.info]
- 7. Migraine disability assessment (MIDAS) [bio-protocol.org]
- 8. A comparative trial of this compound and propranolol in the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cambridge.org [cambridge.org]
- 10. migrainecollaborative.org [migrainecollaborative.org]
- 11. Development and testing of the Migraine Disability Assessment (MIDAS) Questionnaire to assess headache-related disability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. torbayandsouthdevon.nhs.uk [torbayandsouthdevon.nhs.uk]
- 13. ihs-headache.org [ihs-headache.org]
- 14. ohsu.edu [ohsu.edu]
- 15. Comparison of the Efficacy and Safety of this compound to Propranolol in the Prophylaxis of Migraine | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. droracle.ai [droracle.ai]
- 18. This compound in migraine attack [pubmed.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. resref.com [resref.com]
- 21. droracle.ai [droracle.ai]
- 22. Mechanism of action of beta blockers in migraine headache | Filo [askfilo.com]
- 23. Systematic review of outcomes and endpoints in preventive migraine clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. msjonline.org [msjonline.org]
- 25. ihs-headache.org [ihs-headache.org]
- 26. Methodology of drug trials in migraine: History and suggestions for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ruh.nhs.uk [ruh.nhs.uk]
- 28. neurology.org [neurology.org]
- 29. Study Design and Protocol of a Randomized Controlled Trial of the Efficacy of a Smartphone-Based Therapy of Migraine (SMARTGEM) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. VAS for headache: Significance and symbolism [wisdomlib.org]
- 31. painclinics.com [painclinics.com]
- 32. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
Validating the Atypical Antipsychotic Profile of Flunarizine Against Standard Neuroleptics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and behavioral profiles of Flunarizine, a calcium channel blocker with demonstrated antipsychotic properties, against standard typical and atypical neuroleptics. The following sections present a comprehensive analysis supported by experimental data to validate this compound's potential as an atypical antipsychotic agent.
Introduction: The Quest for Novel Antipsychotics
The development of antipsychotic medications has been a cornerstone of psychiatric medicine. Standard typical antipsychotics, such as Haloperidol, primarily act as potent antagonists of the dopamine (B1211576) D2 receptor. While effective in treating the positive symptoms of schizophrenia, their utility is often limited by a high propensity to induce extrapyramidal symptoms (EPS). Atypical antipsychotics, like Clozapine and Risperidone, were developed to address these limitations. They exhibit a broader receptor binding profile, notably including antagonism of the serotonin (B10506) 5-HT2A receptor, which is thought to contribute to their improved side-effect profile and efficacy against negative symptoms.
This compound, a diphenylpiperazine derivative, is widely known as a calcium channel blocker. However, emerging preclinical and clinical evidence suggests it possesses an atypical antipsychotic profile.[1] This is attributed to its moderate dopamine D2 receptor antagonism, in addition to its primary mechanism of blocking calcium influx.[2][3] This guide will dissect the available evidence to compare this compound's profile with that of standard neuroleptics.
Receptor Binding Profile: A Quantitative Comparison
The affinity of a drug for various neurotransmitter receptors is a key determinant of its therapeutic efficacy and side-effect profile. The table below summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and selected standard neuroleptics for key receptors implicated in the action of antipsychotic drugs. A lower Ki value indicates a higher binding affinity.
| Drug | Dopamine D2 (nM) | Serotonin 5-HT2A (nM) | Histamine H1 (nM) | Muscarinic M1 (nM) | Alpha-1 Adrenergic (nM) |
| This compound | 112 | - | High Affinity | - | - |
| Haloperidol (Typical) | 1.4 | 100 | 1,800 | >10,000 | 13 |
| Clozapine (Atypical) | 130-150 | 1.7 | 1.1 | 1.9 | 7 |
| Risperidone (Atypical) | 3.2 | 0.2 | 20 | >10,000 | 5 |
| Olanzapine (Atypical) | 11 | 4 | 7 | 26 | 19 |
Note: Data is compiled from various sources and methodologies, which may lead to variations. The table is intended for comparative purposes.
Preclinical Evidence: Behavioral Models of Antipsychotic Activity
Animal models are crucial for predicting the clinical efficacy and side-effect profile of potential antipsychotic drugs. This compound has been evaluated in several key models, with results suggesting an atypical profile.
Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic potential, as psychostimulants like amphetamine induce a hyperdopaminergic state that mimics aspects of psychosis.
-
Experimental Protocol:
-
Male Swiss mice are habituated to the testing environment (an open-field arena).
-
Animals are pre-treated with either vehicle, this compound (e.g., 3-30 mg/kg, p.o.), or a standard neuroleptic.
-
After a set pre-treatment time (e.g., 60 minutes), animals are administered d-amphetamine (e.g., 5 mg/kg, i.p.).
-
Locomotor activity (distance traveled, rearing frequency) is then recorded for a specified duration (e.g., 60 minutes).
-
-
Comparative Findings:
-
This compound: At doses of 3-30 mg/kg, this compound has been shown to robustly inhibit amphetamine-induced hyperlocomotion without significantly affecting spontaneous locomotion, a characteristic feature of atypical antipsychotics.[1]
-
Standard Neuroleptics: Both typical (e.g., Haloperidol) and atypical (e.g., Risperidone, Olanzapine) antipsychotics effectively block amphetamine-induced hyperlocomotion.
-
Haloperidol-Induced Catalepsy
The induction of catalepsy (a state of immobility and muscle rigidity) is a preclinical indicator of a drug's propensity to cause extrapyramidal symptoms (EPS).
-
Experimental Protocol:
-
Mice are administered a cataleptic dose of a typical antipsychotic, such as Haloperidol (e.g., 1 mg/kg, i.p.).
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), the degree of catalepsy is assessed using the bar test.
-
For the bar test, the mouse's forepaws are placed on a horizontal bar (e.g., 4.5 cm high). The latency to remove both paws from the bar is measured, with a pre-determined cut-off time (e.g., 180 seconds).
-
-
Comparative Findings:
-
This compound: Mild catalepsy is observed with this compound, but only at higher doses (30 mg/kg), with more pronounced effects at 50 and 100 mg/kg.[1] This suggests a lower risk of EPS compared to typical antipsychotics.
-
Standard Neuroleptics: Typical antipsychotics like Haloperidol are potent inducers of catalepsy. Atypical antipsychotics generally induce less catalepsy than typicals at clinically relevant doses.
-
Dizocilpine (B47880) (MK-801)-Induced Cognitive Impairment
NMDA receptor antagonists like dizocilpine are used to model the cognitive deficits associated with schizophrenia.
-
Experimental Protocol:
-
Animals are trained on a cognitive task, such as the delayed alternation task in a T-maze, which assesses working memory.
-
Once a stable performance is achieved, animals are treated with dizocilpine (e.g., 0.1-0.3 mg/kg, i.p.) to induce cognitive impairment.
-
The ability of a test compound, such as this compound (e.g., 30 mg/kg, p.o.), to reverse the dizocilpine-induced deficit is then evaluated.
-
-
Comparative Findings:
-
This compound: At a dose of 30 mg/kg, this compound has been shown to improve dizocilpine-induced impairment in the delayed alternation task.[1]
-
Standard Neuroleptics: Atypical antipsychotics are generally considered to have a more favorable effect on cognitive symptoms compared to typical antipsychotics.
-
Proposed Mechanism of Action and Signaling Pathways
The distinct pharmacological profiles of this compound and standard neuroleptics translate to different proposed mechanisms of action at the cellular level.
This compound: A Dual-Action Mechanism
This compound's atypical antipsychotic profile is likely due to its unique combination of moderate D2 receptor antagonism and calcium channel blockade.
Caption: this compound's dual blockade of Ca2+ channels and D2 receptors.
Standard Neuroleptics: Receptor-Specific Pathways
Typical and atypical antipsychotics primarily exert their effects through interactions with dopamine and serotonin receptors.
Caption: Contrasting receptor targets of typical and atypical antipsychotics.
Clinical Evidence: A Head-to-Head Comparison
A randomized, double-blind clinical trial directly compared the efficacy and tolerability of this compound with the typical antipsychotic Haloperidol in outpatients with schizophrenia.
-
Study Design: 70 patients were treated with flexible doses of either this compound (10-50 mg/day) or Haloperidol (2.5-12.5 mg/day) for 12 weeks.
-
Efficacy: Both groups showed significant improvement in symptoms as measured by the Positive and Negative Syndrome Scale (PANSS), with no significant difference between the two treatments.
-
Tolerability:
-
Extrapyramidal Symptoms: There was no significant difference in the overall incidence of EPS between the two groups. However, akathisia was reported significantly more often in the Haloperidol group.
-
Weight Gain: Weight gain was significantly higher in the this compound group compared to the Haloperidol group.
-
These findings suggest that this compound has comparable efficacy to Haloperidol in treating schizophrenia but with a potentially more favorable profile regarding certain extrapyramidal side effects.
Conclusion: this compound as a Promising Atypical Antipsychotic
The evidence presented in this guide supports the characterization of this compound as a compound with an atypical antipsychotic profile. Its moderate D2 receptor antagonism, coupled with its primary calcium channel blocking activity, likely contributes to its antipsychotic efficacy with a reduced liability for certain extrapyramidal side effects compared to standard typical neuroleptics.
Key advantages of this compound include:
-
Novel Mechanism of Action: The dual D2 receptor and calcium channel blockade offers a different therapeutic approach compared to existing antipsychotics.
-
Favorable EPS Profile: Preclinical and clinical data suggest a lower risk of akathisia compared to Haloperidol.
-
Potential Efficacy for Cognitive Symptoms: Preclinical findings indicate a potential benefit in reversing cognitive deficits.
Areas for further research:
-
Direct preclinical comparisons with atypical antipsychotics are needed to further delineate its profile.
-
The long-term metabolic effects of this compound require further investigation, given the observed weight gain in the clinical trial.
-
The impact of its calcium channel blocking activity on negative and cognitive symptoms warrants more detailed exploration.
References
Safety Operating Guide
Navigating the Safe Disposal of Flunarizine in a Laboratory Setting
The proper disposal of flunarizine, a selective calcium-entry blocker, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure the safe handling and disposal of this and other pharmaceutical compounds. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with regulatory guidelines and safety best practices.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste, which can include certain pharmaceuticals.[1][2] Additionally, many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[1]
Step-by-Step Disposal Procedures for this compound
The recommended disposal method for this compound in a laboratory setting is through a licensed chemical waste disposal company. This ensures the compound is handled and destroyed in compliance with all relevant regulations.
Step 1: Segregation and Labeling
Properly segregate this compound waste from other laboratory waste streams. Use a designated, leak-proof, and clearly labeled container for this compound waste. The label should include:
-
The name of the chemical: "this compound"
-
Hazard identification (as per the Safety Data Sheet)
-
The accumulation start date
Step 2: Personal Protective Equipment (PPE)
When handling this compound waste, always wear appropriate personal protective equipment (PPE), including:
Step 3: Waste Collection and Storage
-
Collect all this compound waste, including unused product, contaminated materials (e.g., weighing boats, gloves), and empty containers, in the designated waste container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[4][6]
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste. The primary recommended disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber or removal to a licensed chemical destruction plant.[4][7]
Alternative Disposal Methods (for Unused Medication in Non-Laboratory Settings)
While not the primary recommendation for laboratory settings, it is useful to be aware of the guidelines for disposing of unused this compound medication in a household setting. One product monograph for this compound specifically advises against disposal in household trash and recommends using a pharmacy take-back program.[8]
Should a take-back program be unavailable, the following steps for household trash disposal are generally recommended for pharmaceuticals:
-
Mix it with an undesirable substance such as used coffee grounds or cat litter.[9][10][11] This makes the medication less appealing to children and pets.[11]
-
Place the mixture in a sealed bag or container to prevent leakage.[9][10][11]
-
Dispose of the sealed container in the household trash.[10]
Flushing of medication is generally not recommended unless specifically stated in the product information, due to the potential for environmental contamination. [1][9][10][12]
Spill Management
In the event of a this compound spill, the following procedures should be followed:
| Spill Type | Procedure |
| Minor Spill | 1. Ensure adequate ventilation and wear appropriate PPE.[4][5] 2. Avoid breathing dust.[6][7] 3. Use dry clean-up procedures to avoid generating dust.[6] 4. Sweep or vacuum up the spilled material and place it in a labeled container for disposal.[6][7] If sweeping, dampen with water to prevent dusting.[6] |
| Major Spill | 1. Evacuate the area and alert emergency responders.[6] 2. Control personal contact by wearing protective clothing.[6] 3. Prevent the spillage from entering drains or water courses.[6] 4. Follow the clean-up procedures for a minor spill once the area is deemed safe. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aapharma.ca [aapharma.ca]
- 9. dea.gov [dea.gov]
- 10. How and when to get rid of unused medicines: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 11. morriscountynj.gov [morriscountynj.gov]
- 12. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Safe Handling and Disposal of Flunarizine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Flunarizine. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment and proper disposal of waste materials.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed.[1][2][3] It is crucial to avoid personal contact, including the inhalation of dust or aerosols.[4][5] When handling this compound, do not eat, drink, or smoke, and always wash your hands thoroughly with soap and water after handling.[1][3][4] The workplace should be well-ventilated, and it is recommended to handle this compound in accordance with good industrial hygiene and safety practices.[6]
Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is critical to minimize exposure. The required level of protection depends on the specific laboratory procedures being performed.
| Task / Operation | Required Personal Protective Equipment |
| Receiving/Storage | Laboratory Coat, Safety Glasses, Nitrile Gloves |
| Weighing/Handling Powder | Engineering Control (e.g., Chemical Fume Hood, Ventilated Balance Enclosure), Laboratory Coat or Coverall, Tightly Fitting Safety Goggles with Side-Shields, Nitrile or Viton™ Gloves (Double-gloving recommended)[4][7] |
| Solution Preparation | Chemical Fume Hood, Laboratory Coat, Safety Goggles, Nitrile Gloves |
| Spill Cleanup | As per task, with the addition of a full-face respirator if dust/aerosols are generated.[5][6] |
Note: No official Occupational Exposure Limits (OELs) for this compound have been established by major regulatory agencies.[4][6] Therefore, airborne concentrations must be kept as low as practically possible.
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and foodstuffs.[4][5][6]
-
Ensure the container is tightly sealed when not in use.[4][5][6]
2. Weighing and Preparing Solutions (Solid this compound):
-
Engineering Controls: All handling of this compound powder should be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent the generation of dust.[6]
-
Donning PPE: Before handling, put on a laboratory coat (a disposable, low-permeability coverall is recommended for quantities over 1 kilogram), tightly fitting safety goggles with side-shields, and chemical-resistant gloves (double-gloving is recommended).[4][5][6]
-
Procedure:
-
Carefully open the container inside the ventilated enclosure.
-
Use a dedicated, clean spatula to weigh the desired amount of this compound onto weighing paper or into a suitable container.
-
To prepare a solution, slowly add the weighed powder to the solvent to minimize dust formation.
-
Once weighing is complete, securely close the primary container.
-
Clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
-
Disposal Plan: Waste Management and Decontamination
Proper disposal is essential to prevent environmental contamination.
1. Waste Disposal:
-
All waste materials, including excess this compound, contaminated gloves, weighing papers, and disposable lab coats, should be collected in a clearly labeled, sealed container for hazardous waste.[4]
-
Disposal must be carried out through a licensed chemical destruction facility.[5] Acceptable methods include incineration in a licensed apparatus or burial in a designated landfill, in accordance with all local, state, and federal regulations.[3][4]
-
Do not discharge this compound waste into drains or sewer systems.[5][6]
2. Decontamination:
-
Work Surfaces: After handling is complete, decontaminate all work surfaces by wiping them down with a suitable solvent (e.g., alcohol) followed by soap and water.[2]
-
Equipment: Clean all non-disposable equipment, such as spatulas and glassware, thoroughly.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent.[5] The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be offered for recycling or reconditioning.[5]
Emergency Procedures: Spills and Exposure
Spill Management:
-
Minor Spills (Dry):
-
Major Spills:
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately remove contaminated clothing.[5][6] Wash the affected area thoroughly with soap and plenty of water.[5][6]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[5]
-
Ingestion: Rinse the mouth with water.[1][5] Do not induce vomiting.[5] Call a physician or poison control center immediately.[1][5]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
